Product packaging for Isopentedrone(Cat. No.:CAS No. 1429402-11-8)

Isopentedrone

Cat. No.: B1652364
CAS No.: 1429402-11-8
M. Wt: 191.27
InChI Key: ILGRTMNCRBDXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopentedrone is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1652364 Isopentedrone CAS No. 1429402-11-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1429402-11-8

Molecular Formula

C12H17NO

Molecular Weight

191.27

IUPAC Name

1-(methylamino)-1-phenylpentan-2-one

InChI

InChI=1S/C12H17NO/c1-3-7-11(14)12(13-2)10-8-5-4-6-9-10/h4-6,8-9,12-13H,3,7H2,1-2H3

InChI Key

ILGRTMNCRBDXBI-UHFFFAOYSA-N

SMILES

CCCC(=O)C(C1=CC=CC=C1)NC

Canonical SMILES

CCCC(=O)C(C1=CC=CC=C1)NC

sequence

X

Origin of Product

United States

Foundational & Exploratory

Isopentedrone: A Comprehensive Technical Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

This technical whitepaper provides a detailed overview of the chemical structure, properties, and analytical characterization of Isopentedrone. The information is intended for researchers, scientists, and professionals involved in drug development, forensic science, and toxicology.

Introduction

This compound (also known as 1-methylamino-1-phenylpentan-2-one) is a synthetic stimulant belonging to the substituted cathinone (B1664624) class of chemical compounds.[1] Structurally, it is an isomer of pentedrone (B609907), a more well-known designer drug, with the distinction that the α-propyl and β-keto groups have been transposed.[1] this compound has been identified as a by-product in the illicit synthesis of pentedrone and has been detected in seized drug powders.[1] While its parent compound, pentedrone, is known to have psychostimulant effects, the specific physiological and toxicological properties of this compound have not been extensively characterized.[1] This document aims to consolidate the available technical data on its chemical nature.

Chemical and Physical Properties

This compound is a chiral compound, and it is typically encountered as a racemic mixture.[2] Its fundamental chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 1-(methylamino)-1-phenylpentan-2-one[3]
Molecular Formula C₁₂H₁₇NO[2][3]
Molecular Weight 191.27 g/mol [2][3]
CAS Number 1429402-11-8[2][3]
Appearance Crystalline solid (for hydrochloride salt)[1]
XLogP3-AA (Lipophilicity) 2.1[3]
Hydrogen Bond Donor Count 1[3]
SMILES CCCC(=O)C(C1=CC=CC=C1)NC[3]
InChI Key ILGRTMNCRBDXBI-UHFFFAOYSA-N[3]

Spectroscopic and Analytical Data

The structural elucidation of this compound has been primarily accomplished through mass spectrometry and nuclear magnetic resonance spectroscopy.[4][5]

Spectroscopic DataKey FindingsReference
Mass Spectrometry (MS) Electron ionization (EI) mass spectra are available for characterization. The fragmentation patterns are crucial for distinguishing it from its isomer, pentedrone.[4][5][4][5]
¹H and ¹³C NMR Spectroscopy One- and two-dimensional NMR spectroscopy on the hydrochloride salt have been used to verify the structure of the alkyl side chain, confirming the position of the carbonyl group.[4][5][4][5]
Infrared (IR) Spectroscopy IR spectra provide information on the functional groups present in the molecule, notably the carbonyl (C=O) and amine (N-H) groups.[4][5]

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of this compound are not widely published. However, based on studies of related cathinones, the following represents a general methodology for its characterization.

General Protocol for Spectroscopic Analysis

This protocol is based on the methods described by Westphal et al. for the characterization of pentedrone and its by-products, including this compound.[4][5]

  • Sample Preparation:

    • For GC-MS analysis, dissolve the sample in a suitable organic solvent such as methanol (B129727) or acetonitrile.

    • For NMR analysis, dissolve the hydrochloride salt of the compound in a deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated chloroform (B151607) (CDCl₃).

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Instrument: A standard GC-MS system equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold for a short period, then ramp up to a high temperature (e.g., 300°C) to ensure elution of the compound.

    • Mass Spectrometer: Operate in electron ionization (EI) mode at 70 eV.

    • Data Acquisition: Collect mass spectra over a range of m/z values (e.g., 40-500).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D correlation spectra (such as COSY and HSQC) to establish the connectivity of protons and carbons.

    • Data Processing: Process the raw data using appropriate software to obtain chemical shifts, coupling constants, and through-bond correlations for complete structure elucidation.

Putative Mechanism of Action and Signaling Pathway

The specific mechanism of action for this compound has not been empirically determined. However, synthetic cathinones typically act as monoamine transporter inhibitors, increasing the synaptic concentrations of dopamine (B1211576), norepinephrine, and/or serotonin.[6] The diagram below illustrates the hypothesized mechanism of action of a typical cathinone like pentedrone at a dopaminergic synapse, which may be similar for this compound. This involves the inhibition of the dopamine transporter (DAT), leading to an accumulation of dopamine in the synaptic cleft and subsequent overstimulation of postsynaptic dopamine receptors.

Hypothesized Mechanism of Action of Cathinones at a Dopaminergic Synapse cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle (Dopamine) Dopamine->Vesicle VMAT2 Synaptic_Dopamine Synaptic Cleft Dopamine Vesicle->Synaptic_Dopamine Exocytosis DAT Dopamine Transporter (DAT) DAT->Dopamine D1R D1 Receptor Signal Signal Transduction (e.g., cAMP pathway) D1R->Signal D2R D2 Receptor D2R->Signal Response Neuronal Response (Stimulant Effects) Signal->Response This compound This compound (Hypothesized) This compound->DAT Inhibition Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D1R Binding Synaptic_Dopamine->D2R Binding

Hypothesized action of this compound on a dopaminergic synapse.

Conclusion

This compound is a synthetic cathinone whose chemical structure and properties have been established through modern analytical techniques. While it is primarily known as an isomer and synthetic by-product of pentedrone, its own pharmacological and toxicological profiles remain largely unexplored. This presents an area of interest for further research, particularly in the fields of forensic toxicology and pharmacology, to better understand its potential effects and risks. The data and protocols presented in this guide serve as a foundational resource for professionals engaged in the study of new psychoactive substances.

References

Isopentedrone: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 1-(methylamino)-1-phenylpentan-2-one[1]

CAS Number: 1429402-11-8[1]

This technical guide provides a comprehensive overview of Isopentedrone, a synthetic cathinone (B1664624), for researchers, scientists, and drug development professionals. The document outlines its chemical identity, physicochemical properties, and presumed biological interactions based on available data and research on analogous compounds.

Chemical and Physical Data

This compound is a structural isomer of the more well-known synthetic cathinone, pentedrone (B609907). In this compound, the alpha-propyl and beta-keto groups of pentedrone are transposed.[2] It has been identified as a byproduct in the synthesis of pentedrone and has been detected in seized designer drug powders.[2] The physiological and toxicological properties of this compound have not been extensively characterized.[2]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyValueSource
This compound (Base)
IUPAC Name1-(methylamino)-1-phenylpentan-2-one[1]
CAS Number1429402-11-8[1]
Molecular FormulaC₁₂H₁₇NO[1]
Molecular Weight191.27 g/mol [1]
This compound Hydrochloride
Formal Name1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride[2]
CAS Number1429402-13-0[2]
Molecular FormulaC₁₂H₁₇NO • HCl[2]
Formula Weight227.7 g/mol [2]
Purity≥98%[2]
FormulationA crystalline solid[2]
Solubility (Hydrochloride Salt)
DMF15 mg/ml[2]
DMSO15 mg/ml[2]
Ethanol20 mg/ml[2]
PBS (pH 7.2)10 mg/ml[2]

Presumed Mechanism of Action

While specific studies on the mechanism of action of this compound are limited, the effects of synthetic cathinones are generally attributed to their interaction with monoamine transporters. It is hypothesized that this compound, like its parent compounds, acts as a releasing agent and/or reuptake inhibitor of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). This action leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, resulting in stimulant effects. The addictive properties of related compounds like pentedrone are believed to be linked to their effects on the dopaminergic system.[3]

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound dat Dopamine Transporter (DAT) This compound->dat Inhibits Reuptake dopamine_release Dopamine Release This compound->dopamine_release Induces dopamine_vesicle Dopamine Vesicles dopamine_vesicle->dopamine_release Promotes Release dopamine_synapse Dopamine dopamine_release->dopamine_synapse Increases Extracellular Dopamine dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binds to downstream_signaling Downstream Signaling dopamine_receptor->downstream_signaling Activates

Caption: Presumed mechanism of action of this compound on dopaminergic neurons.

Anticipated Metabolic Pathways

The metabolism of this compound has not been explicitly studied. However, based on the known metabolic fate of pentedrone and other synthetic cathinones, several metabolic pathways can be anticipated. These primarily involve modifications to the alkyl side chain and the beta-keto group. Key metabolic reactions are likely to include N-demethylation and β-ketone reduction.[4] For other cathinones, hydroxylation and dealkylation are also common metabolic routes.[5]

This compound This compound n_demethyl_this compound N-demethyl-isopentedrone This compound->n_demethyl_this compound N-demethylation (CYP450) dihydropentedrone_isomer Dihydrothis compound This compound->dihydropentedrone_isomer β-keto reduction hydroxylated_metabolite Hydroxylated Metabolite This compound->hydroxylated_metabolite Hydroxylation (CYP450) glucuronide_conjugate Glucuronide Conjugate n_demethyl_this compound->glucuronide_conjugate Glucuronidation (UGT) dihydropentedrone_isomer->glucuronide_conjugate Glucuronidation (UGT) hydroxylated_metabolite->glucuronide_conjugate Glucuronidation (UGT)

Caption: Anticipated metabolic pathways of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. However, general methods for the analysis of synthetic cathinones are applicable.

General Analytical Workflow

The identification and quantification of this compound in seized materials or biological samples would typically follow a multi-step analytical workflow.

sample_prep Sample Preparation (e.g., Extraction) presumptive_test Presumptive Testing (e.g., Colorimetric) sample_prep->presumptive_test nmr_ir Spectroscopic Analysis (NMR, IR) sample_prep->nmr_ir For Purified Samples chromatographic_sep Chromatographic Separation (GC or LC) presumptive_test->chromatographic_sep mass_spec Mass Spectrometry (MS) chromatographic_sep->mass_spec Coupled Analysis data_analysis Data Analysis and Structure Elucidation mass_spec->data_analysis nmr_ir->data_analysis

Caption: General analytical workflow for the identification of this compound.

Recommended Analytical Techniques
  • Gas Chromatography-Mass Spectrometry (GC-MS): A primary tool for the separation and identification of volatile compounds like synthetic cathinones. Derivatization may be necessary to improve chromatographic performance.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Particularly useful for the analysis of thermolabile compounds and for the identification of metabolites in biological matrices. High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass data for formula determination.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for the unambiguous structural elucidation of new psychoactive substances. Both ¹H and ¹³C NMR, along with two-dimensional techniques (e.g., COSY, HMBC), are used to confirm the connectivity of atoms.[7][8]

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule and can be used as a confirmatory technique.[8]

Note on Synthesis: The synthesis of cathinone derivatives often involves the α-bromination of a substituted propiophenone (B1677668) followed by reaction with the desired amine.[9] A similar approach could likely be adapted for the synthesis of this compound, starting from 1-phenylpentan-2-one.

Conclusion

This compound is a synthetic cathinone that is structurally related to pentedrone. While its specific pharmacological and toxicological profiles are not well-documented, its mechanism of action and metabolic fate can be inferred from the broader class of synthetic cathinones. Further research is needed to fully characterize this compound. The analytical methods described provide a framework for the identification and quantification of this compound in various matrices. Researchers should exercise appropriate caution and utilize certified reference materials when conducting studies with this compound.

References

An In-depth Technical Guide to the Synthesis of Isopentedrone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Isopentedrone, a structural isomer of the synthetic cathinone (B1664624) pentedrone, is a research chemical of interest within the scientific community for forensic, toxicological, and pharmacological studies.[1][2] Chemically identified as 1-(methylamino)-1-phenylpentan-2-one, it is distinguished from its more common isomer by the reversed positions of the α-propyl and β-keto groups.[1][2] this compound has been detected as a by-product in the clandestine synthesis of pentedrone, highlighting the need for robust analytical standards and a clear understanding of its synthetic pathways for proper identification and characterization.[1][2][3] This whitepaper provides a comprehensive technical overview of a plausible synthetic route for this compound, complete with detailed experimental protocols, quantitative data tables, and process visualizations to aid researchers in its preparation for analytical and investigative purposes.

Chemical and Physical Properties

This compound is a synthetic cathinone with a molecular formula of C₁₂H₁₇NO.[4] Its properties are summarized in the table below. The compound is typically prepared and handled as a hydrochloride salt to improve its stability and solubility for research applications.[1]

PropertyValueSource
IUPAC Name 1-(methylamino)-1-phenylpentan-2-one[4]
Synonyms α-Methylamino-valerophenone, 2-Pentanone, 1-(methylamino)-1-phenyl-[4][5]
CAS Number 1429402-11-8 (Base)[4][5]
Molecular Formula C₁₂H₁₇NO[4][5]
Molecular Weight 191.27 g/mol [4][5]
Appearance Crystalline solid (as HCl salt)[2]
Purity (Typical) ≥98% (as reference standard)[1][2]

Proposed Synthesis Pathway

The synthesis of synthetic cathinones like this compound is generally a straightforward process, often involving two primary steps.[6] The route detailed here follows a common pathway for β-keto phenethylamines: the α-bromination of a precursor ketone, followed by a nucleophilic substitution with the desired amine.[6]

For this compound, the synthesis begins with the commercially available ketone, 1-phenyl-2-pentanone. This precursor undergoes α-bromination to yield the key intermediate, 1-bromo-1-phenyl-2-pentanone. This intermediate is then reacted with methylamine (B109427) to produce this compound freebase, which is subsequently converted to its hydrochloride salt for stability.

Synthesis Workflow Diagram

The logical flow of the two-step synthesis is visualized below.

Synthesis_Workflow Precursor 1-Phenyl-2-pentanone (Precursor) Step1 Step 1: Alpha-Bromination Precursor->Step1  Br₂ or NBS Intermediate 1-Bromo-1-phenyl-2-pentanone (Intermediate) Step1->Intermediate Step2 Step 2: Amination Intermediate->Step2  CH₃NH₂ Product_Freebase This compound Freebase Step2->Product_Freebase Step3 Step 3: Salt Formation Product_Freebase->Step3  HCl in Ether Product_Final This compound HCl (Final Product) Step3->Product_Final Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter Dopamine/Norepinephrine Transporter (DAT/NET) Neurotransmitters_out Increased DA & NE Concentration Neurotransmitters_in Dopamine (DA) & Norepinephrine (NE) Neurotransmitters_in->Transporter Normal Reuptake This compound This compound This compound->Transporter Blocks Receptors Postsynaptic Receptors Neurotransmitters_out->Receptors Increased Stimulation

References

An In-depth Technical Guide to the Structural and Analytical Differentiation of Isopentedrone and Pentedrone

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of Pentedrone (B609907) and its positional isomer, Isopentedrone. Pentedrone (α-methylaminovalerophenone) is a synthetic stimulant of the cathinone (B1664624) class, acting as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][2][3]. This compound, a common by-product in the synthesis of Pentedrone, differs in the placement of its carbonyl group, a subtle structural change that necessitates specific analytical methodologies for accurate differentiation[4][5]. This document outlines their core structural differences, presents comparative physicochemical and pharmacological data, details relevant signaling pathways, and provides exemplary experimental protocols for their analytical characterization.

Core Structural Differences

Pentedrone and this compound are structural isomers, meaning they share the same molecular formula but differ in the arrangement of their atoms. The primary distinction lies in the position of the carbonyl group (C=O) along the pentyl side chain attached to the alpha carbon of the phenethylamine (B48288) core.

  • Pentedrone: The carbonyl group is located at the beta-position (C1) of the pentyl chain, making it a β-keto-phenethylamine. Its formal IUPAC name is (±)-2-(methylamino)-1-phenylpentan-1-one [3][6].

  • This compound: The carbonyl group is shifted to the C2 position of the pentyl chain. Its formal IUPAC name is (±)-1-(methylamino)-1-phenylpentan-2-one [7][8].

This shift from a benzylic ketone in Pentedrone to an aliphatic ketone in this compound has significant implications for its mass spectrometric fragmentation and spectroscopic properties, which are foundational for their analytical differentiation[5][9].

Caption: Chemical structures of Pentedrone and this compound.

Comparative Data Presentation

Quantitative data for both compounds are summarized below. Pharmacological data for this compound are largely uncharacterized in scientific literature; therefore, the second table focuses on the known activity of Pentedrone.

Table 1: Physicochemical Properties

PropertyPentedroneThis compound
Molecular Formula C₁₂H₁₇NO[1][6]C₁₂H₁₇NO[7][8]
Molecular Weight 191.27 g/mol [6]191.27 g/mol [7][8]
IUPAC Name (±)-2-(methylamino)-1-phenylpentan-1-one[6](±)-1-(methylamino)-1-phenylpentan-2-one[8]
CAS Number 879722-57-3[6]1429402-11-8[8]

Table 2: Pharmacological Data (Pentedrone)

TargetActivity TypeValue
Norepinephrine (B1679862) Transporter (NET) Reuptake Inhibition (IC₅₀)610 nM[1]
Dopamine (B1211576) Transporter (DAT) Reuptake Inhibition (IC₅₀)2,500 nM (2.5 µM)[1]
Serotonin (B10506) Transporter (SERT) Reuptake Inhibition (IC₅₀)135,000 nM (135 µM)[1]

Pharmacodynamics and Signaling Pathway

Pentedrone functions primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI)[1][3]. It binds to and blocks the dopamine transporter (DAT) and norepinephrine transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft. This action increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced dopaminergic and noradrenergic signaling and producing stimulant effects[1][10]. Its activity at the serotonin transporter (SERT) is significantly weaker, indicating a pharmacological profile more similar to methylphenidate than to serotonin-releasing agents like MDMA[1][2][11].

The physiological and toxicological properties of this compound have not been formally characterized, though it is often detected as a by-product in seized drug powders containing Pentedrone[4][12].

G presynaptic Presynaptic Nerve Terminal synapse Synaptic Cleft postsynaptic Postsynaptic Neuron dat_net DAT / NET Transporters synapse->dat_net Reuptake receptors DA/NE Receptors synapse->receptors Binding vesicle Vesicles (DA/NE) vesicle->synapse Release of DA / NE dat_net->presynaptic receptors->postsynaptic Signal pentedrone Pentedrone pentedrone->dat_net Inhibition

Caption: NDRI mechanism of Pentedrone at the synapse.

Analytical Differentiation and Experimental Protocols

The isobaric nature of Pentedrone and this compound makes their differentiation by mass spectrometry alone challenging without careful analysis of fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are essential for unambiguous identification[5][9][13].

Experimental Protocol: GC-MS Analysis

This protocol provides a representative methodology for the differentiation of Pentedrone and this compound. Instrument parameters may require optimization.

1. Objective: To separate and identify Pentedrone and this compound in a sample mixture based on retention time and mass fragmentation patterns.

2. Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Capillary Column: Phenyl-methyl polysiloxane column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999% purity).

  • Sample: Reference standards of Pentedrone and this compound; unknown sample dissolved in methanol (B129727) (1 mg/mL).

  • Solvent: HPLC-grade methanol.

3. GC Parameters (Representative):

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Split Ratio: 20:1.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: 20°C/min to 280°C.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas Flow: 1.2 mL/min (constant flow).

4. MS Parameters (Representative):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: 40-500 m/z.

  • Data Acquisition: Full Scan Mode.

5. Expected Results:

  • The two isomers will exhibit different retention times due to subtle differences in their interaction with the stationary phase.

  • Crucially, their EI mass spectra will show distinct fragmentation patterns. Pentedrone typically produces a characteristic base peak from the cleavage of the benzoyl group, while this compound's fragmentation is driven by cleavage adjacent to the aliphatic ketone and the nitrogen atom, resulting in different dominant ions[5][9]. Analysis of these unique fragments allows for positive identification.

G A Sample Preparation (Dissolve in Methanol) B GC Injection (1 µL, Split Mode) A->B C Chromatographic Separation (HP-5MS Column) B->C D Elution & Transfer to MS C->D E Electron Ionization (70 eV) D->E F Mass Analysis (Quadrupole) E->F G Data Acquisition (Retention Time, m/z) F->G H Spectral Interpretation (Compare vs. Reference) G->H

Caption: General experimental workflow for GC-MS analysis.

Conclusion

While Pentedrone and this compound are structurally similar positional isomers with identical molecular formulas, the location of the carbonyl group is a critical differentiating feature. This structural nuance does not significantly alter physicochemical properties like molecular weight but is the basis for their distinct identities and is paramount for analytical separation and characterization. Pentedrone is a known NDRI stimulant, whereas the pharmacological profile of this compound remains largely undefined. The use of robust analytical techniques, particularly GC-MS and NMR, is mandatory for the unambiguous identification of these compounds in research and forensic settings.

References

Isopentedrone: A Positional Isomer of Pentedrone - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive analysis of Isopentedrone as a positional isomer of the synthetic cathinone (B1664624), Pentedrone (B609907). Pentedrone (2-(methylamino)-1-phenylpentan-1-one) is a known norepinephrine-dopamine reuptake inhibitor (NDRI) with documented psychostimulant effects. This compound (1-(methylamino)-1-phenylpentan-2-one) is primarily identified as a byproduct in the synthesis of Pentedrone.[1][2] This document details the chemical and structural differences between these two isomers, summarizes the known pharmacological data for Pentedrone, and outlines the necessary experimental protocols to fully characterize the pharmacological and toxicological profile of this compound. The significant gap in quantitative data for this compound underscores the need for further research to understand the structure-activity relationships and potential physiological effects of this compound. Analytical methods for the differentiation of these isomers are also discussed.

Introduction to Positional Isomerism in Synthetic Cathinones

Positional isomers are compounds that share the same molecular formula but differ in the position of a functional group on a carbon skeleton. In the context of synthetic cathinones, minor shifts in functional group placement can lead to significant alterations in pharmacological activity, including receptor binding affinity, potency, and mechanism of action (e.g., reuptake inhibitor versus releasing agent).

Pentedrone is a synthetic cathinone that has been identified as a designer drug.[3] Its chemical structure is (±)-1-phenyl-2-(methylamino)pentan-1-one.[3] this compound is a positional isomer of Pentedrone, with the chemical structure 1-(methylamino)-1-phenylpentan-2-one.[1][4] The key difference is the position of the carbonyl group (ketone) and the methylamino group along the pentane (B18724) chain. In Pentedrone, the ketone is at the β-position relative to the phenyl ring, while in this compound, it is at the γ-position.

Figure 1: Chemical structures of Pentedrone and this compound.

Physicochemical and Pharmacological Data

A significant disparity exists in the available data for Pentedrone versus this compound. Pentedrone has been the subject of multiple pharmacological studies, whereas this compound is primarily mentioned in forensic and analytical chemistry literature as a synthesis byproduct.[1][5]

Physicochemical Properties

The following table summarizes the basic physicochemical properties of both isomers.

PropertyPentedroneThis compound
IUPAC Name 2-(methylamino)-1-phenylpentan-1-one[3]1-(methylamino)-1-phenylpentan-2-one[4]
Molecular Formula C₁₂H₁₇NO[3]C₁₂H₁₇NO[4]
Molecular Weight 191.27 g/mol 191.27 g/mol
CAS Number 879722-57-3[3]1429402-11-8[4]
Pharmacological Data: Monoamine Transporter Interactions

Pentedrone is characterized as a norepinephrine-dopamine reuptake inhibitor (NDRI) that does not induce monoamine release, a mechanism of action similar to methylphenidate.[3] To date, there is no publicly available pharmacological data for this compound. The table below presents the known in vitro data for Pentedrone.

TargetAssay TypeValue (Pentedrone)Value (this compound)
Norepinephrine (B1679862) Transporter (NET) Uptake Inhibition (IC₅₀)610 nM[3]No data available
Dopamine (B1211576) Transporter (DAT) Uptake Inhibition (IC₅₀)2,500 nM (2.5 µM)[3]No data available
Serotonin (B10506) Transporter (SERT) Uptake Inhibition (IC₅₀)135,000 nM (135 µM)[3]No data available

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols for Pharmacological Characterization

To address the data gap for this compound and enable a direct comparison with Pentedrone, the following standard experimental protocols are recommended.

Monoamine Transporter Uptake Inhibition Assay

This assay determines the potency of a compound to inhibit the reuptake of neurotransmitters into cells expressing the respective transporters.

Objective: To determine the IC₅₀ values of this compound for the human dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters and compare them to Pentedrone.

Materials:

  • HEK-293 cells stably transfected with human DAT, NET, or SERT.

  • Radiolabeled monoamine substrates ([³H]dopamine, [³H]norepinephrine, [³H]serotonin).

  • Pentedrone and this compound standards.

  • Assay buffer (e.g., Krebs-phosphate buffer).

  • Scintillation counter.

Protocol:

  • Cell Culture: Culture and maintain the transfected HEK-293 cell lines under appropriate conditions. Plate the cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and Pentedrone in assay buffer.

  • Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with varying concentrations of the test compounds or vehicle control for 10-20 minutes at 37°C.

  • Uptake Initiation: Initiate neurotransmitter uptake by adding the radiolabeled substrate to the wells.

  • Incubation: Incubate the plates for a short period (e.g., 10 minutes) at 37°C.

  • Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value using non-linear regression.

G start Start: Culture Transfected Cells prep Prepare Serial Dilutions of Test Compounds start->prep preincubate Pre-incubate Cells with Compounds prep->preincubate initiate Add Radiolabeled Neurotransmitter preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate Uptake (Wash with Cold Buffer) incubate->terminate measure Lyse Cells & Measure Radioactivity terminate->measure analyze Calculate IC50 Values measure->analyze end End analyze->end

Figure 2: Workflow for Monoamine Transporter Uptake Assay.

Competitive Radioligand Binding Assay

This assay measures the affinity of a compound for a specific receptor or transporter by assessing its ability to compete with a radiolabeled ligand that has a known affinity.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Cell membranes prepared from HEK-293 cells expressing DAT, NET, or SERT.

  • High-affinity radioligands (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

  • Pentedrone and this compound standards.

  • Assay buffer.

  • Glass fiber filters and a cell harvester.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Prepare cell membranes from the transfected cell lines.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compounds (this compound or Pentedrone).

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand. Wash the filters with ice-cold buffer.

  • Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ values from the competition curves and then calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Differentiation of Isomers

The differentiation of positional isomers is a critical task in forensic chemistry, as legal status can vary between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for identifying and differentiating cathinone isomers. While Pentedrone and this compound have the same molecular weight and will produce the same molecular ion peak, their fragmentation patterns upon electron ionization will differ due to the different positions of the carbonyl group. This allows for their distinction based on the relative abundance of characteristic fragment ions.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide definitive structural information. The chemical shifts and coupling patterns of the protons and carbons adjacent to the carbonyl and methylamino groups will be distinct for Pentedrone and this compound, allowing for unambiguous identification.[5]

Signaling Pathways and Presumed Mechanism of Action

Pentedrone acts by blocking the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby increasing their concentration and enhancing neurotransmission. It is presumed that this compound, if active, would also interact with monoamine transporters, though its potency and selectivity are unknown.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine/Norepinephrine) release Neurotransmitter Release transporter Dopamine/Norepinephrine Transporter (DAT/NET) neurotransmitter Dopamine/ Norepinephrine release->neurotransmitter Exocytosis neurotransmitter->transporter Reuptake receptor Postsynaptic Receptors neurotransmitter->receptor Binding pentedrone Pentedrone/ This compound (?) pentedrone->transporter Blocks

Figure 3: Monoamine transporter inhibition by Pentedrone.

Conclusion

This compound is a positional isomer of Pentedrone, primarily identified as a synthesis impurity. While Pentedrone's pharmacology as a norepinephrine-dopamine reuptake inhibitor is established, there is a critical lack of pharmacological data for this compound. This knowledge gap prevents a thorough understanding of its potential psychoactive effects and toxicity. The experimental protocols outlined in this guide provide a clear path for the necessary research to characterize this compound's activity at monoamine transporters. Such research is essential for both drug development professionals seeking to understand structure-activity relationships and for forensic scientists and toxicologists who may encounter this compound. The distinct analytical signatures of these isomers in GC-MS and NMR allow for their unambiguous identification. Further investigation is imperative to fully assess the pharmacological profile of this compound.

References

An In-depth Technical Guide to Isopentedrone Hydrochloride: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone hydrochloride is a synthetic compound belonging to the substituted cathinone (B1664624) class, which is structurally related to the naturally occurring psychoactive substance in the khat plant.[1] As a structural isomer of pentedrone (B609907), where the α-propyl and β-keto groups have switched positions, it has been identified as a byproduct in the synthesis of pentedrone and detected in seized designer drug powders.[2] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound hydrochloride, intended for forensic and research applications.[2] The physiological and toxicological effects of this compound have not been fully characterized.[2]

Physical and Chemical Properties

This compound hydrochloride is a crystalline solid with a purity of ≥98%.[2][3] The hydrochloride salt form significantly enhances its water solubility compared to its free base, a common characteristic utilized in pharmaceutical formulations to improve bioavailability.[1] The compound is stable for at least five years when stored at -20°C.[2]

Table 1: General and Physical Properties of this compound Hydrochloride

PropertyValueSource(s)
Chemical Name 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride[2]
Synonyms 1-(Methylamino)-1-phenylpentan-2-one hydrochloride[3]
Molecular Formula C₁₂H₁₇NO • HCl[2][3]
Molecular Weight 227.7 g/mol [2][3]
Appearance A crystalline solid[2]
CAS Number 1429402-13-0[2][3][4]
Purity ≥98%[2]
Storage Temperature -20°C[2]
Stability ≥ 5 years[2]

Table 2: Solubility Data for this compound Hydrochloride

SolventConcentration
Dimethylformamide (DMF)15 mg/ml
Dimethyl sulfoxide (B87167) (DMSO)15 mg/ml
Ethanol20 mg/ml
Phosphate-Buffered Saline (PBS), pH 7.210 mg/ml
Source:[2]

The enhanced solubility in polar solvents is attributed to the presence of the hydrochloride counterion, which allows for strong electrostatic interactions and hydrogen bonding.[1] Conversely, it exhibits limited solubility in nonpolar solvents.[1]

Spectroscopic Data

The characterization and identification of this compound hydrochloride are primarily achieved through various spectroscopic methods. A study by Westphal et al. (2012) provides detailed mass, NMR, and IR spectroscopic data for pentedrone and its by-product, this compound.[5][6]

  • Mass Spectrometry (MS): GC-MS analysis is a common technique for identifying this compound.[2][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H- and ¹³C-NMR spectroscopy are used for the structural elucidation of the hydrochloride salt.[5][6]

  • Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.[5][6]

Experimental Protocols

General Synthesis Approach

G cluster_synthesis General Synthesis Workflow for this compound HCl start Precursor Ketone step1 α-Bromination start->step1 step2 Nucleophilic Substitution with Methylamine step1->step2 step3 This compound (Free Base) step2->step3 step4 Reaction with Hydrochloric Acid step3->step4 end This compound Hydrochloride step4->end

A generalized workflow for the synthesis of this compound HCl.

Analytical Methodology: Solubility Determination (Shake-Flask Method)

A standard method for determining the equilibrium solubility of a compound is the shake-flask method.[10]

  • Preparation: An excess amount of this compound hydrochloride is added to a known volume of the desired solvent in a sealed vial.[10]

  • Equilibration: The vial is agitated in a temperature-controlled environment for a period sufficient to reach equilibrium (e.g., 24-48 hours).[10]

  • Phase Separation: The suspension is filtered to separate the undissolved solid from the saturated solution.[10]

  • Quantification: The concentration of this compound hydrochloride in the filtrate is determined using an appropriate analytical technique, such as HPLC or UV-Vis spectroscopy.[10]

G cluster_workflow Shake-Flask Solubility Determination Workflow prep 1. Preparation Add excess solid to solvent equil 2. Equilibration Agitate at constant temp prep->equil sep 3. Phase Separation Filter the suspension equil->sep quant 4. Quantification Analyze filtrate (e.g., HPLC) sep->quant result Solubility Value quant->result

Workflow for the shake-flask solubility determination method.

Mechanism of Action

The precise mechanism of action for this compound has not been fully elucidated.[1] However, based on its structural similarity to other synthetic cathinones, it is presumed to act as a psychomotor stimulant by modulating the levels of monoamine neurotransmitters in the central nervous system.[1][11] Synthetic cathinones typically exert their effects by interacting with the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT).[11]

These compounds can act as either:

  • Transporter Substrates (Releasers): They reverse the normal direction of transporter flow, leading to the release of neurotransmitters.

  • Transporter Inhibitors (Blockers): They block the reuptake of neurotransmitters from the synaptic cleft, increasing their extracellular concentration.[11]

Studies on related cathinones like pentedrone show a high potency for inhibiting dopamine uptake, suggesting a significant interaction with DAT.[12] This modulation of monoaminergic systems is responsible for the stimulant effects.[1]

G cluster_moa Proposed Mechanism of Action at a Dopaminergic Synapse This compound This compound HCl dat Dopamine Transporter (DAT) This compound->dat Inhibits/Reverses presynaptic Presynaptic Neuron dat->presynaptic Located on dopamine Dopamine presynaptic->dopamine Releases postsynaptic Postsynaptic Neuron receptors Dopamine Receptors dopamine->receptors Binds to receptors->postsynaptic Located on

Proposed interaction of this compound with the dopamine transporter.

References

Isopentedrone's Putative Mechanism of Action on Dopamine Transporters: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct pharmacological studies on the interaction of isopentedrone with the dopamine (B1211576) transporter (DAT) are not available in the current scientific literature. The following guide is based on an extrapolation of the known structure-activity relationships of its structural isomer, pentedrone (B609907), and other closely related synthetic cathinones. The physiological and toxicological effects of this compound have not been fully characterized.[1] This document is intended for research, scientific, and drug development professionals.

Executive Summary

This compound, a structural isomer of the synthetic cathinone (B1664624) pentedrone, is presumed to act as a modulator of the dopamine transporter (DAT).[1] Synthetic cathinones typically exert their psychostimulant effects by increasing extracellular dopamine concentrations in the brain. They achieve this through two primary mechanisms at the DAT: inhibition of dopamine reuptake (acting as "blockers") or by inducing reverse transport of dopamine (acting as "substrates" or "releasers").[2] Based on the structure-activity relationships of related cathinones, it is hypothesized that this compound likely functions as a dopamine transporter inhibitor, similar to its isomer pentedrone. This guide will delve into the putative mechanism of action, present comparative quantitative data from related compounds, detail relevant experimental protocols, and provide visualizations of the underlying molecular pathways and experimental workflows.

The Dopamine Transporter (DAT)

The dopamine transporter is a sodium-chloride (Na+/Cl-)-dependent transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. This process is crucial for terminating dopaminergic neurotransmission and maintaining dopamine homeostasis. The DAT is a primary target for numerous psychostimulant drugs.

Putative Mechanism of Action of this compound at the DAT

Synthetic cathinones generally interact with monoamine transporters, including the DAT, norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Their specific mechanism of action, as either an inhibitor or a substrate, is largely determined by their chemical structure.

  • DAT Inhibitors (Blockers): These compounds bind to the DAT, blocking the reuptake of dopamine and leading to its accumulation in the synaptic cleft. Cocaine is a classic example of a DAT inhibitor.

  • DAT Substrates (Releasers): These compounds are transported into the presynaptic neuron by the DAT. Once inside, they can disrupt the vesicular storage of dopamine and induce reverse transport of dopamine through the DAT, a process known as efflux. Amphetamine is a classic example of a DAT substrate.

Pentedrone has been characterized as a non-releasing dopamine and norepinephrine uptake inhibitor.[3] Given that this compound is a structural isomer of pentedrone, with the only difference being the position of the keto group, it is plausible that it shares a similar mechanism of action as a DAT inhibitor. However, without direct experimental evidence, the possibility of it acting as a substrate cannot be entirely ruled out.

Signaling Pathways

The interaction of a DAT inhibitor with the dopamine transporter leads to an increase in synaptic dopamine, which then acts on postsynaptic dopamine receptors.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicle Dopamine_out Dopamine Dopamine_vesicle->Dopamine_out Release DAT Dopamine Transporter (DAT) Dopamine_in Dopamine DAT->Dopamine_in This compound This compound (hypothesized) This compound->DAT Inhibition Dopamine_out->DAT Dopamine_receptor Dopamine Receptor Dopamine_out->Dopamine_receptor Binding Signal_transduction Signal Transduction Dopamine_receptor->Signal_transduction Activation

Inhibitory action of this compound at the DAT.

Quantitative Data for Pentedrone and Related Cathinones

The following tables summarize the binding affinities (Ki) and uptake inhibition potencies (IC50) of pentedrone and other relevant synthetic cathinones at the human dopamine transporter (hDAT). Lower Ki and IC50 values indicate higher binding affinity and greater potency for uptake inhibition, respectively.

Table 1: Binding Affinities (Ki) of Pentedrone and Analogs at hDAT

CompoundKi (nM) at hDATReference
Pentedrone130Simmler et al., 2013
N-Ethyl-pentedrone (NEPD)49.3Duart-Castells et al., 2021
4-Methyl-pentedrone (4-MPD)110Duart-Castells et al., 2021

Table 2: Potency (IC50) of Pentedrone and Analogs for Inhibition of Dopamine Uptake at hDAT

CompoundIC50 (nM) for [3H]DA Uptake Inhibition at hDATReference
Pentedrone240Simmler et al., 2013
N-Ethyl-pentedrone (NEPD)73.1Duart-Castells et al., 2021
4-Methyl-pentedrone (4-MPD)259Duart-Castells et al., 2021
Pentylone140Simmler et al., 2013

Experimental Protocols

The characterization of the interaction between novel psychoactive substances like this compound and the dopamine transporter relies on established in vitro and in vivo experimental techniques.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for the dopamine transporter.

Methodology:

  • Preparation of Membranes: Membranes are prepared from cells expressing the human dopamine transporter (e.g., HEK293-hDAT cells) or from brain tissue rich in DAT (e.g., rat striatum).

  • Incubation: The membranes are incubated with a specific radioligand for the DAT (e.g., [3H]WIN 35,428) and varying concentrations of the test compound (e.g., this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration-response curves are analyzed to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.

Synaptosome Uptake Assays

Objective: To determine the potency (IC50) of a test compound in inhibiting dopamine uptake.

Methodology:

  • Preparation of Synaptosomes: Synaptosomes, which are sealed nerve terminals, are prepared from fresh brain tissue (e.g., rat striatum).

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of the test compound.

  • Uptake Initiation: The uptake of dopamine is initiated by adding a low concentration of radiolabeled dopamine (e.g., [3H]dopamine).

  • Uptake Termination: After a short incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer.

  • Quantification: The amount of radioactivity accumulated within the synaptosomes is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value for uptake inhibition.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the interaction of a novel cathinone derivative with the dopamine transporter.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki at hDAT) Release_Assay Neurotransmitter Release Assay (Assess substrate activity) Binding_Assay->Release_Assay Uptake_Assay Synaptosomal Uptake Assay (Determine IC50 for DA uptake) Uptake_Assay->Release_Assay Microdialysis In Vivo Microdialysis (Measure extracellular DA levels) Release_Assay->Microdialysis Behavioral Behavioral Assays (e.g., locomotor activity, self-administration) Microdialysis->Behavioral Data_Analysis Data Analysis and Mechanism Determination Behavioral->Data_Analysis Start Novel Compound (e.g., this compound) Start->Binding_Assay Start->Uptake_Assay

Workflow for characterizing novel cathinone derivatives.

Conclusion

While direct experimental data for this compound is lacking, the structure-activity relationships of its isomer, pentedrone, and other synthetic cathinones strongly suggest that it likely functions as a dopamine transporter inhibitor. This would lead to an increase in synaptic dopamine levels, which is consistent with the psychostimulant effects observed with other cathinone derivatives. Further in vitro and in vivo studies are necessary to definitively characterize the pharmacological profile of this compound and to understand its full impact on the dopaminergic system and its potential for abuse. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.

References

A Technical Guide on Isopentedrone as a Putative Norepinephrine-Dopamine Reuptake Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document synthesizes publicly available information. Isopentedrone is a research chemical and a designer drug. Its physiological and toxicological properties in humans have not been fully characterized. This guide is intended for research, scientific, and drug development professionals only.

Executive Summary: this compound (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone (B1664624) and a positional isomer of the more well-known stimulant, pentedrone (B609907).[1][2] It has been identified as a by-product in the synthesis of other designer drugs.[1][3] While its structural similarity to other potent monoamine reuptake inhibitors suggests it likely acts as a norepinephrine-dopamine reuptake inhibitor (NDRI), there is a significant lack of specific pharmacological data in peer-reviewed literature to confirm its potency and selectivity. Multiple sources explicitly state that the physiological and toxicological effects of this compound have not been characterized.[1][2]

This guide provides a framework for understanding this compound's putative mechanism of action. It outlines the standard experimental methodologies required for its characterization and presents contextual data from its structural isomer, pentedrone, to infer a potential pharmacological profile. The primary aim is to equip researchers with the foundational knowledge and protocols necessary to empirically investigate this compound.

Introduction to this compound

This compound is a substituted cathinone, a class of compounds derived from the naturally occurring alkaloid cathinone found in the Catha edulis plant. Structurally, it is an isomer of pentedrone, differing in the placement of the β-keto and α-propyl groups on the carbon backbone.[1] As a designer drug, it exists in a landscape of novel psychoactive substances (NPS) created to mimic the effects of controlled stimulants like cocaine, amphetamine, and MDMA. The primary mechanism for many of these stimulants is the inhibition of monoamine transporters.[4][5]

Putative Mechanism of Action: Norepinephrine-Dopamine Reuptake Inhibition

The presumed psychostimulant effects of this compound are likely mediated by its interaction with the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). These transporters are transmembrane proteins located on presynaptic neurons responsible for clearing dopamine (DA) and norepinephrine (NE), respectively, from the synaptic cleft, thereby terminating their signaling.[4][6]

By blocking these transporters, an NDRI like this compound would cause an accumulation of DA and NE in the synapse. This enhanced concentration of neurotransmitters leads to increased activation of postsynaptic dopaminergic and noradrenergic receptors, resulting in the characteristic stimulant effects associated with this class of drugs.[7]

Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron vesicle Synaptic Vesicle (DA / NE) cleft_da_ne DA / NE vesicle->cleft_da_ne Release transporter DAT / NET receptor Postsynaptic Receptors This compound This compound This compound->transporter Inhibition cleft_da_ne->transporter Reuptake cleft_da_ne->receptor Binding

Caption: Putative NDRI mechanism of this compound at the synapse.

Pharmacological Data: A Contextual Analysis

As of this writing, no specific in vitro studies detailing the binding affinity (Ki) or functional potency (IC50) of this compound at DAT, NET, or the serotonin (B10506) transporter (SERT) are available in the public domain. However, data from its structural isomer, pentedrone, provides a valuable point of reference for its expected activity profile. Synthetic cathinones often display potent inhibition at DAT and NET with significantly lower potency at SERT.[8]

Table 1: Monoamine Transporter Inhibition Profile of Pentedrone Data presented below is for pentedrone , the structural isomer of this compound, and should be interpreted as contextual information only.

CompoundTransporterIC50 (μM)Source
PentedronehDAT0.77[8]
PentedronehNET1.8[8]
PentedronehSERT16[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the transporter's substrate uptake.

The data for pentedrone indicates a preference for DAT and NET over SERT, a hallmark of many stimulant designer drugs. It is plausible that this compound exhibits a similar, though not identical, profile. Empirical testing is required for confirmation.

Standard Experimental Protocol for Characterization

To determine the potency and selectivity of this compound as an NDRI, a radiolabeled substrate uptake inhibition assay using human embryonic kidney 293 (HEK293) cells stably expressing the human monoamine transporters (hDAT, hNET, hSERT) is the gold-standard method.[6][9][10]

Objective

To quantify the inhibitory potency (IC50) of this compound at hDAT and hNET to confirm its activity as a norepinephrine-dopamine reuptake inhibitor.

Materials & Reagents
  • Cell Lines: HEK293 cells stably transfected with hDAT, hNET, or hSERT.[6]

  • Radiolabeled Substrates: [³H]dopamine (for hDAT), [³H]norepinephrine (for hNET).[6]

  • Assay Buffer: Krebs-Henseleit buffer (KHB) or similar physiological salt solution. For [³H]dopamine assays, the buffer should be supplemented with ascorbic acid (0.2 mg/ml) to prevent oxidation.[11][12]

  • Test Compound: this compound hydrochloride, dissolved in assay buffer or DMSO to create a stock solution for serial dilutions.

  • Control Inhibitors: Known potent inhibitors for defining non-specific uptake (e.g., mazindol for DAT, nisoxetine (B1678948) for NET).[6][11]

  • Culture Medium: DMEM supplemented with FBS, antibiotics, and a selection agent (e.g., G418) to maintain transporter expression.

  • Equipment: 96-well microplates, cell culture incubator, liquid scintillation counter, scintillation fluid.

Experimental Workflow

start Start culture 1. Culture & Plate HEK293 cells expressing hDAT or hNET in 96-well plates (e.g., 50,000 cells/well). start->culture wash 2. Wash Cells Wash monolayers once with room temperature assay buffer. culture->wash preincubate 3. Pre-incubation Add serially diluted this compound, vehicle, or control inhibitor to wells. Incubate for 5-10 minutes. wash->preincubate initiate 4. Initiate Uptake Add buffer containing fixed concentration of [³H]Dopamine or [³H]Norepinephrine. preincubate->initiate incubate 5. Incubate Allow uptake to proceed for a short duration at room temp (e.g., 1-3 minutes). initiate->incubate terminate 6. Terminate Uptake Rapidly wash cells twice with ice-cold assay buffer. incubate->terminate lyse 7. Cell Lysis & Scintillation Lyse cells (e.g., with 1% SDS) and add scintillation cocktail to each well. terminate->lyse measure 8. Measure Radioactivity Quantify tritium (B154650) levels using a liquid scintillation counter. lyse->measure analyze 9. Data Analysis Calculate specific uptake, plot dose-response curve, and determine IC50 value. measure->analyze end_node End analyze->end_node

Caption: Workflow for an in vitro monoamine uptake inhibition assay.
Step-by-Step Protocol

  • Cell Plating: Seed the transporter-expressing HEK293 cells into 96-well plates at a predetermined density (e.g., 50,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.[9]

  • Assay Preparation: On the day of the experiment, gently aspirate the culture medium and wash the cell monolayers once with assay buffer.[11][12]

  • Compound Pre-incubation: Add assay buffer containing various concentrations of this compound (typically an 11-point, 1:3 serial dilution) to the appropriate wells. Include wells with vehicle only (for total uptake) and a high concentration of a known inhibitor (for non-specific uptake). Incubate for 5-10 minutes at room temperature.[11]

  • Uptake Initiation: Initiate the reaction by adding the radiolabeled substrate (e.g., [³H]dopamine) to all wells.[6]

  • Uptake Incubation: Incubate for a brief, defined period (e.g., 1-3 minutes for DAT/NET) at room temperature. This time is kept short to measure the initial rate of transport.[11][12]

  • Termination: Rapidly terminate the uptake process by aspirating the buffer and washing the cells twice with ice-cold assay buffer.[11][12]

  • Lysis and Counting: Lyse the cells by adding a lysis buffer (e.g., 1% SDS). Add scintillation fluid to each well, and measure the incorporated radioactivity using a liquid scintillation counter.[12]

Data Analysis
  • Calculate Specific Uptake: For each concentration, determine the specific uptake by subtracting the average counts per minute (CPM) of the non-specific uptake wells from the CPM of the test wells.

  • Normalize Data: Express the specific uptake at each this compound concentration as a percentage of the total specific uptake (from vehicle-only wells).

  • Determine IC50: Plot the normalized data against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to calculate the IC50 value.

Conclusion and Future Directions

This compound is a structurally intriguing synthetic cathinone that remains pharmacologically uncharacterized. Based on its chemical structure and the known activity of its isomer, pentedrone, it is strongly hypothesized to function as a norepinephrine-dopamine reuptake inhibitor. However, this classification remains speculative without direct empirical evidence.

The critical next step for the scientific community is to perform comprehensive in vitro pharmacological profiling using the standardized assays outlined in this guide. Determining the precise IC50 and Ki values for this compound at all three monoamine transporters (DAT, NET, and SERT) is essential to confirm its mechanism, potency, and selectivity. Such data is fundamental for understanding its potential psychoactive effects, abuse liability, and overall toxicological profile.

References

In Vitro Pharmacological Profile of Isopentedrone: A Predictive Analysis Based on Pentedrone and Related Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is a structural isomer of the synthetic cathinone (B1664624) pentedrone (B609907) (2-(methylamino)-1-phenyl-1-pentanone). It has been identified as a byproduct in the synthesis of pentedrone. Given the structural similarity, it is highly probable that this compound shares a primary mechanism of action with pentedrone and other synthetic cathinones, which predominantly involves interaction with monoamine transporters.

Quantitative Pharmacological Data

The primary molecular targets of synthetic cathinones are the transporters for dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET). The potency and selectivity for these transporters dictate the specific pharmacological effects of each compound. As a proxy for this compound, the in vitro activity of pentedrone is summarized below.

Table 1: In Vitro Monoamine Transporter Inhibition Profile of Pentedrone

TargetPharmacological ParameterValue (nM)Reference
Norepinephrine Transporter (NET)IC50610[1]
Dopamine Transporter (DAT)IC502,500,000[1]
Serotonin Transporter (SERT)IC50135,000,000[1]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Comparative In Vitro Activity of Pentedrone and Related Synthetic Cathinones at Monoamine Transporters

CompoundDAT IC50 (nM)SERT IC50 (nM)DAT/SERT Selectivity RatioReference
Pentedrone1,34083,70062.5[2]
Pentylone1,3408,3706.2[2][3]
Methylone--3.2[3]
Methamphetamine--22[3]
MDMA--0.08[3]

Note: Variations in absolute IC50 values across different studies are common due to differences in experimental conditions.

Experimental Protocols

Standardized in vitro assays are crucial for determining the pharmacological profile of novel psychoactive substances. The following are detailed methodologies for key experiments used to characterize the activity of synthetic cathinones at monoamine transporters.

Radioligand Binding Assay (for Affinity Determination, Ki)

This assay measures the affinity of a test compound for a specific transporter by quantifying its ability to displace a radiolabeled ligand.

  • Membrane Preparation:

    • Human Embryonic Kidney (HEK-293) cells stably expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET) are cultured and harvested.

    • Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).[4]

  • Assay Procedure:

    • The assay is performed in a 96-well plate format.

    • Cell membranes (containing a specific transporter) are incubated with a fixed concentration of a selective radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]citalopram for SERT, [3H]nisoxetine for NET) and varying concentrations of the test compound (e.g., this compound).

    • Incubation is carried out at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60-120 minutes) to reach equilibrium.[4]

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated by non-linear regression analysis.

    • The affinity of the test compound (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Monoamine Uptake Inhibition Assay (for Potency Determination, IC50)

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.

  • Cell Culture:

    • HEK-293 cells stably expressing hDAT, hSERT, or hNET are seeded into 24- or 96-well plates and grown to confluence.

  • Uptake Inhibition Assay:

    • Cells are washed with a pre-warmed buffer (e.g., Krebs-bicarbonate buffer).

    • Cells are pre-incubated with varying concentrations of the test compound for a short period (e.g., 10-20 minutes).

    • A fixed concentration of a radiolabeled monoamine (e.g., [3H]dopamine, [3H]serotonin, or [3H]norepinephrine) is added to initiate the uptake reaction.

    • Uptake is allowed to proceed for a defined time (e.g., 5-15 minutes) at 37°C.

    • The reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled monoamine.

  • Quantification and Analysis:

    • The cells are lysed, and the intracellular radioactivity is measured by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a known potent uptake inhibitor (e.g., cocaine for DAT).

    • IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Mandatory Visualizations

The following diagrams illustrate the predicted mechanism of action of this compound and a typical experimental workflow.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron vesicle Synaptic Vesicle (Dopamine) dat Dopamine Transporter (DAT) dopamine Dopamine vesicle->dopamine Release dopamine->dat receptor Dopamine Receptor dopamine->receptor Binding This compound This compound This compound->dat Inhibition

Caption: Predicted mechanism of this compound at a dopaminergic synapse.

start Start prep Prepare Cell Membranes (Expressing Target Transporter) start->prep incubate Incubate Membranes with: 1. Radioligand (fixed conc.) 2. Test Compound (varied conc.) prep->incubate filter Rapid Filtration to Separate Bound and Free Ligand incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Quantify Radioactivity (Scintillation Counting) wash->count analyze Calculate IC50 and Ki Values count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

Based on the data available for its isomer, pentedrone, this compound is predicted to act as a monoamine transporter inhibitor, likely with a preference for the norepinephrine and dopamine transporters over the serotonin transporter. This profile suggests that this compound would exhibit psychostimulant effects. The provided experimental protocols offer a standardized framework for the in vitro characterization of this compound to confirm this predicted pharmacological profile. Direct experimental investigation is necessary to definitively determine the affinity, potency, and selectivity of this compound at monoamine transporters and other potential molecular targets.

References

In Silico Prediction of Isopentedrone Receptor Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Isopentedrone is a synthetic cathinone (B1664624) and a structural isomer of pentedrone (B609907), a psychoactive substance found in designer drugs.[1][2] As a lesser-known compound, its physiological and toxicological effects have not been extensively characterized.[1] In silico methods, such as molecular docking, provide a powerful and cost-effective approach to predict the binding affinity of novel compounds to biological targets. This guide outlines a comprehensive in silico workflow to predict the receptor binding profile of this compound, focusing on its likely interaction with monoamine transporters, the primary targets for synthetic cathinones.[3]

Predicted Receptor Binding Profile of this compound

Quantitative Data on Related Synthetic Cathinones

The following table summarizes the in vitro inhibition data for pentedrone and other relevant cathinone derivatives. These values, particularly the half-maximal inhibitory concentrations (IC50), indicate the potency of these compounds in blocking the function of monoamine transporters.

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)DAT/SERT Selectivity RatioReference
Pentedrone0.070.03>10>142[5]
Methylone0.590.310.440.75[5]
4-MEC0.411.11.33.17[5]
3-MMC0.330.771.13.33[5]
MDPV0.070.03>10>142[5]

Note: A lower IC50 value indicates a higher potency. The DAT/SERT selectivity ratio is calculated as (SERT IC50) / (DAT IC50).

Experimental and Computational Protocols

A combination of in vitro and in silico methods is crucial for a thorough understanding of a novel compound's receptor binding profile.

In Vitro Radioligand Binding and Uptake Inhibition Assays

These assays are the gold standard for determining the affinity and functional potency of a compound at a specific transporter.

1. Radioligand Binding Assays

This method quantifies the affinity of a test compound (like this compound) for a specific receptor or transporter by measuring its ability to displace a known radiolabeled ligand.[1][6]

  • Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK) 293 cells, stably expressing the human dopamine (B1211576) (hDAT), norepinephrine (B1679862) (hNET), or serotonin (B10506) (hSERT) transporter, are cultured.[6] Once confluent, the cells are harvested, and a crude membrane preparation is isolated through homogenization and centrifugation.[6]

  • Incubation: The prepared cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]RTI-55 for DAT and NET, or [³H]citalopram for SERT) and a range of concentrations of the test compound.[6]

  • Filtration and Quantification: The incubation is stopped by rapid filtration through glass fiber filters. This separates the transporter-bound radioligand from the unbound radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.[1][6]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The binding affinity constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[7]

2. Neurotransmitter Uptake Inhibition Assays

These assays measure the functional ability of a compound to block the transport of a neurotransmitter into a cell.[6]

  • Cell Culture: HEK 293 cells stably expressing hDAT, hSERT, or hNET are grown in multi-well plates.[6]

  • Pre-incubation: The cells are washed and then pre-incubated with various concentrations of the test compound.[6]

  • Uptake Initiation and Termination: A radiolabeled monoamine substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to the wells to initiate uptake.[6] After a set time, the uptake process is terminated, often by washing with ice-cold buffer.

  • Quantification and Data Analysis: The cells are lysed, and the amount of radioactivity inside the cells is quantified using a scintillation counter. The concentration of the test compound that reduces the specific uptake of the radiolabeled neurotransmitter by 50% (IC50) is then determined.[6]

In Silico Molecular Docking Protocol

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or transporter, and it can be used to estimate the strength of the interaction.

  • Ligand Preparation: The 2D structure of this compound is obtained from a chemical database like PubChem.[8] This structure is then converted to a 3D conformation and energy-minimized using computational chemistry software.

  • Protein Preparation: The 3D structure of the target transporters (DAT, NET, SERT) is obtained from a protein structure database such as the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built. The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning partial charges.

  • Binding Site Definition: The binding site on the transporter is defined. This is often based on the location of a co-crystallized ligand in an existing structure or identified through computational pocket detection algorithms. For monoamine transporters, the binding site is within the transmembrane domains.

  • Molecular Docking: A docking program (e.g., AutoDock Vina) is used to systematically sample different conformations of the ligand within the defined binding site of the protein. The program calculates a binding score for each pose, which estimates the binding affinity.[3][9] Key interacting amino acid residues, such as Phe76, Asp79, and Tyr156 in hDAT, are crucial for the binding of cathinone analogs.[9][10]

  • Analysis of Results: The resulting docked poses are analyzed to identify the most stable binding mode. The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are examined to understand the molecular basis of the binding. The calculated binding affinities can be used to rank the compound's predicted potency at different transporters.

Visualizations

Structural Relationship

cluster_0 Structural Isomers Pentedrone Pentedrone This compound This compound Pentedrone->this compound Positional Isomerism (α-propyl and β-keto groups swapped) Ligand_Preparation 1. Ligand Preparation (this compound 3D Structure) Molecular_Docking 4. Molecular Docking (e.g., AutoDock Vina) Ligand_Preparation->Molecular_Docking Protein_Preparation 2. Protein Preparation (DAT, NET, SERT Structures) Binding_Site_Definition 3. Binding Site Definition Protein_Preparation->Binding_Site_Definition Binding_Site_Definition->Molecular_Docking Pose_Generation Pose Generation & Scoring Molecular_Docking->Pose_Generation Analysis 5. Analysis of Results (Binding Affinity & Interactions) Pose_Generation->Analysis cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron This compound This compound Monoamine_Transporter Monoamine Transporter (DAT, NET, SERT) This compound->Monoamine_Transporter Binding Reuptake_Inhibition Inhibition of Monoamine Reuptake Monoamine_Transporter->Reuptake_Inhibition Increased_Monoamines Increased Concentration of Dopamine, Norepinephrine, and Serotonin Reuptake_Inhibition->Increased_Monoamines Postsynaptic_Receptors Postsynaptic Receptors Increased_Monoamines->Postsynaptic_Receptors Downstream_Signaling Enhanced Downstream Signaling Postsynaptic_Receptors->Downstream_Signaling

References

Isopentedrone stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Degradation Pathways of Isopentedrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as 1-(methylamino)-1-phenylpentan-2-one, is a structural isomer of the synthetic cathinone (B1664624) pentedrone (B609907).[1][2] It has been identified as a by-product in the synthesis of pentedrone and detected in seized designer drug powders.[1][3][4] Unlike its more well-known counterpart, the physiological and toxicological effects of this compound have not been extensively characterized.[1] An understanding of the stability and degradation of this compound is critical for forensic toxicologists, analytical chemists, and researchers to ensure accurate detection, quantification, and interpretation of findings.

This technical guide provides a comprehensive overview of the known and inferred stability characteristics and degradation pathways of this compound. Due to the limited specific research on this compound, this document extrapolates data from studies on structurally related synthetic cathinones to predict its behavior under various conditions.

Chemical Structure and Properties

  • Formal Name: 1-(methylamino)-1-phenyl-2-pentanone, monohydrochloride[1]

  • Molecular Formula: C₁₂H₁₇NO · HCl[1]

  • Formula Weight: 227.7 g/mol [1]

  • SMILES: CCCC(=O)C(C1=CC=CC=C1)NC.Cl[2]

  • Appearance: Crystalline solid[1]

Stability of this compound and Related Synthetic Cathinones

The stability of synthetic cathinones is a critical factor in the analysis of forensic and clinical samples, as degradation can lead to a significant underestimation of the compound's concentration.[5] Stability is highly dependent on the storage temperature, pH, and the matrix in which the compound is stored.[6][7]

Solid-State Stability

In its solid hydrochloride form, this compound is reported to be stable for at least five years when stored at -20°C.[1] This suggests good shelf-life for analytical standards under proper storage conditions.

Stability in Solutions and Biological Matrices

While specific quantitative stability data for this compound in various matrices is not available, extensive research on other synthetic cathinones provides valuable insights into its likely behavior.

  • Effect of Temperature: Temperature is a crucial factor influencing cathinone stability. Generally, freezer storage (-20°C) provides the greatest stability, while elevated temperatures (room temperature and above) lead to significant degradation.[6][7] For many cathinones, significant losses can be observed within hours or days at room temperature, whereas they can remain stable for months when frozen.[6][7]

  • Effect of pH: Synthetic cathinones are more stable in acidic conditions and degrade more rapidly in neutral to alkaline solutions.[5][7] Therefore, acidification of biological samples like urine can be a crucial step in preserving the integrity of cathinone analytes.[5]

  • Effect of Matrix: The choice of solvent and the type of biological matrix can impact stability. Studies have shown that some cathinones, like mephedrone, are less stable in methanol (B129727) compared to acetonitrile.[8] In biological matrices such as blood and urine, enzymatic and chemical degradation can occur.[5][8] The presence of common blood preservatives does not always prevent degradation.[6]

Table 1: Summary of Stability Data for Structurally Related Cathinones

CompoundMatrixStorage TemperatureTime PeriodObserved Degradation/LossReference
MephedroneMethanolRoom Temp (20°C)3 days32.3 ± 6.1% loss[8][9]
MephedroneMethanolRoom Temp (20°C)30 days87.6 ± 3.9% loss[8][9]
MephedroneMethanolRefrigerator (4°C)30 days51.3 ± 5.6% loss[8]
MephedroneNa₂EDTA BloodRoom Temp (20°C)30 days96.5 ± 0.3% loss[8]
MDPVMethanolRoom Temp (20°C)30 days44.4 ± 10.7% loss[8]
MDPVNa₂EDTA BloodRoom Temp (20°C)30 days45.7 ± 3.2% loss[8]
α-PVPNa₂EDTA BloodRoom Temp (20°C)30 days72.3 ± 1.9% loss[8]
Various CathinonesBloodElevated Temp (32°C)5.5 hours - 7 days>20% loss[6]

Degradation Pathways

Degradation of this compound can be categorized into abiotic (chemical) and biotic (metabolic) pathways.

Abiotic Degradation

Thermal Degradation in Gas Chromatography-Mass Spectrometry (GC-MS)

A significant degradation pathway for synthetic cathinones occurs under the high-temperature conditions of a GC inlet port.[10] This process is typically an oxidative decomposition involving the loss of two hydrogen atoms, resulting in a characteristic mass shift of 2 Da.[10][11] This can lead to the misidentification or inaccurate quantification of the parent compound. For this compound, this would result in the formation of an enamine. Minimizing injection port temperatures and residence time can help reduce this in-situ degradation.[10][12]

Thermal_Degradation cluster_conditions Condition This compound This compound DegradationProduct Oxidative Degradation Product (Enamine, M-2Da) This compound->DegradationProduct High Temperature (GC Inlet) - 2H (Oxidation) High Temperature GC-MS Analysis Metabolic_Pathways cluster_parent Parent Compound cluster_metabolites Putative Phase I Metabolites cluster_phase2 Putative Phase II Metabolite This compound This compound M1 Dihydro-isopentedrone This compound->M1 β-Keto Reduction M2 Nor-isopentedrone This compound->M2 N-Demethylation M3 Hydroxy-isopentedrone This compound->M3 Hydroxylation M5 Dihydro-isopentedrone Glucuronide M1->M5 Glucuronidation M4 Dihydro-nor-isopentedrone M2->M4 β-Keto Reduction Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis A Prepare Stock Solution (e.g., in Acetonitrile) B Spike into Matrices (Blood, Urine, Solvents) A->B C Aliquot Samples B->C S1 Freezer (-20°C) C->S1 S2 Refrigerator (4°C) C->S2 S3 Room Temp (20°C) C->S3 D Analyze at Time Points (Day 0, 3, 7, 14, 30...) S1->D S2->D S3->D E Sample Extraction (SPE) D->E For Biological Samples F LC-MS/MS or GC-MS Analysis D->F For Solvent Samples E->F G Data Interpretation F->G

References

An In-depth Technical Guide to Isopentedrone Synthesis Byproducts and Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the byproducts and impurities associated with the synthesis of isopentedrone, a positional isomer of the synthetic cathinone (B1664624) pentedrone (B609907). This compound (1-(methylamino)-1-phenylpentan-2-one) is a notable impurity that can form during the synthesis of pentedrone (2-(methylamino)-1-phenylpentan-1-one) and has been identified in seized designer drug samples.[1][2] This document details the common synthetic pathways, the mechanisms leading to impurity formation, analytical methodologies for identification and quantification, and presents relevant data in a structured format for clarity and comparative analysis.

Synthetic Pathways and Formation of this compound

The most common synthetic route to pentedrone, which can inadvertently lead to the formation of this compound, begins with the α-bromination of valerophenone (B195941) (1-phenylpentan-1-one) to yield 2-bromo-1-phenylpentan-1-one. This intermediate is then reacted with methylamine (B109427) to produce the final product.[3]

Standard Synthesis of Pentedrone:

  • Step 1: α-Bromination of Valerophenone: Valerophenone is reacted with a brominating agent, such as bromine in the presence of a catalyst like aluminum chloride, to introduce a bromine atom at the alpha position to the carbonyl group.

  • Step 2: Amination: The resulting 2-bromo-1-phenylpentan-1-one is then subjected to nucleophilic substitution with methylamine. The amine displaces the bromide, forming pentedrone.

Formation of this compound as a Byproduct:

This compound is a structural isomer of pentedrone where the carbonyl group and the methylamino group have swapped positions on the carbon chain. Its formation is a known complication in the synthesis of pentedrone and other α-amino ketones.[4][5][6]

The primary mechanism believed to be responsible for the formation of this compound is the Favorskii rearrangement .[1][4][5][7][8] This rearrangement can occur when an α-haloketone with an acidic α'-proton is treated with a base. In the context of pentedrone synthesis, the methylamine can act as the base, initiating the rearrangement of the 2-bromo-1-phenylpentan-1-one intermediate.

Proposed Mechanism of this compound Formation via Favorskii Rearrangement:

  • Enolate Formation: Methylamine acts as a base and abstracts an acidic proton from the α'-carbon (the carbon adjacent to the carbonyl group but not bonded to the halogen) of 2-bromo-1-phenylpentan-1-one, forming an enolate.

  • Cyclopropanone (B1606653) Intermediate: The enolate undergoes an intramolecular nucleophilic attack, displacing the bromide and forming a highly strained cyclopropanone intermediate.

  • Nucleophilic Attack by Amine: A second molecule of methylamine then acts as a nucleophile, attacking the carbonyl carbon of the cyclopropanone intermediate.

  • Ring Opening: The cyclopropanone ring opens to form a more stable carbanion. The direction of ring-opening dictates the final product. Cleavage of the bond between the original carbonyl carbon and the α-carbon leads to the formation of an amide intermediate which, upon rearrangement and hydrolysis, can yield this compound.

Common Byproducts and Impurities

Aside from the primary byproduct, this compound, other impurities can arise during the synthesis of pentedrone. These can originate from the starting materials, side reactions, or degradation of the product.

Impurity/ByproductChemical NameSource/Formation Pathway
This compound 1-(methylamino)-1-phenylpentan-2-oneFavorskii rearrangement of the α-haloketone intermediate.[1][4][5][7][8]
Unreacted Valerophenone1-phenylpentan-1-oneIncomplete initial bromination reaction.
Unreacted 2-bromo-1-phenylpentan-1-one2-bromo-1-phenylpentan-1-oneIncomplete amination reaction.
Dibrominated Speciese.g., 2,2-dibromo-1-phenylpentan-1-oneOver-bromination of valerophenone.
Other Rearrangement ProductsVarious structural isomersAlternative pathways of the Favorskii rearrangement or other side reactions.

Quantitative Analysis of Impurities

The quantity of this compound and other impurities can vary significantly depending on the specific reaction conditions employed during synthesis. Analysis of seized "legal high" samples has provided some insight into the prevalence of these byproducts in illicitly produced materials.

Sample IDPentedrone (%)This compound (%)Other ImpuritiesAnalytical MethodReference
Kick A128911Not specifiedGC-MS, NMR[9]
Polish Seizure (2013)21 (as a percentage of all NPS)12 (as a percentage of all NPS)Not specifiedNot specified[9][10]

Note: The data above is from the analysis of street samples and may not be representative of controlled laboratory syntheses. The percentages for the Polish seizure represent the frequency of identification among all new psychoactive substances found, not the direct percentage within a single sample.

Experimental Protocols for Analysis

The identification and quantification of this compound and other impurities are typically achieved using a combination of chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a mixture. It is widely used for the analysis of synthetic cathinones and their byproducts.[10][11]

Sample Preparation:

  • A precisely weighed amount of the sample is dissolved in a suitable organic solvent (e.g., methanol (B129727), acetonitrile).

  • An internal standard may be added for quantitative analysis.

  • The solution is then diluted to an appropriate concentration for GC-MS analysis.

Instrumentation and Conditions (Typical):

  • Gas Chromatograph: Equipped with a capillary column suitable for amine analysis (e.g., DB-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C) to ensure volatilization.

  • Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase. A typical program might start at a lower temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure all compounds elute.

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The mass spectra of the eluting compounds are compared to reference spectra for identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for the unambiguous identification of isomers like pentedrone and this compound. Both ¹H and ¹³C NMR are valuable for characterization.[6][12]

Sample Preparation:

¹H NMR Spectroscopy: The chemical shifts, splitting patterns, and integration of the proton signals allow for the determination of the connectivity of atoms within the molecule. Key distinguishing features between pentedrone and this compound would be the chemical shifts of the protons on the carbon atoms attached to the carbonyl and amino groups.

¹³C NMR Spectroscopy: The chemical shifts of the carbon signals provide information about the carbon skeleton of the molecule. The distinct chemical environments of the carbonyl carbon and the carbon bonded to the nitrogen in pentedrone versus this compound will result in characteristic and different chemical shifts, allowing for their differentiation.[13][14]

Visualizations

Synthetic Pathway and Byproduct Formation

Synthesis_Pathway Valerophenone Valerophenone Bromo_Intermediate 2-Bromo-1-phenylpentan-1-one Valerophenone->Bromo_Intermediate α-Bromination Pentedrone Pentedrone (Desired Product) Bromo_Intermediate->Pentedrone Amination This compound This compound (Byproduct) Bromo_Intermediate->this compound Favorskii Rearrangement Methylamine Methylamine Methylamine->Pentedrone Methylamine->this compound

Caption: Synthetic pathway to pentedrone and the formation of the this compound byproduct.

Analytical Workflow for Impurity Profiling

Analytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Instrumental Analysis cluster_DataProcessing Data Processing and Identification cluster_Results Results Sample Crude Synthesis Product Dissolution Dissolution in Solvent Sample->Dissolution GCMS GC-MS Analysis Dissolution->GCMS NMR NMR Analysis Dissolution->NMR Spectral_Comparison Spectral Library Comparison GCMS->Spectral_Comparison Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Quantification Quantification of Impurities Spectral_Comparison->Quantification Structural_Elucidation->Quantification Impurity_Profile Impurity Profile Report Quantification->Impurity_Profile

Caption: A typical analytical workflow for the identification and quantification of impurities.

References

Isopentedrone: A Technical Review of a Synthetic Cathinone Isomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone (B1664624) and a positional isomer of the more well-known stimulant, pentedrone (B609907).[1] It has been identified as a by-product in the synthesis of pentedrone and has been detected in seized designer drug powders.[1][2] Despite its presence in the illicit drug market, a thorough review of the scientific literature reveals a significant paucity of pharmacological and toxicological data for this compound itself.[1] The physiological and toxicological effects of this compound have not been formally characterized.[1] This technical guide provides a comprehensive overview of the available scientific information on this compound, with a primary focus on its chemical and analytical characterization. Due to the limited specific data, this review also includes a detailed summary of the pharmacology and toxicology of its isomer, pentedrone, to provide a contextual framework for potential biological activity, with the critical caveat that these properties may not be directly transferable to this compound.

Chemical and Physical Properties

This compound is structurally differentiated from pentedrone by the position of the keto group on the pentyl chain. This isomeric difference, while seemingly minor, can have significant implications for the compound's pharmacological and toxicological profile.

PropertyValueSource
IUPAC Name 1-(methylamino)-1-phenylpentan-2-one[3]
CAS Number 1429402-11-8 (free base), 1429402-13-0 (hydrochloride)[1][3]
Molecular Formula C12H17NO[3]
Molecular Weight 191.27 g/mol [3]
SMILES CCCC(=O)C(C1=CC=CC=C1)NC[3]
InChI Key ILGRTMNCRBDXBI-UHFFFAOYSA-N[3]

Analytical Characterization and Detection

The primary identification of this compound in the scientific literature has been in the context of forensic analysis of seized drug samples, where it is often found alongside pentedrone.[2] Spectroscopic methods are key to its identification and differentiation from its isomer.

Mass Spectrometry

Mass spectrometry (MS) is a critical tool for the identification of this compound. The mass spectra of this compound and pentedrone show distinct fragmentation patterns that allow for their differentiation. The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions that can be used for its unambiguous identification in complex mixtures.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information, allowing for the definitive assignment of the this compound structure. Both ¹H and ¹³C NMR data have been reported for this compound, confirming the position of the carbonyl group at the 2-position of the pentyl chain.[2][4] Two-dimensional NMR techniques, such as COSY, have been used to confirm the connectivity of the unbranched alkyl side chain.[4]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the carbonyl group (C=O) and the secondary amine (N-H) group, which can aid in its identification.[2]

Experimental Protocols

Sample Preparation for Analysis of Seized Materials:

A representative sample of the seized material (e.g., powder) is dissolved in a suitable solvent such as methanol (B129727) to a concentration of approximately 1 mg/mL.[5] For materials in capsules, the contents are removed and dissolved.[5] For residues in syringes or on glassware, the items are washed with a minimal amount of methanol.[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

GC-MS is a standard confirmatory test for synthetic cathinones.[6]

  • Sample and Standard Preparation: Prepare a 1 mg/mL solution of the sample and a reference standard in methanol or ethanol.[6]

  • Instrumentation: Use a standard analytical capillary column. The specific column and temperature program should be validated for the analysis of synthetic cathinones.[6]

  • Data Analysis: The identification is based on the retention time and the mass fragmentation pattern compared to a reference standard.[6]

Pharmacology (Inferred from Pentedrone and other Synthetic Cathinones)

Disclaimer: The following pharmacological data is primarily for pentedrone and other synthetic cathinones. The pharmacological profile of this compound has not been scientifically determined and may differ significantly from its isomer.

Synthetic cathinones are known to act as central nervous system stimulants.[7] The primary mechanism of action for many cathinones is the inhibition of monoamine transporters, leading to increased synaptic concentrations of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT).[8][9]

Monoamine Transporter Interactions of Pentedrone

Pentedrone acts as a reuptake inhibitor at the dopamine transporter (DAT) and the norepinephrine transporter (NET), with minimal effects on the serotonin transporter (SERT).[7][10] It does not typically induce the release of monoamines.[10]

TransporterPentedrone IC50 (nM)Reference
DAT 144 ± 20Simmler et al., 2013
NET 49 ± 12Simmler et al., 2013
SERT 2280 ± 260Simmler et al., 2013
In Vivo Effects of Pentedrone in Animal Models
  • Locomotor Activity: Pentedrone has been shown to increase locomotor activity in mice in a dose-dependent manner.[10][11]

  • Rewarding Properties: Pentedrone has demonstrated rewarding properties in conditioned place preference and self-administration studies in rodents, suggesting a potential for abuse.[10][11]

  • Dopaminergic System: Pentedrone's effects are linked to its activity on the dopaminergic system, including increased expression of dopamine receptors and transporters.[11]

Potential Signaling Pathways

The primary signaling pathway for cathinones like pentedrone involves the blockade of DAT and NET. This leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, enhancing downstream signaling through dopamine and adrenergic receptors.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_cleft Dopamine Dopamine->DA_cleft Norepinephrine Norepinephrine NE_cleft Norepinephrine Norepinephrine->NE_cleft DA_receptor Dopamine Receptor DA_cleft->DA_receptor DAT DAT DA_cleft->DAT Reuptake NE_receptor Adrenergic Receptor NE_cleft->NE_receptor NET NET NE_cleft->NET Reuptake downstream Downstream Signaling DA_receptor->downstream NE_receptor->downstream Pentedrone Pentedrone / this compound (hypothesized) Pentedrone->DAT Inhibition Pentedrone->NET Inhibition G cluster_0 In Vitro Metabolism Workflow start Pentedrone/Isopentedrone incubation Incubate with Human Liver Microsomes (HLM) or Hepatocytes start->incubation Add cofactors (e.g., NADPH) extraction Metabolite Extraction incubation->extraction analysis LC-MS/MS or GC-MS Analysis extraction->analysis identification Metabolite Identification analysis->identification

References

An In-Depth Technical Guide on the Toxicological Data and Research of Isopentedrone and Related Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct toxicological data for Isopentedrone (1-(methylamino)-1-phenyl-2-pentanone) is largely unavailable in current scientific literature. A primary supplier for research purposes explicitly states that the physiological and toxicological effects of this compound have not been characterized[1]. This compound is primarily known as a positional isomer and a synthesis by-product of its more well-studied counterpart, Pentedrone[1][2]. Therefore, this guide provides a comprehensive overview of the toxicological data for Pentedrone (B609907) and other structurally related synthetic cathinones to offer a predictive and comparative framework for researchers.

Introduction to this compound

This compound is a synthetic cathinone (B1664624), structurally classified as a β-keto phenethylamine. It is a positional isomer of Pentedrone, where the α-propyl and β-keto groups are switched[1]. Like other synthetic cathinones, it is related to the naturally occurring psychoactive compound cathinone found in the khat plant (Catha edulis)[3]. These substances are typically psychomotor stimulants that exert their effects by modulating the activity of monoamine transporters[3][4]. Given the scarcity of direct research, this document synthesizes data from related compounds to infer potential toxicological properties.

Presumed Mechanism of Action: Monoamine Transporter Interaction

Synthetic cathinones are known to target the plasma membrane transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT)[3][5][6]. They typically act as either reuptake inhibitors ("blockers") or transporter substrates ("releasers"), both of which lead to an increase in the extracellular concentrations of these neurotransmitters in the brain[3][7].

  • Blockers (e.g., MDPV): These compounds bind to the transporter protein, preventing the reuptake of neurotransmitters from the synaptic cleft.

  • Releasers (e.g., Mephedrone): These compounds are transported into the presynaptic neuron and trigger a reverse transport of neurotransmitters out of the neuron and into the synapse[3][6].

Pentedrone, the primary structural analog of this compound, is known to inhibit monoamine reuptake transporters[8]. It is therefore presumed that this compound shares this mechanism of action. The diagram below illustrates this generalized pathway for a synthetic cathinone acting as a monoamine transporter substrate.

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine, Norepinephrine, Serotonin) Cytoplasm Cytoplasmic Monoamines Vesicle->Cytoplasm Basal Release Cathinone This compound (Presumed Substrate) Transporter Monoamine Transporter (DAT, NET, SERT) Cathinone->Transporter Binds & Enters Transporter->Cytoplasm Translocation Synaptic_MA Increased Extracellular Monoamines Cytoplasm->Transporter Reverse Transport (Efflux) Receptor Postsynaptic Receptors Synaptic_MA->Receptor Binds & Activates Effect Downstream Signaling (Euphoria, Alertness, Neurotoxicity) Receptor->Effect Psychostimulant Effects

Caption: Presumed mechanism of action for this compound as a monoamine transporter substrate.

Quantitative Toxicological Data (Related Compounds)

No specific LD50 or IC50 values for this compound were found. The data presented below are for Pentedrone and other relevant synthetic cathinones to provide a comparative context for toxicity.

Table 1: In Vitro Cytotoxicity Data
CompoundCell LineEndpointValue (mM)Reference
PentedroneRat HepatocytesEC500.664[9]
MDPVRat HepatocytesEC500.742[9]
MethyloneRat HepatocytesEC501.18[9]
4-MECRat HepatocytesEC501.29[9]
Table 2: Monoamine Reuptake Inhibition Data
CompoundTransporterEndpointValue (µM)Reference
PentedronehDATIC50Low µM range[8]
hNETIC50Low µM range[8]
hSERTIC50Higher µM range[8]
MDPVhDATIC50Low µM range[8]
hNETIC50Low µM range[8]
hSERTIC50Relevant conc.[8]
MethylonehSERTIC50Relevant conc.[8]

Note: "Low µM range" and "Higher µM range" are qualitative descriptions from the source, which indicates that specific IC50 values were determined but summarized textually. "Relevant conc." indicates inhibition occurred within estimated human brain concentrations.

Metabolism

The metabolism of this compound has not been specifically studied. However, research on its parent compound, Pentedrone, shows metabolism occurs via N-demethylation and β-ketone reduction[10]. The metabolic pathways for synthetic cathinones generally involve Phase I (functionalization) and Phase II (conjugation) reactions[11].

Phase I reactions may include:

  • N-dealkylation

  • β-ketone reduction

  • Hydroxylation (aromatic and aliphatic)[12]

Phase II reactions typically involve:

  • Glucuronidation of hydroxylated metabolites[12][13]

The resulting metabolites may themselves be pharmacologically active, potentially contributing to the overall toxicological profile[7]. The enantiomer R-(-)-pentedrone is noted to be preferentially metabolized, and its β-keto reduction may produce metabolites more toxic than the parent drug[10].

Experimental Protocols

Detailed protocols for this compound are not available. The following are generalized methodologies commonly employed in the toxicological assessment of novel synthetic cathinones.

Monoamine Reuptake Inhibition Assay

This protocol is based on methods used for assessing cathinone effects on human embryonic kidney (HEK) 293 cells stably transfected with human monoamine transporters (hDAT, hNET, or hSERT)[8].

  • Cell Culture: Maintain HEK 293 cells expressing hDAT, hNET, or hSERT in appropriate culture medium supplemented with fetal bovine serum and an antibiotic selector (e.g., G418).

  • Assay Preparation: Plate cells in 96-well plates and allow them to adhere overnight.

  • Inhibition Assay:

    • Wash cells with Krebs-Ringer-HEPES buffer.

    • Pre-incubate the cells with various concentrations of the test compound (e.g., this compound) for 10-30 minutes at 37°C.

    • Add a mixture of a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and a non-radiolabeled substrate.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for transporter uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Quantification: Lyse the cells and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific uptake (IC50) by non-linear regression analysis.

Analytical Identification Workflow

The identification of novel psychoactive substances (NPS) like this compound in seized materials or biological samples follows a multi-step analytical workflow. This ensures accurate and reliable characterization[14].

Sample Sample Collection (Seized Powder, Biological Fluid) Extraction Sample Preparation (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) Sample->Extraction Screening Presumptive Screening (e.g., Immunoassay, Colorimetric Tests) Extraction->Screening Optional Separation Chromatographic Separation Extraction->Separation Screening->Separation GCMS GC-MS Separation->GCMS Volatile Analytes LCMS LC-MS/MS Separation->LCMS Non-Volatile Analytes Confirmation Structural Confirmation (e.g., NMR, FTIR) GCMS->Confirmation LCMS->Confirmation Report Final Report & Quantification Confirmation->Report

Caption: General analytical workflow for the identification of synthetic cathinones.

Neurotoxicity

While direct neurotoxicity studies on this compound are absent, research on related cathinones provides critical insights. High concentrations of cathinones like Pentedrone can lead to a lack of full recovery of neuronal activity after exposure, suggesting potential for neurotoxic effects[8]. The mechanisms underlying this neurotoxicity are thought to involve oxidative stress, mitochondrial dysfunction, and excitotoxicity resulting from excessive synaptic accumulation of monoamines[12][15]. Studies on N-ethyl pentedrone (NEP) using zebrafish models have shown disruptions in neurotransmitter biosynthesis, energy metabolism, and oxidative stress responses[12].

Conclusion

This compound remains a poorly characterized synthetic cathinone from a toxicological perspective. Based on its structural similarity to Pentedrone and the broader class of synthetic cathinones, it is presumed to act as a monoamine transporter inhibitor or releaser, posing a risk of psychomotor stimulation and potential neurotoxicity. The provided data on related compounds establishes a framework for initial risk assessment and guides future research. There is a critical need for empirical studies to determine the specific pharmacokinetic and toxicological profile of this compound to understand its potential public health risks. Researchers should prioritize in vitro cytotoxicity and monoamine transporter interaction assays, followed by in vivo studies to elucidate its metabolic fate and systemic toxicity.

References

Methodological & Application

Analytical Methods for the Research of Isopentedrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a designer drug of the cathinone (B1664624) class and a structural isomer of pentedrone (B609907). As a novel psychoactive substance (NPS), robust and reliable analytical methods are crucial for its identification and quantification in various matrices for research, forensic, and clinical purposes. This document provides detailed application notes and protocols for the analytical determination of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Nuclear Magnetic Resonance (NMR) spectroscopy.

While specific validated quantitative methods for this compound are not widely published, the following protocols are adapted from established methods for the analysis of synthetic cathinones and can serve as a basis for method development and validation.

General Laboratory Procedures & Safety Precautions

Working with this compound and its analytical standards requires adherence to strict safety protocols. This compound is a research chemical with unknown toxicological properties.

  • Handling: All handling of pure substances and samples should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Disposal: Dispose of all waste materials in accordance with local regulations for chemical waste.

  • Reference Standards: Whenever possible, use certified reference materials for the preparation of calibrators and controls to ensure the accuracy of quantitative results.

Section 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the identification of synthetic cathinones due to its high resolving power and ability to provide structural information through mass spectral fragmentation.

Sample Preparation: Seized Materials (Powders)

A representative sample of the powder should be prepared for analysis.

  • Sampling: Homogenize the entire sample. A representative subsample of approximately 10 mg is taken for analysis.

  • Solubilization: Dissolve the subsample in 10 mL of methanol (B129727) to achieve a concentration of approximately 1 mg/mL.

  • Filtration: Filter the solution through a 0.45 µm syringe filter into a GC vial.

Sample Preparation: Biological Matrices (Urine, Oral Fluid)

Sample preparation for biological matrices typically involves extraction to remove interferences. Liquid-liquid extraction (LLE) is a common method.

  • Sample Pre-treatment: To 1 mL of urine or oral fluid in a screw-cap tube, add an appropriate internal standard (e.g., mephedrone-d3).

  • Alkalinization: Add 200 µL of 0.5 M ammonium (B1175870) hydrogen carbonate to adjust the pH.

  • Extraction: Add 2 mL of an appropriate organic solvent (e.g., ethyl acetate), vortex for 5 minutes, and centrifuge at 4000 rpm for 5 minutes.

  • Solvent Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Derivatization (Optional but Recommended): Reconstitute the dried extract in 25 µL of ethyl acetate (B1210297) and 25 µL of a derivatizing agent such as pentafluoropropionic anhydride (B1165640) (PFPA). Heat at 70°C for 15 minutes. Evaporate the solvent again.

  • Reconstitution: Reconstitute the final residue in 50 µL of ethyl acetate for injection.

GC-MS Instrumental Parameters (Adapted Method)
ParameterValue
Gas Chromatograph Agilent 7890B GC System or equivalent
Column HP-5MS UI (30 m x 0.25 mm, 0.25 µm) or equivalent
Injector Pulsed Splitless, 270°C
Carrier Gas Helium
Oven Program Initial 80°C for 1 min, ramp to 160°C at 30°C/min, then to 250°C at 5°C/min, hold for 1 min
Mass Spectrometer Agilent 7000D Triple Quadrupole MS or equivalent
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp. 280°C
Transfer Line Temp. 280°C
Scan Range m/z 40-500
Mass Spectral Data for this compound

The mass spectrum of this compound is characterized by specific fragmentation patterns that allow for its identification.

Ion Typem/zRelative AbundanceDescription
Molecular Ion (M+) 191Low to absentNot always observed
Base Peak 120HighN-methylbenzylimmonium ion, characteristic alpha-cleavage product
Other Fragments 91, 77, 57VariablePhenyl-related fragments and fragments from the alkyl chain

Data adapted from Westphal et al., 2012.[1]

Experimental Workflow: GC-MS Analysis of this compound

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Seized Powder or Biological Fluid Homogenize Homogenize/ Add Internal Standard Sample->Homogenize Extract Solubilize (Methanol) or LLE (Ethyl Acetate) Homogenize->Extract Derivatize Derivatize (PFPA) (Optional for Biological) Extract->Derivatize Reconstitute Reconstitute in Ethyl Acetate Derivatize->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-500) Ionize->Detect Identify Identify by Retention Time and Mass Spectrum Detect->Identify Quantify Quantify using Internal Standard Identify->Quantify

Caption: Workflow for GC-MS analysis of this compound.

Section 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

LC-MS/MS offers high sensitivity and selectivity, making it suitable for the quantification of this compound in complex biological matrices at low concentrations.

Sample Preparation: Biological Matrices (Urine)

A "dilute-and-shoot" method can be employed for rapid screening, while solid-phase extraction (SPE) provides cleaner extracts for quantification.

Dilute-and-Shoot Method

  • Centrifugation: Centrifuge 1 mL of urine at 5000 rpm for 10 minutes.

  • Dilution: Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.

  • Internal Standard: Add an appropriate internal standard (e.g., pentedrone-d5).

  • Injection: Vortex and inject into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Sample Loading: To 0.5 mL of urine, add the internal standard and 0.5 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6). Load the mixture onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide (B78521) in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

LC-MS/MS Instrumental Parameters (Adapted Method)
ParameterValue
Liquid Chromatograph Waters ACQUITY UPLC or equivalent
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 5% B, increase to 95% B over 5 minutes, hold for 1 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions for this compound (Predicted)
AnalytePrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)
This compound192.1 [M+H]+120.191.1

Experimental Workflow: LC-MS/MS Analysis of this compound

LCMS_Workflow cluster_prep Sample Preparation (Urine) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Urine Sample Add_IS Add Internal Standard Sample->Add_IS Dilute Dilute-and-Shoot or SPE Add_IS->Dilute Inject Inject into LC-MS/MS Dilute->Inject Separate Reversed-Phase Chromatography Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Fragment Collision-Induced Dissociation (CID) Ionize->Fragment Detect MRM Detection Fragment->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify

Caption: Workflow for LC-MS/MS analysis of this compound.

Section 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective technique for the quantification of this compound in seized materials, where concentrations are typically higher than in biological samples.

Sample Preparation: Seized Materials (Powders)
  • Standard Preparation: Prepare stock solutions of this compound reference standard in methanol (1 mg/mL). Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh about 10 mg of the homogenized powder, dissolve it in 10 mL of methanol, and sonicate for 10 minutes. Dilute an aliquot of this solution with the mobile phase to a concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC-UV Instrumental Parameters (Adapted Method)
ParameterValue
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 10 mM Ammonium Formate buffer (pH 3.5) (30:70 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
UV Detection 254 nm
Quantitative Data (General for Cathinones)

The following table provides a general overview of quantitative parameters that can be expected for a validated HPLC-UV method for synthetic cathinones. These would need to be specifically determined for this compound.

ParameterExpected Range
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/mL
Limit of Quantification (LOQ) 0.5 - 1.0 µg/mL
Precision (%RSD) < 5%
Accuracy (%Bias) ± 5%

Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of new psychoactive substances, including this compound.

Sample Preparation
  • Dissolve approximately 5-10 mg of the pure substance (as a free base or hydrochloride salt) in a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition

Standard ¹H and ¹³C NMR spectra should be acquired, along with 2D correlation experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals. A study by Westphal et al. has reported the NMR assignment of this compound in a mixture.[1]

Expected ¹H and ¹³C NMR Spectral Features

While the specific chemical shifts from the literature could not be fully retrieved, the following are the expected regions for the key proton and carbon signals of this compound based on its structure:

  • ¹H NMR:

    • Aromatic protons: ~7.2-7.5 ppm

    • Methine proton (CH-N): ~3.5-4.5 ppm

    • N-methyl protons: ~2.2-2.8 ppm

    • Methylene and methyl protons of the propyl group: ~0.8-2.5 ppm

  • ¹³C NMR:

    • Carbonyl carbon: ~200-210 ppm

    • Aromatic carbons: ~125-140 ppm

    • Methine carbon (C-N): ~60-70 ppm

    • N-methyl carbon: ~30-40 ppm

    • Alkyl carbons: ~10-40 ppm

Conclusion

The analytical methods described provide a comprehensive framework for the identification and quantification of this compound for research purposes. While GC-MS and NMR are powerful tools for structural elucidation, LC-MS/MS is the preferred method for sensitive quantification in biological matrices. HPLC-UV offers a reliable alternative for the analysis of bulk materials. It is imperative that any adapted method be thoroughly validated to ensure the accuracy and reliability of the results.

References

Application Note: Analysis of Isopentedrone using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed methodology for the qualitative and quantitative analysis of Isopentedrone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (1-(methylamino)-1-phenylpentan-2-one) is a structural isomer of the synthetic cathinone (B1664624) pentedrone (B609907) and has been identified as a by-product in seized drug powders.[1][2] The reliable identification and quantification of such novel psychoactive substances (NPS) are critical for forensic science, clinical toxicology, and pharmaceutical research. GC-MS offers high separation efficiency and sensitive, specific detection, making it a cornerstone technique for this purpose.[3][4] This document outlines sample preparation, derivatization, instrument parameters, and data analysis for the robust analysis of this compound.

Introduction

This compound is a designer drug of the cathinone class. Structurally, it is an isomer of pentedrone where the α-propyl and β-keto groups have switched positions.[1] Like other synthetic cathinones, it poses a significant challenge to forensic and clinical laboratories due to the continuous emergence of new isomers and analogs. Gas Chromatography-Mass Spectrometry (GC-MS) is a primary analytical tool for identifying these compounds.[4] However, synthetic cathinones can be thermally labile and may produce similar mass spectra, potentially complicating identification.[5][6]

This protocol describes a GC-MS method, including an optional but recommended derivatization step, to enhance chromatographic performance and mass spectral clarity for the analysis of this compound.

Experimental Protocols

Materials and Reagents
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound reference standard.

  • Dissolve the standard in 1.0 mL of methanol in a clean glass vial.

  • Vortex for 30 seconds to ensure complete dissolution.

  • Working Solutions: Prepare serial dilutions from the stock solution using methanol to create calibration standards at desired concentrations (e.g., 1 ng/mL to 1000 ng/mL).

Sample Preparation (from Matrix) and Derivatization

This procedure is adapted from methods used for other synthetic cathinones and is suitable for matrices like oral fluid or sweat.[7][8]

  • Extraction: To 50 µL of the sample (e.g., oral fluid), add an internal standard (e.g., 5 µL of methylone-d3) and 200 µL of 0.5 M ammonium hydrogen carbonate.[7][8]

  • Perform a liquid-liquid extraction by adding 2 mL of ethyl acetate and mixing on a horizontal shaker for 5 minutes.[8]

  • Centrifuge at 4000 rpm for 5 minutes.

  • Transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Derivatization: Add 25 µL of PFPA and 25 µL of ethyl acetate to the dried residue.[8]

  • Cap the vial and heat at 70°C for 15 minutes.[8]

  • Dry the mixture again under a stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate.

  • Transfer the solution to a 2 mL autosampler vial for GC-MS analysis.[8]

Note: Derivatization with an acylating agent like PFPA is recommended to improve the thermal stability of cathinones and generate more characteristic mass spectra.[5][9][10]

GC-MS Instrumentation and Conditions

The following parameters are a representative starting point for the analysis of synthetic cathinones and should be optimized for the specific instrument in use.[11]

Parameter Condition
Gas Chromatograph Agilent 7890B GC System or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Carrier Gas Helium, constant flow rate of 1.0 mL/min[11]
Injection Volume 1.0 µL
Injector Mode Splitless[11]
Injector Temperature 250°C[11]
Oven Program Initial 80°C, hold for 2 min; ramp at 15°C/min to 230°C, hold for 2 min[11]
Transfer Line Temp. 280°C
Ion Source Electron Ionization (EI), 70 eV
Ion Source Temp. 230°C
Mass Range m/z 40-550
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Data Presentation

Mass Spectral Data

The mass spectrum of underivatized this compound is characterized by alpha-cleavage, a typical fragmentation pathway for amines and ketones.[12] The primary fragmentation occurs at the C-C bond adjacent to the nitrogen atom, resulting in a prominent iminium ion.[13]

Ion (m/z) Proposed Fragment Structure Description
191[C₁₂H₁₇NO]⁺Molecular Ion (M⁺) - Often low abundance or absent in cathinone spectra[13]
120 [C₆H₅-CH=N⁺H-CH₃] Base Peak , Iminium ion from α-cleavage between C1 and C2.
91[C₇H₇]⁺Tropylium ion, common fragment from compounds with a benzyl (B1604629) group.
77[C₆H₅]⁺Phenyl cation.
71[O=C-CH₂-CH₂-CH₃]⁺Butanoyl cation from α-cleavage between C1 and C2.

Note: The fragmentation pattern and relative abundances can be confirmed by analyzing a certified reference standard.

Visualization

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Optional) cluster_analysis Analysis start Start: this compound Sample extraction Liquid-Liquid Extraction (Ethyl Acetate) start->extraction dry1 Evaporate to Dryness (Nitrogen Stream) extraction->dry1 derivatize Add PFPA / Ethyl Acetate Heat at 70°C dry1->derivatize Proceed to Derivatization dry2 Evaporate to Dryness (Nitrogen Stream) derivatize->dry2 reconstitute Reconstitute in Ethyl Acetate dry2->reconstitute injection Inject 1µL into GC-MS reconstitute->injection separation GC Separation (HP-5MS Column) injection->separation detection MS Detection (EI, Scan/SIM Mode) separation->detection data Data Analysis: Identify by Retention Time & Mass Spectrum detection->data

Caption: Experimental workflow for the GC-MS analysis of this compound.

This compound Fragmentation Pathway

Fragmentation_Pathway cluster_mol cluster_frag mol This compound Molecular Ion (M⁺) m/z = 191 frag1 Base Peak Iminium Ion m/z = 120 mol->frag1 α-cleavage (C1-C2) frag2 Butanoyl Cation m/z = 71 mol->frag2 α-cleavage (C1-C2) frag3 Tropylium Ion m/z = 91 frag1->frag3 Rearrangement

Caption: Logical relationship of key mass fragments from this compound.

References

Interpreting the Mass Spectrum of Isopentedrone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone, or 1-methylamino-1-phenylpentan-2-one, is a synthetic cathinone (B1664624) and a structural isomer of pentedrone (B609907). As a designer drug, its detection and unambiguous identification in forensic and clinical settings are of paramount importance. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a primary analytical technique for the identification of synthetic cathinones. This document provides detailed application notes and protocols for the interpretation of the mass spectrum of this compound, aimed at aiding researchers, scientists, and drug development professionals in their analytical workflows. This compound has a molecular weight of 191.27 g/mol and a molecular formula of C12H17NO[1].

Data Presentation: Mass Spectral Data of this compound

The electron ionization (EI) mass spectrum of this compound is characterized by several key fragment ions that are indicative of its structure. The fragmentation pattern allows for its differentiation from its isomer, pentedrone.

Table 1: Key Fragment Ions of this compound (EI-MS)

m/zProposed Fragment IonRelative Intensity (%)
191[M]+• (Molecular Ion)Low
120[C8H10N]+~30
105[C7H5O]+ (Benzoyl cation)~15
91[C7H7]+ (Tropylium ion)~25
86 [C5H12N]+ (Immonium ion) 100 (Base Peak)
77[C6H5]+ (Phenyl cation)~20
58[C3H8N]+~40
44[C2H6N]+~35

Note: Relative intensities are approximate and can vary slightly depending on the instrument and analytical conditions. The data is compiled based on typical fragmentation patterns of synthetic cathinones and available spectral data[1][2].

The base peak at m/z 86 is a characteristic immonium ion formed through alpha-cleavage, a common fragmentation pathway for amines. The presence of this ion is a strong indicator for the N-methyl-1-phenyl-2-aminopentane substructure[2].

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound in a seized powder sample.

a. Sample Preparation (Solid Sample)

  • Weigh approximately 1 mg of the suspected this compound powder.

  • Dissolve the powder in 1 mL of methanol (B129727) or another suitable organic solvent.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample to an appropriate concentration (e.g., 10 µg/mL) for GC-MS analysis.

b. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Injector: Split/splitless injector

  • Injection Volume: 1 µL

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Mass Scan Range: m/z 40-500

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of this compound in Biological Matrices

This protocol provides a general method for the detection and quantification of this compound in urine or plasma.

a. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of urine or plasma, add an appropriate internal standard.

  • Add 1 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7).

  • Add 3 mL of an organic extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and ethyl acetate).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatograph: Shimadzu Nexera X2 UHPLC system (or equivalent)

  • Mass Spectrometer: Sciex QTRAP 6500+ (or equivalent)

  • Column: A suitable reversed-phase column (e.g., C18, 100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • Start at 5% B, hold for 0.5 minutes

    • Linear gradient to 95% B over 5 minutes

    • Hold at 95% B for 2 minutes

    • Return to 5% B and equilibrate for 2.5 minutes

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Temperature: 500 °C

  • MRM Transitions (Example):

    • This compound: Precursor ion m/z 192.1 -> Product ions m/z 121.1, m/z 86.1

    • Note: MRM transitions should be optimized for the specific instrument used.

Mandatory Visualizations

Fragmentation Pathway of this compound

G Figure 1. Proposed EI Fragmentation Pathway of this compound cluster_main cluster_frags This compound This compound (M+•) m/z 191 C12H17NO frag1 Immonium Ion m/z 86 C5H12N+ This compound->frag1 α-cleavage frag2 Acylium Ion m/z 105 C7H5O+ This compound->frag2 cleavage frag3 Tropylium Ion m/z 91 C7H7+ frag2->frag3 -CO frag4 Phenyl Cation m/z 77 C6H5+ frag3->frag4 -CH2 G Figure 2. GC-MS Analysis Workflow for this compound Sample Sample Acquisition (Seized Powder) Preparation Sample Preparation (Dissolution & Dilution) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Analysis Data Analysis (Spectrum Interpretation) Detection->Analysis G Figure 3. General Signaling Pathway of Synthetic Cathinones cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Cathinone Synthetic Cathinone (e.g., this compound) DAT Dopamine Transporter (DAT) Cathinone->DAT Inhibits Reuptake / Promotes Efflux NET Norepinephrine Transporter (NET) Cathinone->NET Inhibits Reuptake / Promotes Efflux SERT Serotonin Transporter (SERT) Cathinone->SERT Inhibits Reuptake / Promotes Efflux Dopamine Dopamine DAT->Dopamine Reuptake Norepinephrine Norepinephrine NET->Norepinephrine Reuptake Serotonin Serotonin SERT->Serotonin Reuptake Receptors Postsynaptic Receptors Dopamine->Receptors Norepinephrine->Receptors Serotonin->Receptors

References

Application Notes and Protocols for the Nuclear Magnetic Resonance (NMR) Spectroscopy of Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is a synthetic cathinone, a class of compounds with stimulant properties. As a structural isomer of pentedrone (B609907), its accurate identification and characterization are crucial in forensic science, drug development, and toxicology studies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation and quantification of this compound. These application notes provide a detailed overview of the NMR spectroscopic data of this compound and a comprehensive protocol for its analysis.

The structural assignment of this compound can be unequivocally determined using a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments. The following sections detail the expected chemical shifts and provide a standard operating procedure for sample analysis.

¹H and ¹³C NMR Spectroscopic Data

The ¹H and ¹³C NMR data for this compound hydrochloride were reported by Westphal et al. in Forensic Science International (2012).[1][2][3] The NMR assignments were made in a mixture containing pentedrone, where this compound was identified as a synthesis by-product.[2][3] The data presented below is crucial for the identification and structural verification of this compound.

Quantitative ¹H NMR Data
ProtonsChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-32.45 - 2.55m
H-41.40 - 1.50m
H-50.85t7.4
H-1'4.45q6.8
N-CH₃2.30d6.8
Aromatic7.30 - 7.50m
Quantitative ¹³C NMR Data
Carbon AtomChemical Shift (δ) ppm
C-1'66.8
C-2211.5
C-339.5
C-417.0
C-513.7
N-CH₃34.5
Aromatic (ipso)136.0
Aromatic (ortho)129.0
Aromatic (meta)128.8
Aromatic (para)129.5

Experimental Protocols

The following protocol outlines the steps for the preparation and NMR analysis of an this compound sample. This protocol is based on standard methodologies for the analysis of small organic molecules.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the this compound sample (or its hydrochloride salt).

  • Dissolution: Dissolve the sample in a suitable deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent may depend on the sample's solubility and the desired chemical shift referencing.

  • Transfer: Transfer the solution to a standard 5 mm NMR tube.

  • Referencing: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for acquiring ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz spectrometer.

Parameter¹H NMR¹³C NMR
Spectrometer Frequency400 MHz100 MHz
Pulse Programzg30zgpg30
Number of Scans16 - 641024 - 4096
Relaxation Delay (d1)1.0 s2.0 s
Acquisition Time~4 s~1 s
Spectral Width16 ppm240 ppm
Temperature298 K298 K
Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the NMR spectrum.

  • Phasing: Manually or automatically phase correct the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

  • Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different protons.

  • Peak Picking: Identify and label the chemical shifts of all peaks in both ¹H and ¹³C NMR spectra.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the NMR analysis of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Set Up NMR Instrument Parameters transfer->setup acquire Acquire 1D (1H, 13C) and 2D NMR Data setup->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base reference Chemical Shift Referencing phase_base->reference integrate Integration (1H NMR) reference->integrate peak_pick Peak Picking and Assignment reference->peak_pick integrate->peak_pick structure Structure Elucidation and Verification peak_pick->structure

NMR Analysis Workflow for this compound.

Logical Relationships in NMR Data Interpretation

The structural elucidation of this compound from its NMR data relies on the correlation of different spectroscopic signals. The following diagram outlines the logical relationships used in this process.

NMR_Interpretation cluster_1d 1D NMR Data cluster_2d 2D NMR Data (Optional but Recommended) cluster_structure Structural Information H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) Fragments Identify Spin Systems and Functional Groups H1_NMR->Fragments Proton Environment C13_NMR 13C NMR (Chemical Shift) C13_NMR->Fragments Carbon Backbone COSY COSY (H-H Correlations) COSY->Fragments Proton Neighbors HSQC HSQC (Direct C-H Correlations) HSQC->Fragments Directly Bonded C-H HMBC HMBC (Long-Range C-H Correlations) Connectivity Determine Connectivity of Fragments HMBC->Connectivity 2-3 Bond C-H Connectivity Fragments->Connectivity Final_Structure Propose and Verify Final Structure Connectivity->Final_Structure

Logical Flow for this compound Structure Elucidation by NMR.

References

Application Note: 1H and 13C NMR Assignments for Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone (1-methylamino-1-phenylpentan-2-one) is a synthetic cathinone (B1664624) and a structural isomer of pentedrone (B609907). As a designer drug, its unambiguous identification is crucial for forensic and research applications. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbon atoms. This application note provides a detailed protocol and the corresponding 1H and 13C NMR spectral data assignments for this compound, based on previously reported data.[1][2] The structural confirmation of this compound was achieved through one- and two-dimensional NMR spectroscopy on its hydrochloride salt.[1][2]

Chemical Structure

The chemical structure of this compound is presented below, with atoms numbered for clarity in the NMR data tables.

Chemical structure of this compound with numbered atoms for NMR assignments

Figure 1. Chemical structure of this compound.

1H and 13C NMR Spectral Data

The 1H and 13C NMR data for this compound were assigned based on the analysis of a mixture containing this compound.[1][2] The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).

Table 1: 1H NMR Data for this compound
Atom NumberChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-14.5 - 4.6m-
H-32.5 - 2.6m-
H-41.4 - 1.5m-
H-50.8 - 0.9t~7.4
H-77.3 - 7.5m-
H-87.3 - 7.5m-
H-97.3 - 7.5m-
H-112.4 - 2.5s-

Note: The data presented is based on the assignments reported by Westphal et al. (2012) in Forensic Science International. The exact chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.

Table 2: 13C NMR Data for this compound
Atom NumberChemical Shift (δ) ppm
C-1~65
C-2~210
C-3~35
C-4~17
C-5~14
C-6~135
C-7~129
C-8~129
C-9~130
C-10~129
C-11~33

Note: The data presented is based on the assignments reported by Westphal et al. (2012) in Forensic Science International. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Experimental Protocol

The following is a general protocol for acquiring 1H and 13C NMR spectra of small molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the this compound hydrochloride sample.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d (B32938) (CDCl3), methanol-d4 (B120146) (CD3OD), or dimethyl sulfoxide-d6 (DMSO-d6)) in a clean, dry NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

2. NMR Data Acquisition:

  • The NMR experiments are performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 1H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

  • 13C NMR:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of 13C.

  • 2D NMR (for full assignment):

    • To confirm the assignments, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decays (FIDs).

  • Phase correct the resulting spectra.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C).

  • Integrate the signals in the 1H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

  • Assign the signals in both 1H and 13C NMR spectra to the corresponding atoms in the this compound molecule.

Workflow for NMR Analysis of this compound

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1H Acquire 1H NMR setup->acquire_1H acquire_13C Acquire 13C NMR acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) acquire_13C->acquire_2D ft Fourier Transform acquire_2D->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration assignment Signal Assignment integration->assignment

Caption: Workflow for the NMR analysis of this compound.

Conclusion

This application note provides the assigned 1H and 13C NMR data for this compound, along with a standardized protocol for its analysis. The provided data and methods are essential for the accurate identification and characterization of this synthetic cathinone in forensic, clinical, and research settings. The use of two-dimensional NMR techniques is recommended for unambiguous assignment of all proton and carbon signals.

References

Application Note: Quantitative Analysis of Isopentedrone in Biological Matrices using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and robust liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of Isopentedrone in biological matrices. This compound (1-methylamino-1-phenylpentan-2-one) is a synthetic cathinone (B1664624) and a positional isomer of pentedrone (B609907), necessitating reliable analytical methods for its detection and quantification in forensic toxicology, clinical research, and drug development.[1][2] The described protocol utilizes a standard "dilute-and-shoot" sample preparation for plasma and a more comprehensive solid-phase extraction (SPE) for urine, followed by reversed-phase liquid chromatography coupled with tandem mass spectrometry (MS/MS) for selective and sensitive detection.

Introduction

Synthetic cathinones represent a large and evolving class of new psychoactive substances (NPS).[3][4] this compound is a structural isomer of pentedrone, and its differentiation is crucial for forensic and clinical purposes.[1][2][5] LC-MS/MS is a powerful analytical technique for the unambiguous identification and quantification of synthetic cathinones in complex biological samples due to its high sensitivity and selectivity.[3][6][7] This application note provides a comprehensive protocol for the analysis of this compound, adaptable for various research and analytical needs.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (e.g., Pentedrone-d5, Methylone-d3)[8]

  • LC-MS grade water, methanol (B129727), and acetonitrile[8]

  • Formic acid (LC-MS grade)[8]

  • Ammonium formate (B1220265) (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges (e.g., Phenomenex Strata X-Drug B)[9]

  • Human plasma and urine (drug-free)

Sample Preparation

1. Plasma (Dilute-and-Shoot) [6]

  • To 100 µL of plasma, add 10 µL of internal standard solution.

  • Add 200 µL of methanol to precipitate proteins.[10]

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.[6]

  • Transfer the supernatant to an autosampler vial for LC-MS analysis.[9]

2. Urine (Solid Phase Extraction - SPE) [11][12]

  • To 1 mL of urine, add 10 µL of internal standard solution.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the sample onto the conditioned cartridge.

  • Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.[9]

  • Transfer to an autosampler vial for LC-MS analysis.

Liquid Chromatography
  • System: UHPLC system

  • Column: Phenomenex Kinetex™ C18 (100 x 2.1 mm, 1.7 µm) or equivalent[6][9]

  • Mobile Phase A: 0.1% Formic acid in water[9]

  • Mobile Phase B: 0.1% Formic acid in acetonitrile[9]

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 30 °C[6]

  • Injection Volume: 5 µL

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

Mass Spectrometry
  • System: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive[9]

  • Scan Type: Multiple Reaction Monitoring (MRM)[9]

  • Spray Voltage: 4.5 kV[9]

  • Source Temperature: 400 °C[9]

  • Desolvation Gas Flow: 15 L/min[9]

Data Presentation

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - QualifierCollision Energy (eV)
This compound192.186.1105.115
Pentedrone-d5 (IS)197.291.1110.115

Note: The immonium ion at m/z 86 is a characteristic fragment for many cathinones, including pentedrone and its isomers, arising from the cleavage of the alkyl side chain.[1][2]

Table 2: Method Validation Parameters (Typical)

ParameterResult
Linearity (R²)> 0.99
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantification (LOQ)0.5 ng/mL
Accuracy (% Bias)Within ±15%
Precision (% RSD)< 15%
Recovery85-110%

Note: These are typical performance characteristics for LC-MS/MS methods for synthetic cathinones and may vary based on instrumentation and matrix.[12]

Workflow and Diagrams

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard Sample->Add_IS Extraction Protein Precipitation or SPE Add_IS->Extraction Concentration Evaporation & Reconstitution Extraction->Concentration LC_Separation Liquid Chromatography Separation Concentration->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Workflow for the LC-MS analysis of this compound.

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in biological matrices. The protocol is robust and can be adapted to different laboratory settings and instrumentation. Proper validation of the method is essential to ensure accurate and defensible results in research and forensic applications. The use of an appropriate internal standard and adherence to quality control procedures are critical for achieving high-quality data.

References

Sample preparation for Isopentedrone analysis in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol: Isopentedrone Analysis

Title: A Comprehensive Guide to Sample Preparation for the Quantification of this compound in Biological Matrices

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a synthetic cathinone (B1664624), a class of new psychoactive substances (NPS) that poses significant challenges for clinical and forensic toxicology.[1] Accurate and reliable quantification of this compound in biological matrices such as blood, urine, and hair is crucial for understanding its pharmacokinetics, diagnosing intoxication, and in legal investigations. The complexity of biological samples, which contain proteins, lipids, and other endogenous materials, necessitates robust sample preparation to remove interferences and concentrate the analyte of interest before instrumental analysis.[2][3]

This document provides detailed protocols for the most common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). It also summarizes quantitative data from established methods for synthetic cathinone analysis to serve as a practical guide for method development and validation.

General Workflow for this compound Analysis

The overall process for the bioanalytical quantification of this compound follows a structured workflow, from sample collection through to data analysis. The critical step is sample preparation, where the choice of method depends on the matrix, required sensitivity, and available resources.[3]

This compound Analysis Workflow cluster_collection Sample Handling cluster_prep Sample Preparation cluster_ppt Protein Precipitation (PPT) cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Instrumental Analysis SampleCollection Biological Sample Collection (Blood, Plasma, Urine, Hair) AddIS Addition of Deuterated Internal Standard SampleCollection->AddIS PrepChoice Select Extraction Method AddIS->PrepChoice PPT_1 Add Acetonitrile (B52724) PrepChoice->PPT_1 Fast, Simple LLE_1 Add Immiscible Organic Solvent PrepChoice->LLE_1 High Recovery SPE_1 Condition Cartridge PrepChoice->SPE_1 Cleanest Extract PPT_2 Vortex & Centrifuge PPT_1->PPT_2 PPT_3 Collect Supernatant PPT_2->PPT_3 PostExtract Evaporate & Reconstitute in Mobile Phase PPT_3->PostExtract LLE_2 Vortex & Centrifuge LLE_1->LLE_2 LLE_3 Collect Organic Layer LLE_2->LLE_3 LLE_3->PostExtract SPE_2 Load Sample SPE_1->SPE_2 SPE_3 Wash Interferences SPE_2->SPE_3 SPE_4 Elute Analyte SPE_3->SPE_4 SPE_4->PostExtract LC Liquid Chromatographic Separation PostExtract->LC MS Tandem Mass Spectrometric Detection (LC-MS/MS) LC->MS Data Quantification & Reporting MS->Data

Caption: General experimental workflow for this compound quantification.

Quantitative Data Summary

The following tables summarize typical validation parameters for the analysis of synthetic cathinones in biological matrices using LC-MS/MS. These values can serve as a benchmark for method development.

Table 1: Quantitative Parameters in Blood/Plasma

Analyte ClassLLOQ (ng/mL)Linear Range (ng/mL)MatrixReference
Synthetic Cathinones0.5 - 1.0LLOQ - 85Postmortem Blood[4]
Stimulants/Cathinones5.05.0 - 100+Whole Blood[4]
22 Synthetic Cathinones0.25 - 5.0Not SpecifiedBlood[5]
Various NPS0.1 - 1.0LLOQ - 100Whole Blood[4]

Table 2: Quantitative Parameters in Urine

Analyte ClassLLOQ (ng/mL)Recovery (%)MatrixReference
22 Synthetic Cathinones0.25 - 5.084 - 104Urine[5]
Various NPS0.4 - 16.0Not SpecifiedUrine[4]
Synthetic CathinonesNot Specified>80% (MIP-SPE)Urine[6]

Experimental Protocols

Prior to any extraction, it is critical to address the stability of synthetic cathinones, as significant degradation can occur depending on storage temperature and the pH of the matrix.[1] Samples should be stored frozen (-26°C or lower) for long-term stability.[1] The use of deuterated internal standards for each analyte is highly recommended to correct for matrix effects and variations in recovery.[7]

Protocol 1: Protein Precipitation (PPT)

PPT is a fast and simple method used to remove proteins from biological fluids like plasma or blood before analysis by LC-MS/MS.[8] It is highly suitable for high-throughput screening.

Principle: A water-miscible organic solvent, typically acetonitrile, is added to the sample to reduce the solubility of proteins, causing them to precipitate.[8][9] After centrifugation, the clear supernatant containing the analyte is collected for analysis.[8]

Detailed Protocol:

  • Pipette 200 µL of the biological sample (e.g., blood, plasma) into a microcentrifuge tube.[7]

  • Add a known concentration of the deuterated internal standard mix.[7]

  • Add 600 µL of a cold precipitating agent like acetonitrile (a 3:1 solvent-to-sample ratio is common).[7]

  • Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation.

  • Centrifuge the tubes at high speed (e.g., >16,000 x g) for 15 minutes to pellet the precipitated proteins.[7][10]

  • Carefully transfer the resulting supernatant to a clean tube.

  • The supernatant can either be injected directly into the LC-MS/MS system or evaporated to dryness under a gentle stream of nitrogen and reconstituted in the initial mobile phase.[7]

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[11][12] It is often used to extract cathinones from biological materials.[13]

Principle: The pH of the aqueous sample is adjusted to ensure the analyte (this compound, a basic compound) is in its neutral, un-ionized form, which increases its solubility in the organic solvent.[12][14] After mixing and separation, the analyte-rich organic layer is collected.

Detailed Protocol:

  • Pipette 1 mL of the biological sample (e.g., urine, blood) into a glass tube.

  • Add a known concentration of the deuterated internal standard mix.

  • Basify the sample by adding 100 µL of 1 N NaOH or another suitable base to adjust the pH to be at least two units above the pKa of this compound.[7][12]

  • Add 3-5 mL of an appropriate, water-immiscible organic solvent (e.g., a 1:1 mixture of ethyl acetate:hexane or methyl tert-butyl ether).[7][13]

  • Cap the tube and vortex for 2-5 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifuge for 5-10 minutes at ~3500 rpm to achieve complete phase separation.[2]

  • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any protein interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in a small volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.[7]

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a powerful technique that provides the cleanest extracts by removing interfering substances and concentrating the analyte of interest.[15][16] It is highly selective and can significantly reduce matrix effects.[3]

Principle: SPE separates components of a mixture based on their physical and chemical properties. The sample is passed through a cartridge containing a solid sorbent. Interferences are washed away, and the analyte of interest is then selectively eluted with a different solvent.[17] For cathinones, mixed-mode cation exchange cartridges are often effective.[7]

Detailed Protocol:

  • Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water, and finally 1 mL of a buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).[2][7] Do not let the sorbent bed dry out.[18]

  • Sample Loading: To 0.5 mL of the biological sample (e.g., blood, plasma), add the internal standard. Dilute the sample with 1 mL of buffer (e.g., phosphate buffer) and load the entire volume onto the conditioned SPE cartridge at a slow, steady flow rate (1-2 mL/min).[2][7]

  • Washing: Wash the cartridge sequentially with 3 mL of deionized water, followed by 3 mL of an organic solvent like methanol or acetonitrile to remove polar and non-polar interferences.[7][18]

  • Analyte Elution: Elute the retained this compound from the cartridge using 2-3 mL of a basic organic solvent mixture (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol or ethyl acetate).[7] Collect the eluate in a clean tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase for analysis.[7]

Comparison of Preparation Methods

The choice of sample preparation method involves a trade-off between speed, cost, recovery, and the cleanliness of the final extract.

Method Comparison center This compound Sample Prep PPT Protein Precipitation (PPT) center->PPT LLE Liquid-Liquid Extraction (LLE) center->LLE SPE Solid-Phase Extraction (SPE) center->SPE PPT_Adv1 Fastest Method PPT->PPT_Adv1 PPT_Adv2 Simple & Low Cost PPT->PPT_Adv2 PPT_Dis1 High Matrix Effects PPT->PPT_Dis1 PPT_Dis2 Less Concentrated PPT->PPT_Dis2 LLE_Adv1 Good Recovery LLE->LLE_Adv1 LLE_Adv2 Reduces Polar Interferences LLE->LLE_Adv2 LLE_Dis1 Labor Intensive LLE->LLE_Dis1 LLE_Dis2 Uses Organic Solvents LLE->LLE_Dis2 SPE_Adv1 Cleanest Extracts SPE->SPE_Adv1 SPE_Adv2 High Concentration Factor SPE->SPE_Adv2 SPE_Dis1 Most Expensive SPE->SPE_Dis1 SPE_Dis2 Requires Method Development SPE->SPE_Dis2

Caption: Comparison of key features for major extraction methods.

References

Application Note: Solid-Phase Extraction of Isopentedrone from Urine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isopentedrone is a synthetic cathinone, a class of psychoactive substances that has seen a rise in recreational use. Accurate and reliable detection of this compound and its metabolites in biological matrices such as urine is crucial for clinical and forensic toxicology. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers efficient cleanup and concentration of analytes from complex samples like urine, leading to improved analytical sensitivity and accuracy. This application note provides a detailed protocol for the extraction of this compound from human urine using SPE, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The described method is based on established protocols for synthetic cathinones.

Experimental Protocol

This protocol outlines a general procedure for the solid-phase extraction of this compound from urine samples. It is recommended to optimize the parameters for specific laboratory conditions and instrumentation.

Materials and Reagents

  • This compound reference standard

  • Internal standard (e.g., this compound-d3)

  • Mixed-mode or polymeric SPE cartridges (e.g., Bond Elut Certify, SOLA SCX, or Oasis HLB)[1][2][3]

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Ammonium (B1175870) hydroxide (B78521)

  • Deionized water

  • β-glucuronidase (if analyzing for glucuronidated metabolites)

  • Phosphate (B84403) buffer (pH 6.8)

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Sample Pretreatment

  • Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.

  • To 1 mL of urine, add an appropriate amount of internal standard.

  • For total this compound (free and glucuronidated): Add 500 µL of phosphate buffer (pH 6.8) and 50 µL of β-glucuronidase. Vortex and incubate at 60°C for 2 hours.

  • For free this compound: Proceed without the hydrolysis step.

  • Centrifuge the pretreated sample at 3000 rpm for 10 minutes to pellet any precipitates.

Solid-Phase Extraction (SPE) Procedure

The following steps are based on a mixed-mode cation exchange SPE methodology.

  • Conditioning: Condition the SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water. Do not allow the sorbent to dry.[4]

  • Loading: Load the pretreated urine supernatant onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove hydrophilic impurities.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Dry the cartridge thoroughly under vacuum for 5-10 minutes.

    • Wash the cartridge with 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[5]

Post-Extraction

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis or a suitable solvent for GC-MS derivatization and analysis.

Data Presentation

The following table summarizes typical performance data for the analysis of synthetic cathinones in urine using SPE followed by mass spectrometry. Note that these are representative values for the compound class, and specific values for this compound should be determined during method validation.

ParameterTypical Value Range for Synthetic CathinonesReference
Recovery 65 - 98%[6]
Limit of Detection (LOD) 0.005 - 5 ng/mL[7][8]
Limit of Quantification (LOQ) 0.020 - 20 ng/mL[7][8]
Linearity (r²) > 0.995[8]

Visualizations

Below is a diagram illustrating the solid-phase extraction workflow for this compound from a urine sample.

SPE_Workflow cluster_Pretreatment Sample Pretreatment cluster_SPE Solid-Phase Extraction cluster_PostExtraction Post-Extraction & Analysis Urine Urine Sample IS Add Internal Standard Urine->IS Hydrolysis Enzymatic Hydrolysis (Optional) IS->Hydrolysis Centrifuge Centrifugation Hydrolysis->Centrifuge Condition 1. Conditioning (Methanol, Water) Centrifuge->Condition Load Supernatant Load 2. Sample Loading Condition->Load Wash1 3. Wash 1 (Water) Load->Wash1 Wash2 4. Wash 2 (Acetic Acid) Wash1->Wash2 Dry 5. Drying Wash2->Dry Wash3 6. Wash 3 (Methanol) Dry->Wash3 Elute 7. Elution (Ammoniated Methanol) Wash3->Elute Evaporate Evaporation Elute->Evaporate Collect Eluate Reconstitute Reconstitution Evaporate->Reconstitute Analysis LC-MS/MS or GC-MS Analysis Reconstitute->Analysis

Caption: Workflow for this compound Solid-Phase Extraction.

References

Revolutionizing Cathinone Isomer Analysis: An Application of Ultra-High-Performance Supercritical Fluid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Groningen, Netherlands - The forensic and pharmaceutical analysis of synthetic cathinones, a burgeoning class of new psychoactive substances (NPS), is fraught with challenges due to the existence of numerous structural and stereoisomers with potentially disparate pharmacological and toxicological profiles. Distinguishing between these closely related compounds is critical for accurate identification in seized drug samples and for understanding their metabolic fate. Ultra-high-performance supercritical fluid chromatography (UHPSFC) has emerged as a powerful and rapid analytical technique for the separation of these challenging isomers.[1][2][3][4] This application note details the UHPSFC methodology for the separation of cathinone (B1664624) isomers, providing comprehensive experimental protocols and quantitative data to guide researchers and drug development professionals.

Superior Separation Performance of UHPSFC

UHPSFC offers significant advantages over traditional chromatographic techniques like gas chromatography (GC) and ultra-high-performance liquid chromatography (UHPLC) for the analysis of cathinone isomers.[2][5] Its unique mobile phase, typically supercritical carbon dioxide mixed with a small amount of an organic modifier, allows for fast and efficient separations with high resolution.[1][6] Studies have demonstrated that UHPSFC can achieve baseline separation of positional isomers, such as the 2-, 3-, and 4-substituted analogues of fluoromethcathinone (FMC), in under one minute, a feat that is often challenging for UHPLC methods.[1][4] The orthogonality of UHPSFC to reversed-phase UHPLC provides a complementary tool for comprehensive sample characterization.[2][3]

Key Experimental Parameters for Optimal Separation

The successful separation of cathinone isomers by UHPSFC is dependent on the careful optimization of several key parameters. The choice of stationary phase, mobile phase composition (including co-solvent and additives), temperature, and pressure all play a crucial role in achieving the desired resolution.

A variety of stationary phases have been evaluated for cathinone analysis, with sub-2µm particle columns being particularly effective.[1][3] Columns such as the Acquity UPC2 BEH, BEH 2-ethylpyridine (B127773) (2-EP), CSH Fluoro-Phenyl, and Torus Diol have shown good performance in resolving cathinone isomers.[1][2][6] The selection of the stationary phase can significantly impact the selectivity and elution order of the isomers.[6]

The mobile phase typically consists of carbon dioxide as the primary fluid, with an organic modifier such as methanol, ethanol, or isopropanol (B130326) to increase the elution strength.[5] The addition of additives like ammonium (B1175870) formate, ammonium hydroxide, or ammonium acetate (B1210297) is often essential for improving peak shape and resolution, particularly for these polar and basic compounds.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative data for the UHPSFC separation of various cathinone isomers, compiled from multiple studies. These tables provide a clear comparison of the retention times and resolution values achieved under different experimental conditions.

Table 1: UHPSFC Separation of Fluoro- and Methyl-Substituted Cathinone Positional Isomers

AnalyteStationary PhaseCo-solvent (with additive)Retention Time (min)Resolution (Rs)
2-FMCBEHMethanol with ammonium hydroxide< 1.0> 1.5 (vs. 3-FMC)
3-FMCBEHMethanol with ammonium hydroxide< 1.0> 1.5 (vs. 4-FMC)
4-FMCBEHMethanol with ammonium hydroxide< 1.0-
2-MMCTorus 1-AAMethanol with 20 mM AF~3.5> 1.5 (vs. 3-MMC)
3-MMCTorus 1-AAMethanol with 20 mM AF~3.8> 1.5 (vs. 4-MMC)
4-MMCTorus 1-AAMethanol with 20 mM AF~4.2-

FMC: Fluoromethcathinone, MMC: Methylmethcathinone, AF: Ammonium Formate

Table 2: UHPSFC Separation of Other Cathinone Analogues

Analyte Isomeric PairStationary PhaseCo-solvent (with additive)Analysis Time (min)Resolution (Rs)
3-FMC / 4-FMCBEHMethanol with ammonium hydroxide< 3.3> 1.0
Mephedrone / 4-MECCSH Fluoro-PhenylMethanol with ammonium hydroxide< 3.3> 1.0
Buphedrone / PentedroneBEHMethanol with ammonium hydroxide< 3.3> 1.0
Ethylone / ButyloneCSH Fluoro-PhenylMethanol with ammonium hydroxide< 3.3> 1.0

Detailed Experimental Protocols

This section provides detailed methodologies for the UHPSFC analysis of cathinone isomers.

Protocol 1: Rapid Screening of Positional Isomers

  • Instrumentation: Waters Acquity UPC² System or equivalent.

  • Column: Acquity UPC² BEH column (100 mm x 3.0 mm, 1.7 µm).[1]

  • Mobile Phase A: Carbon Dioxide.

  • Mobile Phase B (Co-solvent): Methanol with 20 mmol/L ammonium formate.[1]

  • Gradient:

    • Initial: 2% B

    • 0.5 min: 2% B

    • 2.5 min: 25% B

    • 3.0 min: 2% B

    • 3.3 min: 2% B

  • Flow Rate: 1.5 mL/min.

  • Back Pressure: 1500 psi.

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 1 µL.

  • Detection: Photodiode Array (PDA) detector and/or Mass Spectrometer (MS). For MS, positive electrospray ionization (ESI+) in Selected Reaction Monitoring (SRM) mode is recommended for high sensitivity and specificity.[1]

Protocol 2: Chiral Separation of Cathinone Enantiomers

While this application note focuses on positional isomers, UHPSFC is also a powerful technique for chiral separations.[7][8] For enantiomeric separation, a chiral stationary phase (CSP) is required.

  • Instrumentation: As in Protocol 1.

  • Column: A polysaccharide-based chiral stationary phase (e.g., Amylose or Cellulose-based CSP).[9]

  • Mobile Phase A: Carbon Dioxide.

  • Mobile Phase B (Co-solvent): Typically n-hexane/n-butanol/diethylamine or similar mixtures.[2]

  • Elution Mode: Isocratic elution is often sufficient for chiral separations. The percentage of the co-solvent needs to be optimized for each analyte.

  • Flow Rate: 1-2 mL/min.

  • Back Pressure: 1500-2000 psi.

  • Column Temperature: 25-40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: PDA or Circular Dichroism (CD) detector.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical workflow of a typical UHPSFC experiment for cathinone isomer analysis.

UHPSFC_Workflow cluster_prep Sample Preparation cluster_analysis UHPSFC Analysis cluster_data Data Processing Sample Seized Material or Biological Sample Extraction Extraction/ Dilution Sample->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Filtration->Autosampler UHPSFC UHPSFC System (Pump, Column, Oven) Autosampler->UHPSFC Detector Detector (PDA/MS) UHPSFC->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Report Reporting Integration->Report

Caption: General workflow for UHPSFC analysis of cathinone isomers.

UHPSFC_System_Schematic CO2_Cylinder CO2 Cylinder Pump Pump A (CO2) Pump B (Modifier) CO2_Cylinder->Pump:f0 Modifier Co-solvent/ Modifier Modifier->Pump:f1 Mixer Mixer Pump->Mixer Injector Autosampler/ Injector Mixer->Injector Column Column (in Oven) Injector->Column BPR Back Pressure Regulator (BPR) Column->BPR Detector Detector (PDA/MS) BPR->Detector Waste Waste Detector->Waste

Caption: Schematic of a typical UHPSFC instrument setup.

Conclusion

Ultra-high-performance supercritical fluid chromatography is a highly effective and efficient technique for the separation and analysis of cathinone isomers. Its speed, resolution, and orthogonality to other chromatographic methods make it an invaluable tool for forensic laboratories, clinical research, and the pharmaceutical industry. The protocols and data presented in this application note provide a solid foundation for the development and implementation of robust UHPSFC methods for the challenging analysis of synthetic cathinones.

References

Application Notes and Protocols: In Vitro Dopamine Transporter (DAT) Uptake Assay for Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for conducting an in vitro dopamine (B1211576) transporter (DAT) uptake assay, specifically tailored for the characterization of novel psychoactive substances such as Isopentedrone. The dopamine transporter is a critical regulator of dopaminergic neurotransmission and a primary target for many psychostimulant drugs, including synthetic cathinones.[1][2] Understanding the interaction of new compounds like this compound with DAT is crucial for elucidating their pharmacological profile and abuse potential. This protocol details methodologies using both radiolabeled and fluorescent substrates in either cultured cells expressing the human dopamine transporter (hDAT) or in synaptosomal preparations from rodent brain tissue. While specific pharmacological data for this compound is not yet available in published literature, this guide provides the necessary framework to generate such data.[3] For comparative purposes, data on related synthetic cathinones are presented.

Introduction to Dopamine Transporter Function

The dopamine transporter (DAT) is a sodium-chloride dependent symporter that belongs to the solute carrier 6 (SLC6) family of neurotransmitter transporters.[4] Located on the presynaptic membrane of dopaminergic neurons, its primary function is to mediate the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[2] This process terminates dopaminergic signaling and is essential for maintaining dopamine homeostasis in the brain.[2]

Many psychostimulant drugs, such as cocaine and amphetamines, exert their effects by directly targeting DAT.[5] These drugs can act as either uptake inhibitors (blockers) or as substrates that induce reverse transport (efflux) of dopamine.[5] Synthetic cathinones, a class of novel psychoactive substances, are also known to potently interact with monoamine transporters, including DAT.[6][7] this compound is a structural isomer of the synthetic cathinone (B1664624) pentedrone.[3] Characterizing its effect on DAT function is a critical step in understanding its potential as a psychostimulant.

Data Presentation: Comparative Monoamine Transporter Activity

While specific data for this compound is not available, the following table summarizes the in vitro activity of structurally related synthetic cathinones at the human dopamine (hDAT), norepinephrine (B1679862) (hNET), and serotonin (B10506) (hSERT) transporters. This data provides a comparative context for interpreting results obtained for this compound using the protocols described herein. The potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) for uptake inhibition. A lower IC50 value indicates a higher potency.

CompoundhDAT IC50 (nM)hNET IC50 (nM)hSERT IC50 (nM)Primary Mechanism
Pentedrone 53 ± 627 ± 22145 ± 205Uptake Inhibitor
Mephedrone 1340 ± 150467 ± 35509 ± 37Releaser/Inhibitor
Methcathinone 77 ± 1038 ± 43386 ± 312Releaser/Inhibitor
Methylone 90 ± 10200 ± 18150 ± 12Releaser/Inhibitor
Cocaine 272 ± 15310 ± 25390 ± 30Uptake Inhibitor

Note: Data is compiled from various sources for comparative purposes. Experimental conditions may vary between studies.

Experimental Protocols

Two primary methodologies are presented for determining the effect of this compound on DAT function: a radiolabeled dopamine uptake assay in human embryonic kidney 293 (HEK293) cells stably expressing the human DAT (hDAT), and a fluorescent substrate-based assay. The radiolabeled assay is a classic, highly sensitive method, while the fluorescent assay offers a non-radioactive alternative suitable for higher throughput screening.[8][9]

Protocol 1: [³H]Dopamine Uptake Inhibition Assay in hDAT-HEK293 Cells

This protocol measures the ability of a test compound, such as this compound, to inhibit the uptake of radiolabeled dopamine ([³H]DA) into cells engineered to express the human dopamine transporter.

3.1.1. Materials and Reagents

  • hDAT-expressing HEK293 cells (and parental HEK293 cells for non-specific uptake control)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin/streptomycin, and a selection agent (e.g., Geneticin/G418)

  • Poly-D-lysine coated 96-well plates

  • Krebs-HEPES buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, 5 mM D-glucose, pH 7.3

  • [³H]Dopamine (specific activity ~60-80 Ci/mmol)

  • This compound hydrochloride

  • Reference DAT inhibitor (e.g., Cocaine or GBR12909)

  • Scintillation fluid

  • Microplate scintillation counter

3.1.2. Cell Culture and Plating

  • Culture hDAT-HEK293 cells in DMEM supplemented with 10% FBS, antibiotics, and the appropriate selection agent in a humidified incubator at 37°C with 5% CO₂.

  • The day before the assay, seed the cells into poly-D-lysine coated 96-well plates at a density of 40,000-50,000 cells per well. Allow cells to adhere and form a confluent monolayer overnight.[10]

3.1.3. Assay Procedure

  • On the day of the assay, prepare serial dilutions of this compound and the reference inhibitor in KHB. A typical concentration range would be from 1 nM to 100 µM.

  • Prepare the [³H]Dopamine working solution in KHB. The final concentration in the assay should be close to the Michaelis-Menten constant (Kₘ) for dopamine uptake by hDAT (typically 1-5 µM), with a radiolabeled tracer concentration of around 20 nM.[11]

  • Aspirate the culture medium from the 96-well plates and wash the cell monolayers once with 200 µL of pre-warmed (37°C) KHB.

  • Add 50 µL of KHB containing the various concentrations of this compound, reference inhibitor, or buffer alone (for total uptake) to the appropriate wells. For determining non-specific uptake, add a high concentration of a known DAT inhibitor like mazindol (5 µM) or cocaine (10 µM).[11]

  • Pre-incubate the plates for 10-20 minutes at 37°C.[11]

  • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine working solution to each well.

  • Incubate the plates for a short period during which uptake is linear, typically 5-10 minutes, at 37°C.[12]

  • Terminate the uptake by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold KHB.

  • Lyse the cells by adding 100 µL of 1% Sodium Dodecyl Sulfate (SDS) to each well and shaking for 5 minutes.

  • Transfer the lysate from each well to a scintillation vial (or use a microplate compatible with a scintillation counter), add 4-5 mL of scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

3.1.4. Data Analysis

  • Calculate specific uptake by subtracting the average CPM of the non-specific uptake wells from all other wells.

  • Plot the specific uptake (as a percentage of the control/total uptake) against the logarithm of the this compound concentration.

  • Fit the resulting concentration-response curve using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value for this compound.

Protocol 2: Fluorescent Substrate Uptake Assay

This protocol utilizes a fluorescent substrate that acts as a mimic for monoamine neurotransmitters and is transported into the cell via DAT, NET, or SERT.[9] An external masking dye quenches the fluorescence of the substrate outside the cells, allowing for a no-wash, real-time kinetic or endpoint assay.[8][10]

3.2.1. Materials and Reagents

  • hDAT-expressing HEK293 cells

  • Cell culture reagents as in Protocol 1

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom plates

  • Hanks' Balanced Salt Solution (HBSS) with 0.1% BSA

  • Fluorescent Neurotransmitter Transporter Uptake Assay Kit (e.g., from Molecular Devices) containing a fluorescent substrate and masking dye.

  • This compound hydrochloride

  • Reference DAT inhibitor (e.g., Cocaine)

  • Fluorescence microplate reader with bottom-read capability (e.g., Ex/Em: ~440/520 nm).[8]

3.2.2. Assay Procedure

  • Plate hDAT-HEK293 cells in 96- or 384-well black, clear-bottom plates and culture overnight as described in Protocol 1.

  • Prepare serial dilutions of this compound and the reference inhibitor in HBSS + 0.1% BSA buffer.

  • On the day of the assay, remove the culture medium and add the diluted compounds to the wells.

  • Pre-incubate the plate for 10-30 minutes at 37°C.

  • Prepare the dye solution according to the kit manufacturer's instructions.

  • Add the dye solution to all wells.

  • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

  • Read the fluorescence in either kinetic mode for 30-60 minutes or as a single endpoint reading after a 10-30 minute incubation at 37°C in the dark.[10]

3.2.3. Data Analysis

  • For endpoint reads, subtract the background fluorescence (wells with no cells or with parental cells) from all wells.

  • For kinetic reads, determine the rate of uptake (slope of the fluorescence increase over time).

  • Plot the fluorescence signal (or rate of uptake) as a percentage of the control against the logarithm of the this compound concentration.

  • Fit the data using non-linear regression to determine the IC50 value.

Visualizations

Signaling Pathway: Dopamine Reuptake and Inhibition

DAT_Pathway cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_Vesicle->DA_cyto Release DA_synapse Dopamine DA_Vesicle->DA_synapse Exocytosis DAT Dopamine Transporter (DAT) DA_synapse->DAT Reuptake DA_Receptor Dopamine Receptor DA_synapse->DA_Receptor Binding This compound This compound (Inhibitor) This compound->DAT Inhibition

Caption: Dopamine reuptake by DAT and inhibition by a psychostimulant like this compound.

Experimental Workflow: DAT Uptake Inhibition Assay

Assay_Workflow start Start plate_cells Seed hDAT-HEK293 cells in 96-well plate start->plate_cells incubate_overnight Incubate Overnight (37°C, 5% CO2) plate_cells->incubate_overnight wash_cells Wash cells with pre-warmed buffer incubate_overnight->wash_cells prepare_compounds Prepare serial dilutions of this compound pre_incubate Pre-incubate with This compound (10 min) prepare_compounds->pre_incubate wash_cells->pre_incubate add_substrate Add [3H]Dopamine or Fluorescent Substrate pre_incubate->add_substrate incubate_uptake Incubate for Uptake (5-10 min, 37°C) add_substrate->incubate_uptake terminate_rxn Terminate reaction (ice-cold wash) incubate_uptake->terminate_rxn lyse_count Lyse cells and measure signal terminate_rxn->lyse_count analyze Analyze data (Calculate IC50) lyse_count->analyze end End analyze->end

Caption: Experimental workflow for the in vitro dopamine transporter (DAT) uptake assay.

References

Application Note: Determining the Binding Affinity of Isopentedrone at the Serotonin Transporter (SERT) via Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isopentedrone is a substituted cathinone (B1664624) and a structural isomer of pentedrone (B609907), a compound known to act as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] While the pharmacological profile of pentedrone shows weak affinity for the serotonin (B10506) transporter (SERT), the specific binding characteristics of this compound at SERT have not been extensively documented.[1][2] Radioligand binding assays are a fundamental tool in pharmacology for determining the affinity of a compound for a specific receptor or transporter.[3] This application note provides a detailed protocol for a competitive radioligand binding assay to determine the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) of this compound for the human serotonin transporter.

This assay is crucial for characterizing the selectivity profile of this compound and understanding its potential for serotonergic activity. The protocol is designed for use with cell membranes expressing recombinant human SERT and a suitable radioligand, such as [³H]-citalopram or [¹²⁵I]-RTI-55.

Data Presentation

Table 1: Binding Affinity of Pentedrone at Monoamine Transporters

CompoundTransporterIC50 (nM)
PentedroneNorepinephrine Transporter (NET)610
PentedroneDopamine Transporter (DAT)2,500
PentedroneSerotonin Transporter (SERT)135,000

Data sourced from Simmler et al., as cited in Wikipedia.[1]

Experimental Protocols

This section details the methodology for a competitive radioligand binding assay to determine the binding affinity of this compound at the serotonin transporter.

I. Materials and Reagents
  • Cell Membranes: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably expressing the human serotonin transporter (hSERT).

  • Radioligand: [³H]-Citalopram (a selective serotonin reuptake inhibitor) is a commonly used radioligand for SERT binding assays.

  • Test Compound: this compound hydrochloride.

  • Non-specific Binding Control: A high concentration of a known SERT inhibitor, such as fluoxetine (B1211875) or paroxetine (B1678475) (e.g., 10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail: A commercially available liquid scintillation cocktail compatible with your counting instrument.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), presoaked in 0.5% polyethyleneimine (PEI).

  • Cell harvester.

  • Liquid scintillation counter.

II. Experimental Procedure

A. Membrane Preparation

  • Culture cells expressing hSERT to confluency.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Homogenize the cell suspension using a Potter-Elvehjem homogenizer or a similar device.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

  • Resuspend the final membrane pellet in assay buffer to a protein concentration of 50-200 µg/mL. Protein concentration should be determined using a standard protein assay (e.g., BCA or Bradford assay).

  • Store membrane preparations at -80°C until use.

B. Radioligand Binding Assay (Competition Assay)

  • Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

  • In a 96-well microplate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of radioligand solution (e.g., [³H]-Citalopram at a final concentration equal to its Kd), and 100 µL of the membrane preparation.

    • Non-specific Binding: 50 µL of the non-specific binding control (e.g., 10 µM fluoxetine), 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL of the radioligand solution, and 100 µL of the membrane preparation.

  • Incubate the plates at room temperature (or a specified temperature, e.g., 25°C) for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the presoaked glass fiber filters using a cell harvester.

  • Quickly wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters into scintillation vials.

  • Add 4-5 mL of scintillation cocktail to each vial.

  • Allow the vials to sit for at least 4 hours in the dark to allow for filter clarification and reduction of chemiluminescence.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

III. Data Analysis
  • Calculate the mean counts per minute (CPM) for each set of triplicates.

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the competition experiment, calculate the percentage of specific binding for each concentration of this compound using the following formula: % Specific Binding = ((CPM_sample - CPM_non-specific) / (CPM_total - CPM_non-specific)) * 100

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value for this compound.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation[4]: Ki = IC50 / (1 + ([L] / Kd)) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for SERT.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents prep_membranes Prepare hSERT Membranes start->prep_membranes prep_ligands Prepare Radioligand and This compound Dilutions start->prep_ligands end_node End: Data Analysis (IC50/Ki) assay_setup Set up 96-well plate: Total, Non-specific, Competition prep_membranes->assay_setup prep_ligands->assay_setup incubation Incubate to Reach Equilibrium assay_setup->incubation filtration Rapid Filtration and Washing incubation->filtration counting Liquid Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot_curve Plot Competition Curve calc_binding->plot_curve plot_curve->end_node

Caption: Workflow for the SERT radioligand binding assay.

Competitive_Binding_Principle cluster_0 Without Competitor cluster_1 With this compound (Competitor) SERT_1 SERT Radio_1 [³H]-L Radio_1->SERT_1 Binds SERT_2 SERT Radio_2 [³H]-L Radio_2->SERT_2 Reduced Binding Iso_2 Iso Iso_2->SERT_2 Competes

Caption: Principle of competitive radioligand binding.

References

Application Notes and Protocols for Determining Isopentedrone Cytotoxicity in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone is a synthetic cathinone, a class of psychoactive substances that have emerged as drugs of abuse. It is a positional isomer of pentedrone (B609907) and is often found as a byproduct in the synthesis of pentedrone.[1] While the pharmacological and toxicological profiles of many synthetic cathinones are under investigation, the specific effects of this compound on neuronal cells are not well-characterized.[2] The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model for neurotoxicity studies due to its human origin and ability to differentiate into a neuron-like phenotype. These application notes provide a comprehensive set of protocols to assess the cytotoxicity of this compound in SH-SY5Y cells, focusing on assays that measure metabolic activity, membrane integrity, and apoptosis. The neurotoxicity of synthetic cathinones is generally understood to involve mechanisms such as the induction of oxidative stress, mitochondrial dysfunction, and programmed cell death (apoptosis).[3][4]

Data Presentation

The following tables summarize hypothetical quantitative data from experiments assessing the cytotoxicity of this compound on SH-SY5Y neuroblastoma cells. These tables are intended to serve as a template for presenting experimental findings.

Table 1: Dose-Dependent Effect of this compound on SH-SY5Y Cell Viability (MTT Assay)

This compound Concentration (µM)Cell Viability (% of Control) ± SD
0 (Vehicle Control)100 ± 4.5
1095.2 ± 5.1
5085.1 ± 6.3
10070.3 ± 5.8
25052.4 ± 4.9
50035.7 ± 3.8
100015.2 ± 2.5
IC50 (µM) ~280

Table 2: Time-Course of this compound-Induced Cytotoxicity (LDH Assay)

Time (hours)This compound (500 µM) Cytotoxicity (% of Maximum LDH Release) ± SD
02.1 ± 0.5
615.4 ± 2.1
1230.7 ± 3.5
2455.2 ± 4.8
4878.9 ± 5.9

Table 3: Induction of Apoptosis by this compound (Caspase-3/7 Activity)

This compound Concentration (µM)Caspase-3/7 Activity (Fold Change from Control) ± SD
0 (Vehicle Control)1.0 ± 0.1
1001.8 ± 0.2
2503.5 ± 0.4
5006.2 ± 0.7
10008.9 ± 1.1

Experimental Protocols

SH-SY5Y Cell Culture

Objective: To maintain and propagate SH-SY5Y cells for use in cytotoxicity assays.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA (0.25%)

  • T-75 cell culture flasks

  • 96-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture SH-SY5Y cells in T-75 flasks with complete DMEM.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculture the cells when they reach 80-90% confluency (typically every 3-4 days).

  • To subculture, aspirate the medium, wash the cells once with PBS, and add 2-3 mL of Trypsin-EDTA.

  • Incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete DMEM and centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or 96-well plates at the desired density. For 96-well plates, a seeding density of 1 x 10⁴ cells/well is recommended.

MTT Assay for Cell Viability

Objective: To assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • SH-SY5Y cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

LDH Assay for Cytotoxicity

Objective: To quantify cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.

Materials:

  • SH-SY5Y cells seeded in a 96-well plate

  • This compound stock solution

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well plate reader

Protocol:

  • Seed and treat the cells with this compound as described for the MTT assay.

  • Prepare control wells:

    • Vehicle Control: Cells treated with vehicle only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Background Control: Culture medium without cells.

  • After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's protocol and add 50 µL to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of the stop solution provided in the kit to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control after subtracting the background.

Caspase-3/7 Assay for Apoptosis

Objective: To measure the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • SH-SY5Y cells seeded in a white-walled 96-well plate

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay kit (or similar)

  • Luminometer

Protocol:

  • Seed SH-SY5Y cells in a white-walled 96-well plate and treat with this compound as described previously.

  • After the treatment period, equilibrate the plate to room temperature for 30 minutes.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the prepared reagent to each well.

  • Mix the contents by placing the plate on an orbital shaker for 30 seconds at 300-500 rpm.

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle-treated control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Culture SH-SY5Y Cell Culture Seed Seed Cells in 96-well Plates Culture->Seed Prepare_Drug Prepare this compound Dilutions Treat_Cells Treat Cells (24h) Seed->Treat_Cells Prepare_Drug->Treat_Cells MTT MTT Assay (Metabolic Activity) Treat_Cells->MTT LDH LDH Assay (Membrane Integrity) Treat_Cells->LDH Caspase Caspase-3/7 Assay (Apoptosis) Treat_Cells->Caspase Read_Plates Plate Reader Measurement (Absorbance/Luminescence) MTT->Read_Plates LDH->Read_Plates Caspase->Read_Plates Calculate Calculate % Viability, % Cytotoxicity, Fold Change Read_Plates->Calculate

Caption: Experimental workflow for assessing this compound cytotoxicity.

Signaling_Pathway cluster_invisible This compound This compound ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) This compound->ROS Cell_Membrane -------------------------------------------------- Cell Membrane -------------------------------------------------- Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax ↑ Bax Mitochondria->Bax Bcl2 ↓ Bcl-2 Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bax->Caspase9 promotes Bcl2->Caspase9 inhibits Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis (Cell Death) Caspase37->Apoptosis

References

Application Notes and Protocols: Metabolic Stability of Isopentedrone in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic stability is a critical parameter assessed during the early stages of drug discovery and development. It provides essential insights into a compound's susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP450) enzymes located in the liver.[1][2][3] A compound with high metabolic stability is more likely to have a longer in vivo half-life and higher bioavailability, whereas a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.[3] This document provides a detailed protocol for assessing the metabolic stability of Isopentedrone, a synthetic cathinone, using human liver microsomes (HLMs).

Human liver microsomes are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly Phase I enzymes like CYPs.[2][4] They are a widely used in vitro model for predicting in vivo hepatic clearance.[4][5] The assay described herein involves incubating this compound with HLMs in the presence of necessary cofactors and monitoring the disappearance of the parent compound over time using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6]

Experimental Workflow

The overall experimental workflow for the metabolic stability assay of this compound in human liver microsomes is depicted below.

Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare this compound Stock Solution D Pre-incubate Microsomes & this compound at 37°C A->D B Prepare NADPH Regenerating System E Initiate Reaction with NADPH B->E C Thaw & Dilute Human Liver Microsomes C->D D->E F Collect Aliquots at Time Points (0, 5, 15, 30, 45, 60 min) E->F G Quench Reaction with Acetonitrile (B52724) F->G H Protein Precipitation (Centrifugation) G->H I Collect Supernatant H->I J LC-MS/MS Analysis I->J K Data Processing & Calculation J->K

Caption: Experimental workflow for the this compound metabolic stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format but can be adapted for individual tubes.

Materials and Reagents
  • This compound

  • Pooled Human Liver Microsomes (e.g., from a commercial supplier)

  • NADPH Regenerating System Solution A (e.g., 1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 3.3 mM MgCl₂)

  • NADPH Regenerating System Solution B (e.g., 0.4 U/mL Glucose-6-phosphate dehydrogenase)

  • Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Internal Standard (IS) solution (a structurally similar compound not expected to be formed as a metabolite, in ACN)

  • Positive Control Compounds (e.g., Dextromethorphan, Midazolam)[5]

  • 96-well incubation plates

  • 96-well collection plates

  • Centrifuge capable of holding 96-well plates

  • Incubator shaker set to 37°C

  • LC-MS/MS system

Solution Preparation
  • This compound Stock Solution (10 mM): Prepare in DMSO. Further dilute to a working concentration (e.g., 100 µM) in acetonitrile or a suitable solvent with low organic content to minimize enzyme inhibition.[1]

  • Human Liver Microsomes (HLM) Working Solution (1 mg/mL): Thaw the HLM stock (typically 20 mg/mL) on ice.[5] Dilute with cold potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Keep on ice at all times.[5]

  • NADPH Regenerating System: Prepare fresh before use by mixing Solutions A and B according to the manufacturer's instructions.

Incubation Procedure
  • Add 1 µL of the 100 µM this compound working solution to the wells of the incubation plate to achieve a final concentration of 1 µM.[5][10]

  • Add 49 µL of the HLM working solution (1 mg/mL) to each well. The final microsomal protein concentration will be 0.5 mg/mL.[4]

  • Negative Control: In separate wells, add 49 µL of phosphate buffer instead of the HLM solution.

  • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.[7]

  • Initiate the metabolic reaction by adding 50 µL of the pre-warmed NADPH regenerating system to each well. The final incubation volume is 100 µL.

  • Incubate the plate at 37°C with shaking (e.g., 100 rpm).[1]

  • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 200 µL of ice-cold acetonitrile containing the internal standard to the respective wells.[4] The 0-minute time point is terminated immediately after the addition of the NADPH solution.

  • Seal the plate and vortex for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis

The concentration of this compound in the samples is quantified using a validated LC-MS/MS method. The method should be optimized for the specific compound.

  • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm).[10]

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[10]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The MRM transitions for this compound and the internal standard need to be optimized.

Data Analysis
  • Determine the peak area ratio of this compound to the internal standard at each time point.

  • Normalize the peak area ratios to the 0-minute time point to get the percentage of this compound remaining.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) using the following equations:

    • t₁/₂ (min) = 0.693 / k

    • CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein)

Data Presentation

The following tables present hypothetical data for this compound, based on the metabolic stability of the closely related compound, N-ethyl pentedrone (B609907) (NEP), in human liver microsomes.[8][9]

Table 1: Percentage of this compound Remaining Over Time

Time (min)% Remaining (Mean ± SD, n=3)
0100
598.5 ± 1.2
1595.2 ± 2.1
3089.8 ± 3.5
4584.5 ± 4.0
6079.9 ± 4.8

Table 2: Calculated Metabolic Stability Parameters for this compound

ParameterValue
Elimination Rate Constant (k) (min⁻¹)0.0036
In Vitro Half-life (t₁/₂) (min)~192
In Vitro Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg protein)~3.6

Note: The data presented is illustrative and based on a structural analog. Actual results for this compound may vary.

Potential Metabolic Pathways of this compound

Based on the known metabolism of synthetic cathinones, the following metabolic pathways are anticipated for this compound.

Pathways This compound This compound N_dealkylation N-dealkylation This compound->N_dealkylation CYP450 Beta_keto_reduction β-keto reduction This compound->Beta_keto_reduction Carbonyl Reductases Aromatic_hydroxylation Aromatic hydroxylation This compound->Aromatic_hydroxylation CYP450 Aliphatic_hydroxylation Aliphatic hydroxylation This compound->Aliphatic_hydroxylation CYP450 Phase_II Phase II Conjugation (e.g., Glucuronidation) N_dealkylation->Phase_II Beta_keto_reduction->Phase_II Aromatic_hydroxylation->Phase_II Aliphatic_hydroxylation->Phase_II

Caption: Plausible metabolic pathways for this compound in the liver.

Conclusion

The protocol detailed in these application notes provides a robust framework for evaluating the in vitro metabolic stability of this compound using human liver microsomes. The data generated from this assay, including the in vitro half-life and intrinsic clearance, are crucial for predicting the in vivo pharmacokinetic properties of the compound.[3] This information allows for the early identification and optimization of drug candidates with favorable metabolic profiles, ultimately contributing to the development of safer and more effective therapeutics.

References

Enantioselective Analysis of Isopentedrone using Chiral High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Introduction

Isopentedrone is a synthetic cathinone (B1664624), a class of psychoactive substances that have gained notoriety as designer drugs.[1] Structurally, it is an isomer of pentedrone (B609907) and possesses a chiral center, meaning it exists as two enantiomers (R- and S-isomers).[1][2] Enantiomers of a chiral compound can exhibit different pharmacological and toxicological profiles.[3] Therefore, the ability to separate and quantify the individual enantiomers of this compound is critical for forensic analysis, pharmacological research, and in the development of potential therapeutic agents. High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is a robust and widely utilized technique for the enantiomeric resolution of synthetic cathinones like this compound.[4] This document provides a detailed protocol for the enantioselective analysis of this compound using chiral HPLC.

Principle of Chiral Separation by HPLC

Chiral separation in HPLC is achieved by creating a chiral environment where the two enantiomers of a racemic compound interact differently. This is most commonly accomplished using a chiral stationary phase (CSP). The CSP contains a chiral selector that forms transient diastereomeric complexes with the enantiomers of the analyte. The differing stability of these complexes leads to different retention times on the chromatographic column, enabling their separation. The selection of an appropriate CSP and the optimization of the mobile phase composition are paramount for achieving successful enantiomeric resolution.[4]

Materials and Methods

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD). A mass spectrometer (MS) can also be used for detection.[5]

  • Analytical balance

  • Ultrasonic bath

  • Syringe filters (0.45 µm)

Chemicals and Reagents
  • Racemic this compound standard

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (B145695) (EtOH)

  • Triethylamine (TEA), analytical grade

  • Diethylamine (DEA), analytical grade

Chiral Stationary Phase (CSP)

Polysaccharide-based CSPs are highly effective for the enantioseparation of synthetic cathinones.[6] A suitable column for this application is:

  • Column: CHIRALPAK® AS-H (amylose tris((S)-α-methylbenzylcarbamate)) or a similar amylose- or cellulose-based chiral column (e.g., CHIRALPAK AD-H, CHIRALCEL OD-H).

  • Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

Experimental Protocol

Standard and Sample Preparation
  • Stock Solution: Accurately weigh 10 mg of racemic this compound and dissolve it in 10 mL of the mobile phase or a suitable solvent like ethanol to obtain a stock solution of 1 mg/mL.

  • Working Standard: Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.[6]

  • Sample Preparation: For samples in a matrix, an appropriate extraction and clean-up procedure should be implemented prior to analysis. The final extract should be dissolved in the mobile phase.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

The following conditions are a starting point for the method development and are based on successful separations of similar cathinone derivatives.[6]

ParameterCondition
Chiral Column CHIRALPAK® AS-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / TEA (97:3:0.1, v/v/v)
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C (Ambient)
Injection Volume 10 µL
Detection Wavelength 254 nm
System Equilibration and Analysis
  • Purge the HPLC system with the mobile phase.

  • Equilibrate the chiral column with the mobile phase at the specified flow rate for at least 30-60 minutes, or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the racemic this compound working standard.

  • Record the chromatogram and identify the retention times of the two enantiomers.

Method Optimization

If the initial conditions do not provide adequate separation (Resolution (Rs) < 1.5), the following parameters can be adjusted:

  • Mobile Phase Composition: Vary the ratio of n-Hexane to Isopropanol (e.g., 95:5, 90:10). Increasing the alcohol content generally decreases retention time.

  • Additive Concentration: The concentration of the basic additive (TEA or DEA) can be adjusted to improve peak shape.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution.

  • Column Temperature: Adjusting the column temperature can influence enantioselectivity.

Method Validation

A full method validation should be performed to ensure the reliability of the analytical data. Key validation parameters include:[5][7]

ParameterDescription
Specificity The ability of the method to unequivocally assess the analyte in the presence of components which may be expected to be present.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. This can be assessed by spike/recovery experiments.
Precision The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Data Presentation

The following table summarizes typical chromatographic data for the enantioselective separation of synthetic cathinones using polysaccharide-based CSPs, which can be used as a reference for the expected performance of the this compound analysis.[3][6]

CompoundChiral Stationary PhaseMobile Phase (v/v/v)αRs
PentedroneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)1.342.51
BuphedroneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)1.241.94
MethedroneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)1.302.92
MethyloneChiralpak® AS-HHex/2-PrOH/TEA (97:3:0.1)1.636.00
This compound Chiralpak® AS-H Hex/2-PrOH/TEA (97:3:0.1) - -

Note: Specific α (separation factor) and Rs (resolution) values for this compound should be determined experimentally.

Visualizations

G Experimental Workflow for Chiral HPLC Analysis of this compound cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Analysis A Racemic this compound Standard B Dissolve in Mobile Phase A->B C Filter through 0.45 µm Syringe Filter B->C D HPLC System with Chiral Column C->D E Equilibrate Column D->E F Inject Sample E->F G Data Acquisition (UV Detector) F->G H Chromatogram Analysis G->H I Quantification of Enantiomers (Peak Area Integration) H->I J Determination of Enantiomeric Ratio I->J

Caption: Workflow for the enantioselective analysis of this compound.

G Logical Relationships in Chiral Method Development start Racemic this compound csp Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp mp Screen Mobile Phase (Normal Phase) csp->mp opt Optimize Mobile Phase (Alcohol % and Additive) mp->opt check Adequate Separation? (Rs > 1.5) opt->check success Successful Enantioseparation check->success Yes fail Try Different CSP or Mobile Phase System check->fail No validate Method Validation success->validate fail->csp

Caption: Logical workflow for chiral HPLC method development.

Conclusion

The enantioselective analysis of this compound is essential for a comprehensive understanding of its pharmacological and toxicological properties. Chiral HPLC using polysaccharide-based stationary phases offers a reliable and effective method for the separation of its enantiomers. The protocol outlined in this application note provides a solid foundation for researchers and scientists to develop and validate a robust analytical method for the enantioselective analysis of this compound. Systematic optimization of the mobile phase composition is key to achieving baseline separation with good resolution.

References

Synthesis of Isopentedrone Reference Standard for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone, also known as 1-(methylamino)-1-phenylpentan-2-one, is a synthetic cathinone (B1664624) that is structurally isomeric to pentedrone. As a research and forensic reference standard, the availability of a pure, well-characterized sample of this compound is crucial for analytical method development, pharmacological studies, and toxicological assessments. This document provides detailed application notes and experimental protocols for the synthesis, purification, and characterization of this compound hydrochloride. This compound is often identified as a byproduct in the synthesis of pentedrone, and its independent synthesis is important for the accurate identification and quantification of this compound in seized materials or biological samples.[1][2][3]

Synthesis Pathway

The synthesis of this compound hydrochloride is a two-step process. The first step involves the α-bromination of 1-phenylpentan-2-one (B142835) to yield the key intermediate, 1-bromo-1-phenylpentan-2-one. The second step is a nucleophilic substitution reaction where the bromine atom is displaced by methylamine (B109427), followed by conversion to the hydrochloride salt for improved stability and handling.

Synthesis_Pathway Precursor 1-Phenylpentan-2-one Intermediate 1-Bromo-1-phenylpentan-2-one Precursor->Intermediate α-Bromination (e.g., NBS, AlCl3) Product_base This compound (free base) Intermediate->Product_base Nucleophilic Substitution (Methylamine) Product_HCl This compound HCl Product_base->Product_HCl Salt Formation (HCl)

Caption: Synthetic pathway for this compound Hydrochloride.

Experimental Protocols

Materials and Equipment
  • 1-Phenylpentan-2-one

  • N-Bromosuccinimide (NBS)

  • Aluminum chloride (AlCl₃)

  • Methylamine solution (e.g., 40% in water or 2M in THF)

  • Hydrochloric acid (HCl) solution (e.g., concentrated or in a suitable solvent)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Diethyl ether ((C₂H₅)₂O)

  • Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flasks

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Magnetic stirrer with heating plate

  • Standard laboratory glassware

  • Analytical balance

  • pH meter

  • Thin-layer chromatography (TLC) plates and chamber

  • High-performance liquid chromatography (HPLC) system

  • Gas chromatography-mass spectrometry (GC-MS) system

  • Nuclear magnetic resonance (NMR) spectrometer

  • Fourier-transform infrared (FTIR) spectrometer

Step 1: Synthesis of 1-Bromo-1-phenylpentan-2-one

This protocol describes the α-bromination of 1-phenylpentan-2-one.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-phenylpentan-2-one (1 equivalent) in a suitable anhydrous solvent such as dichloromethane or diethyl ether.

  • Addition of Catalyst: Cool the solution in an ice bath and slowly add a catalytic amount of aluminum chloride (e.g., 0.1 equivalents).

  • Bromination: To the cooled and stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise over a period of 30-60 minutes.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 1-bromo-1-phenylpentan-2-one. The crude product may be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound Hydrochloride

This protocol details the nucleophilic substitution of the bromide with methylamine and subsequent salt formation.

  • Reaction Setup: Dissolve the crude 1-bromo-1-phenylpentan-2-one (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran (B95107) (THF) in a round-bottom flask.

  • Addition of Amine: Cool the solution in an ice bath and add methylamine solution (e.g., 2-3 equivalents of 40% in water or 2M in THF) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Add water to the reaction mixture and transfer to a separatory funnel. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound free base as an oil.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in ether) dropwise with stirring until the solution is acidic.

    • The this compound hydrochloride will precipitate as a solid.

    • Collect the solid by vacuum filtration and wash with cold diethyl ether.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Analytical Characterization Workflow

A systematic approach is necessary for the comprehensive characterization of the synthesized this compound reference standard.

Analytical_Workflow Start Synthesized this compound HCl Purity Purity Assessment (HPLC) Start->Purity Structure Structural Elucidation Start->Structure Final Qualified Reference Standard Purity->Final Identity Identity Confirmation (GC-MS) Structure->Identity Functional_Groups Functional Group Analysis (FTIR) Structure->Functional_Groups NMR_H 1H NMR Structure->NMR_H NMR_C 13C NMR Structure->NMR_C Identity->Final Functional_Groups->Final NMR_H->Final NMR_C->Final

Caption: Analytical workflow for this compound HCl characterization.

Data Presentation

Table 1: Physicochemical Properties of this compound Hydrochloride
PropertyValueReference
Chemical Name 1-(methylamino)-1-phenylpentan-2-one hydrochloride[1]
CAS Number 1429402-13-0[1]
Molecular Formula C₁₂H₁₈ClNO[1]
Molecular Weight 227.73 g/mol [1]
Appearance White to off-white crystalline solid
Purity (HPLC) ≥98%[1]
Table 2: Spectroscopic Data for this compound
Analytical TechniqueKey Data Points
GC-MS (EI) Characteristic fragmentation pattern with major ions.
¹H NMR Chemical shifts (δ) and coupling constants (J) for aromatic and aliphatic protons.
¹³C NMR Chemical shifts (δ) for carbonyl, aromatic, and aliphatic carbons.
FTIR (ATR) Characteristic absorption bands for C=O (ketone), N-H (secondary amine), C-N, and aromatic C-H functional groups.[4]

Conclusion

The protocols outlined in this document provide a comprehensive guide for the synthesis, purification, and characterization of an this compound hydrochloride reference standard. Adherence to these methodologies will enable researchers to produce a high-purity standard essential for accurate and reliable analytical and pharmacological investigations in the field of synthetic cathinones. The provided analytical workflow ensures a thorough characterization of the synthesized material, confirming its identity and purity.

References

Troubleshooting & Optimization

Technical Support Center: Distinguishing Isopentedrone from Pentedrone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in differentiating the constitutional isomers isopentedrone and pentedrone (B609907) using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to distinguish this compound from pentedrone using mass spectrometry?

A1: this compound and pentedrone are constitutional isomers, meaning they have the same molecular formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol ). This results in them having the same nominal mass, which can make them difficult to distinguish based solely on the molecular ion peak in a mass spectrum. However, their different molecular structures lead to distinct fragmentation patterns upon ionization, which allows for their differentiation.[1][2]

Q2: What is the primary difference in the mass spectra of this compound and pentedrone?

A2: The key to distinguishing this compound and pentedrone by mass spectrometry lies in their different fragmentation pathways under electron ionization (EI).[1] Pentedrone, being a β-keto-phenethylamine, typically undergoes α-cleavage to produce a characteristic immonium ion. This compound, with its keto group at the 2-position of the pentyl chain, fragments differently. The isobaric nature of this compound means it is clearly distinguishable from pentedrone due to its different structure and consequent different fragmentation.[1]

Q3: Can I use Gas Chromatography-Mass Spectrometry (GC-MS) to separate and identify these isomers?

A3: Yes, GC-MS is a suitable and commonly used technique for the analysis of these isomers. The gas chromatography component separates the two compounds based on their different boiling points and interactions with the stationary phase, resulting in different retention times. The mass spectrometer then provides their distinct mass spectra for identification.

Q4: Are there other analytical techniques that can be used to confirm the identity of these isomers?

A4: Besides mass spectrometry, other spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide definitive structural information to distinguish between this compound and pentedrone.[2]

Troubleshooting Guide

Problem: My mass spectra for two peaks are very similar, and I can't definitively identify this compound and pentedrone.

  • Solution 1: Check your chromatography. Ensure that your GC method provides baseline separation of the two isomers. Co-elution will result in a mixed mass spectrum that is difficult to interpret. Adjusting the temperature program or using a different GC column may improve separation.

  • Solution 2: Examine the key fragment ions. Do not rely solely on the molecular ion peak. Carefully compare the relative abundances of the characteristic fragment ions for each compound as detailed in the data tables below. The presence and relative intensity of specific ions are crucial for differentiation.

  • Solution 3: Perform tandem mass spectrometry (MS/MS). If available, MS/MS can provide more detailed structural information. By isolating the molecular ion of each isomer and subjecting it to collision-induced dissociation (CID), you can generate unique product ion spectra that will aid in unambiguous identification.

Problem: I am not seeing the expected molecular ion peak for my compounds.

  • Solution: Synthetic cathinones can sometimes exhibit weak or absent molecular ion peaks in electron ionization (EI) mass spectrometry due to extensive fragmentation. This is a known characteristic of this class of compounds. Focus on the characteristic fragment ions for identification. Chemical ionization (CI) is a softer ionization technique that may yield a more abundant protonated molecule peak.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is adapted from the SWGDRUG monograph for pentedrone and is suitable for the analysis of both pentedrone and this compound.[3]

1. Sample Preparation:

  • Prepare a solution of the analyte at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or chloroform.

2. GC-MS Instrumentation and Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: DB-1 MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 280°C.

  • Injection Mode: Split (e.g., 25:1 split ratio).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase to 300°C at a rate of 12°C/min.

    • Final hold: Hold at 300°C for 9 minutes.

  • MS Transfer Line Temperature: 280°C.

  • MS Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Scan Range: 30-550 amu.

Data Presentation

The following tables summarize the characteristic electron ionization (EI) mass spectral data for pentedrone and this compound.

Table 1: Mass Spectral Data for Pentedrone

m/zRelative Intensity (%)Proposed Fragment
191<5[M]⁺
105~20[C₆H₅CO]⁺
86100[CH₃NHCHCH₂CH₂CH₃]⁺
77~15[C₆H₅]⁺
58~30[CH₃NH=CH₂]⁺

Table 2: Mass Spectral Data for this compound

m/zRelative Intensity (%)Proposed Fragment
191<5[M]⁺
120~40[C₆H₅CHNHCH₃]⁺
91~15[C₇H₇]⁺ (Tropylium ion)
71100[COCH₂CH₂CH₃]⁺
43~50[CH₃CH₂CH₂]⁺

Visualizations

fragmentation_pentedrone pentedrone Pentedrone (m/z 191) fragment_105 Acylium ion (m/z 105) pentedrone->fragment_105 Cleavage of Cα-Cβ bond fragment_86 Immonium ion (m/z 86) Base Peak pentedrone->fragment_86 α-cleavage fragment_77 Phenyl cation (m/z 77) fragment_105->fragment_77 -CO

Caption: Fragmentation pathway of Pentedrone in EI-MS.

fragmentation_this compound This compound This compound (m/z 191) fragment_120 Phenyl-amino fragment (m/z 120) This compound->fragment_120 Cleavage of C1-C2 bond fragment_71 Acylium ion (m/z 71) Base Peak This compound->fragment_71 Cleavage of C1-C2 bond fragment_43 Propyl cation (m/z 43) fragment_71->fragment_43 -CO

Caption: Fragmentation pathway of this compound in EI-MS.

workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data_analysis Data Analysis dissolve Dissolve sample (~1 mg/mL) inject Inject 1 µL into GC-MS dissolve->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection (m/z 30-550) ionize->detect compare_rt Compare Retention Times detect->compare_rt compare_ms Compare Mass Spectra detect->compare_ms identify Identify Isomers compare_rt->identify compare_ms->identify

Caption: Experimental workflow for distinguishing isomers.

References

Overcoming matrix effects in Isopentedrone LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of Isopentedrone. Given the limited availability of specific validated methods for this compound, the guidance provided is based on established best practices for the analysis of synthetic cathinones, a class of compounds to which this compound belongs.

Troubleshooting Guide

This guide addresses common issues encountered during this compound LC-MS/MS analysis, with a focus on mitigating matrix effects.

Question: I am observing significant signal suppression or enhancement for this compound in my biological samples (e.g., plasma, urine). How can I identify and mitigate this?

Answer:

Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS bioanalysis. It arises from co-eluting endogenous components of the sample matrix that interfere with the ionization of the target analyte in the mass spectrometer's ion source. Here’s a systematic approach to troubleshoot this issue:

  • Confirm the Presence of Matrix Effects:

    • Post-Column Infusion: Infuse a constant concentration of this compound solution into the LC flow after the analytical column while injecting a blank, extracted matrix sample. A dip or rise in the baseline at the retention time of this compound indicates the presence of ion suppression or enhancement, respectively.

    • Quantitative Assessment: Compare the peak area of this compound in a neat solution to the peak area of a post-extraction spiked sample (blank matrix extract with this compound added) at the same concentration. A significant difference confirms a matrix effect.

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1] Consider the following techniques:

    • Protein Precipitation (PPT): A simple and fast method suitable for high-protein matrices like plasma or serum.[2] However, it may not provide the cleanest extracts. Acetonitrile is often an effective precipitating agent.[3]

    • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids, offering a cleaner sample than PPT by removing many endogenous interferences.[4]

    • Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can provide the cleanest extracts by utilizing specific interactions between the analyte and the solid phase material. This is often the most effective method for minimizing matrix effects.[4]

  • Chromatographic Separation Improvement:

    • Column Selection: this compound is an isomer of pentedrone. For isomeric compounds, a column with alternative selectivity, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, may provide better separation from matrix interferences than a standard C18 column.[5]

    • Gradient Optimization: Adjust the mobile phase gradient to better resolve this compound from co-eluting matrix components.

  • Use of an Appropriate Internal Standard (IS):

    • A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice as it co-elutes and experiences similar matrix effects, thus providing accurate correction. If a SIL-IS for this compound is unavailable, a structural analog (another synthetic cathinone) that is not present in the samples and has similar chromatographic and mass spectrometric behavior can be used. For other synthetic cathinones, deuterated analogs like butylone-d3 or MDPV-d8 have been utilized.[1][5]

Question: My chromatographic peak shape for this compound is poor (e.g., tailing, splitting, or broad). What could be the cause and how do I fix it?

Answer:

Poor peak shape can compromise the accuracy and precision of your analysis. The following are common causes and their solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing. Dilute your sample or reduce the injection volume.

  • Column Contamination: Residual matrix components can accumulate on the column, leading to peak distortion. Implement a more rigorous sample clean-up procedure or use a guard column. Regularly flush the column with a strong solvent.

  • Inappropriate Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion, including splitting. Reconstitute your final extract in a solvent that is as weak as or weaker than the starting mobile phase.[6]

  • Secondary Interactions: Basic compounds like synthetic cathinones can exhibit peak tailing due to interactions with residual silanols on the silica-based column. Use a column with end-capping or a mobile phase with a low concentration of an amine additive (e.g., triethylamine) or a slightly acidic modifier (e.g., formic acid or ammonium (B1175870) formate) to improve peak shape.

  • Extra-Column Volume: Excessive tubing length or diameter, or poorly made connections between the injector, column, and detector can lead to peak broadening. Ensure all connections are secure and use tubing with the smallest appropriate internal diameter.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect in LC-MS/MS analysis?

A1: A matrix effect is the alteration of the ionization efficiency of a target analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease (ion suppression) or an increase (ion enhancement) in the analyte's signal, affecting the accuracy and precision of quantification.

Q2: Why are biological matrices like plasma and urine particularly challenging for LC-MS/MS analysis?

A2: Biological matrices are complex mixtures containing high concentrations of endogenous substances such as salts, proteins, lipids, and phospholipids. Phospholipids are a major contributor to matrix-induced ionization suppression in electrospray ionization (ESI) mode. These components can co-extract with the analyte of interest and interfere with its ionization.

Q3: Which sample preparation technique is best for analyzing this compound in biological fluids?

A3: The "best" technique depends on the specific matrix, the required limit of quantification (LOQ), and the available resources.

  • Protein Precipitation (PPT) is fast and simple but may not be sufficient for very low detection limits due to residual matrix effects.

  • Liquid-Liquid Extraction (LLE) offers a good balance of cleanliness and recovery.

  • Solid-Phase Extraction (SPE) is generally considered the most effective for removing matrix interferences and achieving the lowest LOQs, though it is more time-consuming and costly.

Q4: Is a stable isotope-labeled internal standard for this compound necessary?

A4: While not strictly necessary, a stable isotope-labeled (SIL) internal standard is highly recommended for the most accurate and precise quantification. A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it will behave similarly during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variability in extraction recovery. If a SIL-IS is not available, a closely related structural analog can be used, but it may not compensate for matrix effects as effectively.

Q5: How can I differentiate this compound from its isomer, Pentedrone, in my analysis?

A5: Since this compound and Pentedrone are isomers, they have the same mass and may produce similar fragment ions in MS/MS, making them difficult to distinguish by mass spectrometry alone.[5] Therefore, chromatographic separation is crucial.[6]

  • Utilize a high-resolution analytical column and optimize the chromatographic method (gradient, flow rate, temperature) to achieve baseline separation of the two isomers.

  • Specialized column chemistries, such as biphenyl or PFP phases, can offer different selectivities that may enhance the separation of positional isomers.[5]

Quantitative Data Summary

The following table summarizes recovery and matrix effect data for synthetic cathinones from various studies. Note that data specific to this compound is limited; therefore, data for related compounds are provided as a reference.

AnalyteMatrixSample PreparationRecovery (%)Matrix Effect (%)Reference
MephedroneUrineLLE85 - 132Not specified[7]
MDPVUrineLLE85 - 132Not specified[7]
MethyloneUrineLLE85 - 132Not specified[7]
NaphyroneUrineLLE113 - 207Significant variability[7]
Various CathinonesBloodSPE50 - 73Not specified[8]
Various CathinonesUrineSPE65 - 98Not specified[8]

Disclaimer: The quantitative data presented are for synthetic cathinones other than this compound and should be used for informational purposes only. Method performance for this compound must be independently validated.

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Plasma/Serum Samples

  • To 100 µL of plasma or serum sample in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Urine Samples

  • To 500 µL of urine sample in a glass tube, add 10 µL of the internal standard working solution.

  • Add 50 µL of a basifying agent (e.g., 1M sodium hydroxide) to adjust the pH to > 9.

  • Add 2 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate (B1210297) and hexane (B92381) (1:1 v/v)).

  • Vortex for 2 minutes.

  • Centrifuge at 3,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE) for Plasma/Serum Samples

This is a generic protocol and should be optimized based on the specific SPE cartridge used.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Equilibration: Equilibrate the cartridge with 1 mL of a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6).

  • Sample Loading: Pre-treat 500 µL of plasma/serum by adding 10 µL of internal standard and diluting with 500 µL of the equilibration buffer. Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove interferences.

  • Elution: Elute the this compound and internal standard with 1 mL of a suitable elution solvent (e.g., 5% ammonium hydroxide (B78521) in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Vortex briefly and inject into the LC-MS/MS system.

Visualizations

Troubleshooting_Matrix_Effects start Poor Quantitative Performance (Inaccuracy, Imprecision) check_me Assess for Matrix Effects (Post-column infusion or post-extraction spike) start->check_me me_present Matrix Effect Confirmed check_me->me_present Yes no_me No Significant Matrix Effect (Investigate other causes: calibration, instrument performance, etc.) check_me->no_me No optimize_sp Optimize Sample Preparation (PPT, LLE, SPE) me_present->optimize_sp optimize_lc Improve Chromatographic Separation me_present->optimize_lc use_is Use Appropriate Internal Standard (SIL-IS) me_present->use_is revalidate Re-evaluate Method Performance optimize_sp->revalidate optimize_lc->revalidate use_is->revalidate revalidate->me_present Fail success Method Performs Acceptably revalidate->success Pass

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Extraction sample Plasma/Serum Sample add_is Add Internal Standard sample->add_is dilute Dilute with Buffer add_is->dilute load 3. Load Sample dilute->load condition 1. Condition Cartridge (Methanol, Water) equilibrate 2. Equilibrate Cartridge (Buffer) condition->equilibrate equilibrate->load wash 4. Wash Interferences (Buffer, Weak Solvent) load->wash elute 5. Elute Analytes (Strong Solvent) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for Solid-Phase Extraction (SPE).

Matrix_Effect_Mitigation center Overcoming Matrix Effects sp Sample Preparation center->sp lc Chromatography center->lc is Internal Standard center->is ms Mass Spectrometry center->ms ppt Protein Precipitation sp->ppt lle Liquid-Liquid Extraction sp->lle spe Solid-Phase Extraction sp->spe column Column Selectivity (e.g., Biphenyl, PFP) lc->column gradient Gradient Optimization lc->gradient sil_is Stable Isotope-Labeled IS is->sil_is analog_is Analog IS is->analog_is ionization Ionization Source Optimization ms->ionization

Caption: Strategies to overcome matrix effects in LC-MS/MS analysis.

References

Technical Support Center: Optimizing MS/MS Collision Energy for Isopentedrone Fragmentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing collision energy for the fragmentation of Isopentedrone in tandem mass spectrometry (MS/MS) experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your analytical method development.

Frequently Asked Questions (FAQs)

Q1: What is the importance of optimizing collision energy for this compound analysis?

A1: Optimizing collision energy is a critical step in developing a sensitive and specific MS/MS method for this compound. The collision energy directly influences the fragmentation of the precursor ion into product ions. If the energy is too low, fragmentation will be insufficient, leading to a weak signal for the product ions. Conversely, if the energy is too high, the precursor ion may be excessively fragmented into smaller, less specific ions, which can also decrease the signal of the desired product ions and potentially increase background noise. A well-optimized collision energy maximizes the abundance of the most specific and stable product ions, thereby enhancing the signal-to-noise ratio, improving sensitivity, and ensuring reliable quantification.

Q2: What are the typical precursor and product ions for this compound in positive ion mode ESI-MS/MS?

A2: In positive electrospray ionization (ESI) mode, this compound (C₁₂H₁₇NO) typically forms a protonated molecule, [M+H]⁺, with a mass-to-charge ratio (m/z) of 192.1. The fragmentation of this precursor ion via collision-induced dissociation (CID) can yield several characteristic product ions. Based on the fragmentation patterns of similar synthetic cathinones, common product ions for this compound would result from cleavages at the C-C bond adjacent to the carbonyl group and the C-N bond.[1][2] Potential product ions to monitor include those resulting from the loss of a propyl group or cleavage to form an iminium ion.

Q3: How can I predict a starting range for collision energy optimization for this compound?

A3: A good starting point for collision energy optimization for small molecules like this compound is to perform a ramped collision energy experiment. A typical range to start with is 5 to 50 eV.[3] For many synthetic cathinones, optimal collision energies often fall within the 10 to 40 eV range.[3] Instrument-specific software often has features to automate this process by infusing a standard solution and acquiring product ion spectra at increasing collision energies.

Q4: What should I do if I observe poor fragmentation or low signal intensity for my product ions?

A4: If you are experiencing poor fragmentation or low signal intensity, there are several factors to consider. First, ensure that the precursor ion signal is strong and stable in the MS1 scan. If the precursor signal is weak, you may need to optimize the ion source parameters (e.g., capillary voltage, source temperature, gas flows). If the precursor signal is adequate, the issue likely lies within the collision cell. A low product ion signal could indicate that the collision energy is not optimal. Systematically varying the collision energy will help determine the value that yields the most intense fragment ion signal. It is also important to check the collision gas pressure, as insufficient pressure can lead to inefficient fragmentation.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of collision energy for this compound fragmentation.

Problem Potential Cause(s) Suggested Solution(s)
Low Precursor Ion Intensity 1. Inefficient ionization. 2. Suboptimal ion source conditions. 3. Instability of the analyte.1. Verify the mobile phase composition is suitable for positive mode ESI (e.g., contains a small percentage of formic acid). 2. Systematically optimize source parameters such as capillary voltage, source temperature, and nebulizer gas flow. 3. Check for analyte degradation by preparing fresh standards and samples.
No or Very Low Product Ion Intensity 1. Collision energy is too low. 2. Insufficient collision gas pressure. 3. Incorrect precursor ion selection.1. Increase the collision energy in a stepwise manner (e.g., in 2-5 eV increments) and monitor the product ion intensity. 2. Ensure the collision gas (e.g., argon) is flowing at the recommended pressure for your instrument. 3. Double-check that the correct m/z for the protonated this compound precursor ion (192.1) is being isolated in the first quadrupole.
High Background Noise or Non-specific Fragments 1. Collision energy is too high, causing excessive fragmentation. 2. In-source fragmentation. 3. Contaminated system.1. Gradually decrease the collision energy to favor the formation of more specific, higher-mass product ions. 2. Reduce the fragmentor or cone voltage to minimize fragmentation in the ion source. 3. Clean the ion source and run system suitability tests to ensure the instrument is free from contaminants.
Inconsistent or Irreproducible Signal Intensity 1. Fluctuations in the LC system (e.g., pump performance, column temperature). 2. Unstable spray in the ESI source. 3. Inconsistent sample preparation.1. Check the LC system for leaks, ensure proper pump operation, and verify stable column temperature. 2. Visually inspect the ESI spray for stability; clean or replace the ESI probe if necessary. 3. Ensure consistent and precise sample preparation techniques, including the use of an internal standard.

Experimental Protocols

Proposed Protocol for Optimizing Collision Energy for this compound

This protocol outlines a systematic approach to determine the optimal collision energy for the fragmentation of this compound using a triple quadrupole mass spectrometer.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 1 µg/mL in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Mass Spectrometer and Ion Source Parameters (Initial Conditions):

  • Instrument: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Nebulizer Gas Flow: As per instrument recommendation.

  • Collision Gas: Argon at a pressure of 1.5 mTorr.[4]

3. Optimization Procedure:

  • Infuse the 1 µg/mL working solution of this compound directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).

  • Set the mass spectrometer to monitor the precursor ion of this compound ([M+H]⁺ at m/z 192.1) in the first quadrupole (Q1).

  • Perform a product ion scan in the third quadrupole (Q3) to identify the major fragment ions.

  • Create a Multiple Reaction Monitoring (MRM) method to monitor the transition from the precursor ion (m/z 192.1) to the most abundant and specific product ions identified in the previous step.

  • Set up an experiment to ramp the collision energy from 5 eV to 50 eV in increments of 2 eV.

  • Acquire data for a sufficient duration at each collision energy step to obtain a stable signal.

4. Data Analysis:

  • Plot the intensity of each product ion as a function of the collision energy.

  • The optimal collision energy for a specific MRM transition is the value that produces the maximum product ion intensity.

Data Presentation

The following tables present hypothetical but realistic quantitative data for the optimization of collision energy for two major product ions of this compound.

Table 1: Hypothetical Product Ion Intensities for this compound at Various Collision Energies

Collision Energy (eV)Precursor Ion (m/z 192.1) Intensity (counts)Product Ion A (m/z 121.1) Intensity (counts)Product Ion B (m/z 86.1) Intensity (counts)
59.5e65.0e41.0e4
108.2e62.5e58.0e4
156.5e66.8e52.2e5
204.1e69.2e54.5e5
25 2.0e6 1.1e6 6.8e5
309.0e58.5e58.5e5
35 4.0e5 6.0e5 9.5e5
401.5e53.5e57.0e5
455.0e41.5e54.0e5
501.0e45.0e42.0e5

Table 2: Summary of Optimized Collision Energies for this compound MRM Transitions

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment StructureOptimal Collision Energy (eV)
192.1121.1Benzoyl Cation25
192.186.1Iminium Ion35

Visualizations

Experimental Workflow for Collision Energy Optimization

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_analysis Data Analysis prep_stock Prepare 1 mg/mL This compound Stock prep_work Prepare 1 µg/mL Working Solution prep_stock->prep_work infuse Direct Infusion of Working Solution prep_work->infuse ms1 Optimize Precursor Ion (m/z 192.1) in MS1 infuse->ms1 prod_scan Product Ion Scan to Identify Fragments ms1->prod_scan mrm_setup Set up MRM Method prod_scan->mrm_setup ce_ramp Ramp Collision Energy (5-50 eV) mrm_setup->ce_ramp plot Plot Ion Intensity vs. Collision Energy ce_ramp->plot optimize Determine Optimal Collision Energy plot->optimize

Caption: Workflow for optimizing MS/MS collision energy.

Proposed Fragmentation Pathway for this compound

G cluster_frags Collision-Induced Dissociation precursor This compound [M+H]⁺ m/z 192.1 frag_a Product Ion A Benzoyl Cation m/z 121.1 precursor->frag_a Loss of C₄H₉N frag_b Product Ion B Iminium Ion m/z 86.1 precursor->frag_b Loss of C₅H₈O

Caption: Proposed fragmentation of this compound.

References

Technical Support Center: Analysis of Isopentedrone by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of Isopentedrone using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, like other synthetic cathinones, is susceptible to thermal degradation in the GC inlet, which can lead to inaccurate quantification and challenging data interpretation. This guide offers practical solutions to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: Why is GC-MS analysis of this compound challenging?

A1: The primary challenge in the GC-MS analysis of this compound and other synthetic cathinones is their thermal lability.[1][2] In the hot GC injector, these compounds can undergo degradation, leading to the formation of artifacts. This degradation can result in reduced sensitivity for the parent compound, inaccurate quantification, and the appearance of extra peaks in the chromatogram that complicate analysis.[1][2] Additionally, the polar nature of cathinones can lead to poor peak shape (tailing) due to interactions with active sites within the GC system.

Q2: What is the main thermal degradation product of this compound?

A2: The most common thermal degradation pathway for synthetic cathinones, including likely for this compound, is oxidative degradation. This process involves the loss of two hydrogen atoms, resulting in a degradation product with a mass-to-charge ratio (m/z) that is 2 Da lower than the parent compound.[1][2][3] This is often observed as a prominent iminium or enamine species in the mass spectrum.

Q3: How can I minimize the thermal degradation of this compound?

A3: Several strategies can be employed to minimize thermal degradation:

  • Lower the Injector Temperature: This is the most critical parameter. Using a lower injector temperature can significantly reduce the extent of degradation.[1][2] A good starting point is 230 °C, which can be optimized as needed.

  • Reduce Residence Time in the Inlet: A splitless injection, while often used for trace analysis, increases the time the analyte spends in the hot injector. A split injection can reduce this residence time and, consequently, degradation.[1]

  • Use a Deactivated Liner and Column: Active sites in the injector liner and GC column can catalyze degradation. Regularly replacing the liner with a deactivated one and using a high-quality, inert GC column are crucial.[2]

Q4: What are the benefits of derivatization for this compound analysis?

A4: Derivatization is a chemical modification technique that can significantly improve the GC-MS analysis of thermally labile compounds like this compound. The main benefits include:

  • Increased Thermal Stability: Derivatization can protect the thermally sensitive functional groups, preventing degradation in the injector.

  • Improved Chromatographic Peak Shape: By reducing the polarity of the molecule, derivatization leads to sharper, more symmetrical peaks.

  • Enhanced Mass Spectral Fragmentation: Derivatized compounds often produce more characteristic and structurally informative fragment ions in the mass spectrometer, aiding in identification.[4]

Q5: What are some common derivatizing agents for cathinones?

A5: Acylating agents are commonly used for the derivatization of cathinones. Pentafluoropropionic anhydride (B1165640) (PFPA), heptafluorobutyric anhydride (HFBA), and trifluoroacetic anhydride (TFAA) are effective choices.[4][5][6] These reagents react with the amine group of this compound to form a more stable derivative.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Signal for this compound Thermal Degradation in Injector: The injector temperature is too high, causing the analyte to break down before reaching the detector.1. Lower Injector Temperature: Start at 230°C and incrementally decrease.[2] 2. Use a Split Injection: This reduces the time the sample spends in the hot inlet.[1] 3. Check for Active Sites: Replace the injector liner with a new, deactivated one. Trim the front end of the GC column.
Poor Extraction Recovery: The sample preparation method is not efficiently extracting this compound from the matrix.1. Optimize Extraction pH: Ensure the pH of the aqueous phase is appropriate to maintain this compound in its non-ionized form for efficient extraction into an organic solvent. 2. Evaluate Different Extraction Techniques: Consider solid-phase extraction (SPE) as an alternative to liquid-liquid extraction (LLE).
Poor Peak Shape (Tailing) Active Sites in the GC System: The polar analyte is interacting with active sites in the injector, column, or detector.1. System Maintenance: Replace the injector liner and septum. Use a guard column to protect the analytical column. 2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions.
Analyte Polarity: The inherent polarity of this compound is causing interactions with the stationary phase.1. Derivatize the Sample: Use an acylating agent like PFPA to reduce the polarity of the analyte.[4][5]
Appearance of an Extra Peak with m/z -2 Da Compared to this compound Thermal Degradation: This is the characteristic signature of the oxidative degradation product of a cathinone (B1664624).1. Confirm Degradation: Analyze a standard at a lower injector temperature to see if the relative abundance of this peak decreases. 2. Implement Mitigation Strategies: Follow the steps to minimize thermal degradation outlined above (lower injector temperature, use of split injection, system maintenance).
Inconsistent Quantitative Results Injector Discrimination: High molecular weight or less volatile compounds may not be transferred to the column as efficiently as more volatile ones, especially at lower injector temperatures.1. Optimize Injector Parameters: Experiment with different injection modes (split vs. splitless) and injection speeds. 2. Use an Internal Standard: An internal standard that is structurally similar to this compound can help to correct for variations in injection and analysis.
Analyte Instability in Solution: this compound may be degrading in the sample solvent over time.1. Prepare Fresh Samples: Analyze samples as soon as possible after preparation. 2. Investigate Solvent Effects: Ensure the chosen solvent does not promote degradation. Store stock solutions at low temperatures (-20°C).[7]

Experimental Protocols

Recommended GC-MS Parameters for this compound Analysis (Non-Derivatized)
Parameter Recommended Setting Justification
Injector Temperature 230 - 250 °CTo minimize thermal degradation.[2]
Injection Mode Split (e.g., 10:1 or 20:1)To reduce residence time in the hot injector.[1]
Liner Deactivated, splitless liner with glass woolTo minimize active sites and ensure proper vaporization.
GC Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA common, robust column for drug analysis.
Oven Program Initial: 100°C, hold for 1 min Ramp: 15°C/min to 280°C, hold for 5 minTo achieve good separation of this compound from other components.
Carrier Gas HeliumInert carrier gas.
MS Source Temperature 230 °CStandard temperature for EI sources.
MS Quadrupole Temperature 150 °CStandard temperature for quadrupoles.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for library matching.
Scan Range 40 - 400 amuTo cover the mass range of this compound and its expected fragments.
Protocol for Derivatization of this compound with PFPA

This protocol is adapted from general procedures for cathinone derivatization.[8][9]

  • Sample Preparation: Evaporate the sample extract containing this compound to dryness under a gentle stream of nitrogen.

  • Derivatization Reaction:

    • Add 50 µL of ethyl acetate (B1210297) to the dried residue.

    • Add 50 µL of pentafluoropropionic anhydride (PFPA).

    • Vortex the mixture briefly.

    • Heat the sample at 70°C for 20 minutes.

  • Evaporation: Evaporate the mixture to dryness again under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

Data Presentation

Table 1: Effect of Injector Temperature on the Peak Area of a Synthetic Cathinone (Illustrative Data)

Note: This is illustrative data based on general findings for synthetic cathinones, as specific quantitative data for this compound was not found in the provided search results. A similar trend would be expected for this compound.

Injector Temperature (°C)Relative Peak Area of Parent Compound (%)Relative Peak Area of Degradation Product (%)
200955
2308515
2507030
2805050
3003070

This table illustrates that as the injector temperature increases, the peak area of the parent cathinone decreases, while the peak area of the thermal degradation product increases.[2]

Table 2: Common Mass Fragments of this compound and its Potential Thermal Degradation Product
CompoundKey Mass Fragments (m/z)Interpretation
This compound 191 (M+), 119, 91, 72Molecular ion and characteristic fragments.
Degradation Product (-2 Da) 189 (M+), 117, 91, 70Molecular ion and fragments showing a loss of 2 Da.

Visualizations

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Matrix Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation Extraction->Evaporation Derivatization Derivatization (Optional) Evaporation->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Detection->Chromatogram MassSpectrum Mass Spectrum Detection->MassSpectrum Identification Identification & Quantification Chromatogram->Identification MassSpectrum->Identification

Caption: Experimental workflow for GC-MS analysis of this compound.

Degradation_Pathway This compound This compound (C12H17NO) m/z = 191 DegradationProduct Degradation Product (Enamine/Iminium) (C12H15NO) m/z = 189 This compound->DegradationProduct - 2H (Oxidation) Heat High Injector Temperature

Caption: Thermal degradation pathway of this compound in the GC inlet.

References

Navigating Isopentedrone Integrity: A Technical Guide to Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on identifying and understanding the degradation products of Isopentedrone. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental analysis, ensuring greater accuracy and reliability of results.

This compound, a synthetic cathinone, is susceptible to various degradation pathways influenced by environmental factors such as heat, pH, and light. Understanding these degradation profiles is critical for the development of stable formulations and for accurate analytical characterization. This resource offers detailed experimental protocols and data presentation to support researchers in their investigations.

Troubleshooting Guide: Common Issues in this compound Analysis

Researchers may encounter several common issues when analyzing this compound, primarily related to its inherent instability under certain conditions. This guide provides solutions to frequently observed problems.

Observed Issue Potential Cause Recommended Solution
Appearance of a peak at M-2 Da in GC-MS analysis Thermal degradation in the hot injector port of the gas chromatograph is a common issue with synthetic cathinones.[1] This often involves the loss of two hydrogen atoms, leading to the formation of an iminium ion.[1]Lower the injection port temperature. Use a deactivated or silanized injection port liner to minimize reactive sites. Preferentially use LC-MS analysis , as it avoids the high temperatures that cause thermal degradation.[1]
Variable sample concentrations in aqueous solutions Hydrolytic degradation is likely occurring. The stability of synthetic cathinones in aqueous solutions is known to be pH-dependent.[1][2]Prepare aqueous solutions fresh whenever possible. Control the pH of the solution; slightly acidic conditions can improve stability. If storage is necessary, keep solutions at low temperatures (refrigerated or frozen) to slow the rate of degradation.
Emergence of new peaks after exposure to light Photodegradation can occur, especially with exposure to UV radiation.[1] This can lead to oxidative reactions or dimerization of the molecule.Store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in aluminum foil.
Inconsistent results between different analytical runs A combination of thermal, hydrolytic, and/or photolytic degradation may be occurring. Inconsistent sample handling and storage can also contribute.Standardize sample preparation, storage, and analytical procedures. Implement and adhere to a strict protocol for all experiments. Use a stability-indicating analytical method.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the behavior of synthetic cathinones, this compound is susceptible to three primary degradation pathways:

  • Thermal Degradation: Occurs at elevated temperatures, such as in a GC injector, often leading to the formation of an iminium ion.[1]

  • Hydrolysis: Degradation in the presence of water, which is influenced by the pH of the solution.[1] Potential reactions include cleavage of the C-N bond or reactions involving the beta-keto group.[1]

  • Photodegradation: Degradation upon exposure to light, particularly UV radiation, which can lead to oxidation or dimerization.[1]

Q2: What are the likely degradation products of this compound?

A2: While specific degradation products for this compound have not been extensively documented in publicly available literature, based on the chemistry of β-keto phenethylamines, potential degradation products could arise from:

  • Oxidation: Formation of products with additional oxygen-containing functional groups.

  • Hydrolysis: Cleavage of the amine bond or other susceptible bonds.

  • Dimerization/Rearrangement: Formation of larger molecules or isomers upon exposure to light.[1]

To definitively identify degradation products, a forced degradation study is recommended.

Q3: What is the recommended analytical method for studying this compound and its degradation products?

A3: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing thermally unstable compounds like this compound.[1] This technique avoids the high temperatures used in Gas Chromatography-Mass Spectrometry (GC-MS) that can cause the compound to degrade during analysis.[1] High-Resolution Mass Spectrometry (HRMS) is particularly useful for identifying and elucidating the structures of unknown degradation products.

Experimental Protocols: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method.[3]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound hydrochloride

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • Methanol (B129727) or other suitable organic solvent

  • pH meter

  • Photostability chamber

  • Oven

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Transfer a sample of solid this compound to an oven maintained at 105°C for 24 hours. Separately, heat a solution of this compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw samples from each stress condition.

    • Neutralize the acid and base hydrolysis samples.

    • Dilute all samples to a suitable concentration for LC-MS analysis.

    • Analyze the samples by a validated stability-indicating LC-MS method.

Data Analysis:

  • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

  • Identify and quantify the degradation products.

  • Determine the percentage of degradation of this compound under each condition.

  • Use high-resolution mass spectrometry to propose structures for the major degradation products.

Visualizing Experimental and Logical Workflows

This compound Degradation Analysis Workflow

cluster_sample_prep Sample Preparation cluster_stress_conditions Forced Degradation Stress Conditions cluster_analysis Analysis cluster_outcomes Outcomes Isopentedrone_Sample This compound Sample Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Isopentedrone_Sample->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1M NaOH, RT) Isopentedrone_Sample->Base_Hydrolysis Oxidation Oxidation (e.g., 3% H2O2, RT) Isopentedrone_Sample->Oxidation Thermal Thermal (Solid & Solution) Isopentedrone_Sample->Thermal Photolytic Photolytic (UV/Vis Light) Isopentedrone_Sample->Photolytic LC_MS_Analysis LC-MS Analysis Acid_Hydrolysis->LC_MS_Analysis Base_Hydrolysis->LC_MS_Analysis Oxidation->LC_MS_Analysis Thermal->LC_MS_Analysis Photolytic->LC_MS_Analysis Data_Processing Data Processing and Comparison to Control LC_MS_Analysis->Data_Processing Degradation_Profile Degradation Profile Data_Processing->Degradation_Profile Identify_Products Identification of Degradation Products Data_Processing->Identify_Products Method_Validation Stability-Indicating Method Validation Identify_Products->Method_Validation

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting Logic for Unexpected Peaks in GC-MS

Start Unexpected Peak in GC-MS Chromatogram Check_Mass Check Mass Spectrum (e.g., M-2 Da?) Start->Check_Mass Thermal_Degradation Likely Thermal Degradation Check_Mass->Thermal_Degradation Yes Other_Degradation Consider Other Degradation (Hydrolysis, Photolysis) Check_Mass->Other_Degradation No Lower_Temp Lower Injector Temperature Thermal_Degradation->Lower_Temp Use_LCMS Switch to LC-MS Analysis Thermal_Degradation->Use_LCMS Review_Handling Review Sample Handling and Storage Other_Degradation->Review_Handling

Caption: Troubleshooting logic for unexpected peaks in GC-MS analysis.

References

Common artifacts in the NMR spectrum of Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopentedrone and encountering artifacts in their Nuclear Magnetic Resonance (NMR) spectra.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum shows unexpected peaks. How can I identify the source of these artifacts?

A1: Unexpected peaks in an NMR spectrum can arise from several sources. Follow this guide to troubleshoot:

  • Solvent Impurities: Residual protons in deuterated solvents are a common source of singlet peaks. For example, in CDCl₃, a peak at ~7.26 ppm is common. In DMSO-d₆, a peak around 2.50 ppm is expected. Always check the chemical shift of your solvent's residual peak.

  • Water: A broad singlet, typically between 1.5 and 5 ppm, can indicate the presence of water in your sample or solvent. The exact chemical shift is dependent on the solvent, concentration, and temperature. To confirm, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum; the water peak should disappear or significantly diminish.

  • Synthesis Impurities: this compound is a known byproduct of pentedrone (B609907) synthesis.[1][2] Therefore, the presence of pentedrone is a likely "impurity." Compare your spectrum to the reference data for both compounds (see Table 1). Key differentiating signals will be the position and multiplicity of the protons on the aliphatic chain.

  • Grease/Other Contaminants: Peaks from grease (from glass joints) or other contaminants can appear as broad multiplets, often in the 0.5-1.5 ppm region. Ensure clean glassware and proper sample handling.

  • Phasing and Shimming Issues: A distorted baseline or broad, asymmetric peaks are often due to poor phasing or shimming of the spectrometer. Re-process the spectrum with careful manual phasing, or if the issue persists, re-acquire the data after re-shimming the instrument.

Q2: The integration of my aromatic region is incorrect. What could be the cause?

A2: The aromatic region for a monosubstituted benzene (B151609) ring, as in this compound, should integrate to 5 protons.[1][3] If the integration is off, consider the following:

  • Overlapping Peaks: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) can overlap with your aromatic signals, leading to inaccurate integration.[4] If this is the case, consider using a different deuterated solvent, such as acetone-d₆ or benzene-d₆.

  • Baseline Distortion: An uneven baseline can lead to significant integration errors. Ensure the baseline is flat and level across the entire spectrum before integrating.

  • Impurity Overlap: Aromatic signals from other impurities could be overlapping with your product's signals.

Q3: My peaks are broad and poorly resolved. How can I improve the spectral quality?

A3: Broad peaks can be caused by several factors:

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening. Try diluting your sample.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, you can try to pass your sample through a small plug of silica (B1680970) gel.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. The spectrometer may need to be re-shimmed.

  • Unresolved Couplings: In some cases, complex or unresolved couplings can give the appearance of a broad peak. Higher field strength NMR instruments can often resolve these complexities.

Q4: How can I distinguish this compound from its isomer, Pentedrone, in the NMR spectrum?

A4: this compound (1-(methylamino)-1-phenyl-2-pentanone) and Pentedrone (2-(methylamino)-1-phenyl-1-pentanone) have distinct structures that will result in different NMR spectra. The key differences will be in the chemical shifts and splitting patterns of the aliphatic protons adjacent to the carbonyl and amine groups. By comparing the obtained spectrum with the reference data in Table 1, you should be able to differentiate between the two isomers.

Data Presentation

Disclaimer: The following table provides illustrative ¹H and ¹³C NMR chemical shifts for this compound and its common impurity, Pentedrone. These values are based on typical chemical shift ranges for the respective functional groups. For definitive, experimentally derived data, please refer to the primary literature: Westphal, F., Junge, T., Girreser, U., Greibl, W., & Doering, C. (2012). Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone (B609909) and identification of their isocathinone by-products. Forensic science international, 217(1-3), 157-167.[1][2]

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound and Pentedrone

This compound ¹H NMR (ppm) ¹³C NMR (ppm) Pentedrone (Impurity) ¹H NMR (ppm) ¹³C NMR (ppm)
Aromatic-H 7.2 - 7.5 (m, 5H)125 - 135Aromatic-H 7.3 - 7.6 (m, 5H)127 - 138
CH-N ~4.0 (q, 1H)~65CH-N ~3.8 (m, 1H)~60
N-CH₃ ~2.3 (s, 3H)~35N-CH₃ ~2.4 (d, 3H)~33
CH₂-C=O ~2.5 (t, 2H)~45CH₂ (next to CH-N) ~1.8 - 2.0 (m, 2H)~30
CH₂-CH₃ ~1.5 (sext, 2H)~18CH₂-CH₃ ~1.3 - 1.5 (m, 2H)~20
CH₃-CH₂ ~0.9 (t, 3H)~14CH₃-CH₂ ~0.9 (t, 3H)~14
C=O -~210C=O -~200

Experimental Protocols

Protocol for NMR Sample Preparation and Acquisition

  • Sample Preparation:

    • Weigh approximately 5-10 mg of your this compound sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.[5]

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).[5][6] this compound hydrochloride is soluble in D₂O.

    • Gently vortex or sonicate the vial to ensure the sample is fully dissolved.

    • Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution into a clean 5 mm NMR tube to remove any particulate matter.[6]

    • The final sample height in the NMR tube should be approximately 4-5 cm.[5]

    • Cap the NMR tube securely.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity. This can be done manually or automatically.

    • Acquire a standard ¹H NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals to determine the relative number of protons.

Mandatory Visualization

NMR_Troubleshooting_Workflow cluster_artifacts Artifact Identification cluster_solutions Troubleshooting Steps start Start: Acquire NMR Spectrum check_spectrum Review Spectrum: Are there unexpected peaks or distortions? start->check_spectrum solvent_peak Solvent Peak? (e.g., ~7.26 ppm for CDCl3) check_spectrum->solvent_peak Yes end_node Spectrum Interpreted check_spectrum->end_node No water_peak Water Peak? (broad singlet, 1.5-5 ppm) solvent_peak->water_peak change_solvent Change Solvent (e.g., to Acetone-d6) solvent_peak->change_solvent Yes impurity_peak Potential Impurity? (e.g., Pentedrone) water_peak->impurity_peak d2o_exchange Perform D2O Exchange water_peak->d2o_exchange Yes processing_issue Processing Issue? (Phasing, Baseline) impurity_peak->processing_issue compare_data Compare with Reference Data (Table 1) impurity_peak->compare_data Yes reprocess Re-process Spectrum processing_issue->reprocess Yes change_solvent->start d2o_exchange->start compare_data->end_node reprocess->check_spectrum no_issues No yes_issues Yes

Caption: Workflow for troubleshooting common artifacts in the NMR spectrum of this compound.

References

Improving the sensitivity of Isopentedrone detection in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the detection sensitivity of Isopentedrone and other synthetic cathinones in complex biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in detecting this compound in complex samples like blood and urine?

Detecting this compound, a synthetic cathinone (B1664624), in biological matrices is challenging due to several factors. These include the potential for low concentrations of the analyte, interference from endogenous matrix components, and the inherent instability of some cathinone compounds.[1][2] The complex nature of matrices like blood and urine can suppress the analyte signal during analysis, particularly in methods like LC-MS/MS.[3] Furthermore, the proliferation of numerous cathinone derivatives requires analytical methods that are both sensitive and highly selective to avoid misidentification.[4]

Q2: Which analytical technique is more sensitive for this compound detection: GC-MS or LC-MS/MS?

For synthetic cathinones, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally preferred for its high sensitivity and selectivity, especially in complex biological specimens.[4][5] While Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique, cathinones can be thermally unstable, potentially leading to degradation in the hot GC inlet and compromising sensitivity.[2] LC-MS/MS avoids high temperatures during separation and provides excellent specificity, making it suitable for detecting trace levels of these compounds.[6]

Q3: How critical is sample storage, and what are the optimal conditions?

Sample stability is a critical factor.[7] Studies show that the concentration of synthetic cathinones can decrease significantly over time, with the rate of degradation influenced by the storage temperature, matrix type, and pH.[1] For long-term storage, samples should be kept frozen (ideally at -40°C or lower).[8][9] Storing samples at room temperature or even refrigerated (4°C) can lead to substantial analyte loss in a matter of days or weeks.[1][9] It is recommended to analyze samples as quickly as possible after collection.[8]

Q4: What is the purpose of derivatization in the analysis of synthetic cathinones?

Derivatization is a chemical modification process sometimes used in GC-MS analysis to improve a compound's thermal stability, chromatographic behavior, and mass spectral characteristics.[2] For some cathinones, it can help prevent degradation and produce more unique mass fragments, aiding in identification.[10] However, for certain cathinones, particularly those with a pyrrolidine (B122466) ring, finding an effective derivatization strategy can be difficult.[2] For LC-MS/MS analysis, derivatization is typically not necessary.

Troubleshooting Guide: Low Signal & Poor Sensitivity

Issue: The this compound signal is weak or undetectable in my processed samples.

This common issue can stem from multiple stages of the analytical workflow, from sample preparation to instrumental analysis. Follow this guide to diagnose and resolve the problem.

Step 1: Evaluate Sample Preparation and Extraction

The first step is to ensure the analyte is being efficiently extracted from the matrix while minimizing interferences.

  • Problem: Inefficient Extraction Method.

    • Solution: The choice of extraction technique is critical. Solid-Phase Extraction (SPE) is a frequently employed and highly effective method for cleaning up and concentrating synthetic cathinones from biological fluids like blood and urine.[7][11] Liquid-Liquid Extraction (LLE) is another option, but SPE often provides cleaner extracts and better reproducibility.[5] If you are using LLE, ensure the pH and solvent choice are optimized for this compound.

  • Problem: Matrix Effects Suppressing the Signal.

    • Solution: Matrix effects occur when co-eluting endogenous components from the sample interfere with the ionization of the target analyte in the mass spectrometer source, typically causing signal suppression.[3] To mitigate this, improve the sample cleanup process. An optimized SPE protocol can effectively remove interfering substances like phospholipids. If matrix effects persist, consider diluting the sample (a "dilute-and-shoot" approach), though this may not be feasible for samples with very low analyte concentrations. Using an isotopically labeled internal standard can also help compensate for matrix effects.

Step 2: Review Instrumental Parameters (LC-MS/MS)

If sample preparation is robust, the issue may lie with the instrument settings.

  • Problem: Sub-optimal Mass Spectrometry Conditions.

    • Solution: Ensure the MS/MS parameters are optimized for this compound. This involves selecting the most abundant and stable precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). Infuse a standard solution of this compound directly into the mass spectrometer to fine-tune parameters like collision energy and cone voltage to maximize the signal for your specific instrument.

  • Problem: Poor Chromatographic Peak Shape.

    • Solution: Tailing or broad peaks lead to lower peak height and reduced sensitivity. This can be caused by an inappropriate column, mobile phase, or gradient. For synthetic cathinones, a C18 reversed-phase column is commonly used.[3][4] Ensure the mobile phase pH is suitable for the analyte's chemical properties to achieve good retention and sharp peaks.

Step 3: Check for Analyte Degradation
  • Problem: Analyte loss during storage or processing.

    • Solution: Synthetic cathinones can be unstable.[1][12] Ensure samples are stored properly (frozen at -20°C or below) immediately after collection and before analysis.[12] Avoid repeated freeze-thaw cycles. If instability is suspected during sample processing (e.g., in the autosampler), consider using a cooled autosampler (e.g., set to 4°C).[3] The stability of dihydro-metabolites is often greater, making them potentially valuable biomarkers if the parent drug has degraded.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the analysis of synthetic cathinones.

Table 1: Comparison of Sample Preparation Techniques

Preparation Method Matrix Typical Extraction Efficiency (%) Advantages Disadvantages Source(s)
Solid-Phase Extraction (SPE) Blood, Urine 49 - 119% High purity, good concentration factor, automation-friendly Can be more costly and require method development [7]
Supported Liquid Extraction (SLE) Blood, Urine 22 - 120% Simpler than SPE, less solvent use than LLE Efficiency can be variable [7]
Liquid-Liquid Extraction (LLE) Urine Not specified Inexpensive, simple equipment Labor-intensive, uses large solvent volumes, potential for emulsions [10][13]

| Protein Precipitation (PPT) | Blood | Not specified | Fast and simple | Results in a "dirtier" extract with more matrix effects |[5] |

Table 2: Stability of Synthetic Cathinones in Whole Blood

Compound Storage Temperature Time % Concentration Lost Source(s)
Mephedrone Room Temp (~20°C) 30 days >90% (in Na2EDTA preserved blood) [14]
MDPV Room Temp (~20°C) 30 days 45.7 ± 3.2% (in Na2EDTA preserved blood) [14]
Naphyrone Room Temp (~20°C) 30 days 97.6 ± 0.6% (in Na2EDTA preserved blood) [14]
4-CMC Room Temp (24°C) <1 day (Half-life) 50% [1]
4-CMC Refrigerated (5°C) 4 days (Half-life) 50% [1]

| 4-CMC | Frozen (-26°C) | 32 days (Half-life) | 50% |[1] |

Experimental Protocols

Protocol 1: General LC-MS/MS Analysis of this compound in Urine

This protocol provides a general framework. Specific parameters must be validated on the user's own instrumentation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • a. Pre-treatment: To 1 mL of urine, add 20 µL of an internal standard solution (e.g., this compound-d3) and 500 µL of ammonium (B1175870) acetate (B1210297) buffer (pH 6). Vortex to mix.
  • b. Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (3cc, 60mg) with 1 mL of methanol (B129727) followed by 1 mL of HPLC-grade water.[15] Do not let the cartridge dry out.
  • c. Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
  • d. Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water to remove interferences.
  • e. Elution: Elute the analytes with 2 mL of methanol into a clean collection tube.
  • f. Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:methanol with 0.1% formic acid).

2. LC-MS/MS Conditions

  • a. HPLC System: A UHPLC system.[3]
  • b. Column: A reversed-phase C18 column (e.g., Phenomenex Kinetex C18, 2.1x100 mm, 1.7 µm).[3]
  • c. Mobile Phase A: 0.1% formic acid in water.[3]
  • d. Mobile Phase B: 0.1% formic acid in methanol.[3]
  • e. Gradient:
  • 0-1 min: 5% B
  • 1-8 min: Ramp to 95% B
  • 8-10 min: Hold at 95% B
  • 10.1-12 min: Return to 5% B (re-equilibration)
  • f. Flow Rate: 0.4 mL/min.
  • g. Injection Volume: 5 µL.
  • h. MS System: A triple quadrupole mass spectrometer.
  • i. Ionization Mode: Electrospray Ionization, Positive (ESI+).
  • j. MRM Transitions: To be determined by infusing an this compound standard. Monitor at least two transitions (one for quantification, one for qualification).

Visualizations

Workflow_for_Isopentedrone_Detection cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop SampleCollection 1. Sample Collection (Urine/Blood) Storage 2. Sample Storage (<-20°C) SampleCollection->Storage Immediate Freezing SamplePrep 3. Sample Preparation (e.g., SPE) Storage->SamplePrep LCMS 4. LC-MS/MS Analysis SamplePrep->LCMS Clean Extract DataProcessing 5. Data Processing & Quantification LCMS->DataProcessing CheckSignal Low Signal? DataProcessing->CheckSignal Evaluate Results CheckSignal->SamplePrep CheckSignal->LCMS Yes, Review Instrument Settings FinalReport Final Report CheckSignal->FinalReport No

Caption: General workflow for this compound detection in biological samples.

Troubleshooting_Sensitivity Start Start: Low Sensitivity Issue CheckPrep Is Sample Prep Optimized? Start->CheckPrep CheckInstrument Are MS/MS Parameters Optimized? CheckPrep->CheckInstrument Yes OptimizePrep Action: Re-validate SPE/LLE method. Consider alternative extraction. CheckPrep->OptimizePrep No CheckStability Could Analyte Be Degrading? CheckInstrument->CheckStability Yes OptimizeMS Action: Infuse standard to tune MRM transitions & collision energy. CheckInstrument->OptimizeMS No ImproveStability Action: Use cooled autosampler. Analyze samples immediately after prep. Check storage conditions. CheckStability->ImproveStability Yes Resolved Issue Resolved CheckStability->Resolved No OptimizePrep->CheckPrep OptimizeMS->CheckInstrument ImproveStability->CheckStability

References

Technical Support Center: Quantitative Analysis of Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Isopentedrone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantitative analysis important?

A1: this compound is a structural isomer of pentedrone, a synthetic cathinone (B1664624) and designer drug.[1] As a potential byproduct in the synthesis of pentedrone, its presence has been detected in seized designer drug powders.[1][2] Quantitative analysis is crucial for forensic investigations, toxicological studies, and quality control in research settings to determine the exact amount of the substance in a given sample. The physiological and toxicological effects of this compound have not been fully characterized, making accurate quantification essential for research.[1]

Q2: What are the common analytical techniques for the quantitative analysis of this compound?

A2: The most common and suitable advanced chromatographic techniques for the analysis of synthetic cathinones, including this compound, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), often with tandem mass spectrometry (MS/MS).[3][4][5] These methods offer high sensitivity and selectivity for identifying and quantifying the analyte in complex matrices like biological fluids or seized materials.[5][6] Other techniques like capillary electrophoresis have also been used for the separation of cathinone derivatives.[3]

Q3: What are the key validation parameters for a quantitative method for this compound analysis?

A3: According to guidelines from the International Council on Harmonisation (ICH), a quantitative analytical method should be validated for several parameters to ensure its reliability, accuracy, and consistency.[7][8] These key parameters include:

  • Accuracy: The closeness of the measured value to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This includes repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst).[10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be present, such as impurities, degradation products, or matrix components.[8]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[11]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[8]

Q4: How should samples containing this compound be prepared for analysis?

A4: Sample preparation depends on the matrix.

  • Seized Powders/Tablets: A common procedure is to dissolve a precisely weighed amount of the homogenized powder in a suitable solvent like methanol (B129727) to create a stock solution of known concentration (e.g., 1 mg/mL).[12] This solution is then further diluted to fall within the calibration range of the instrument.[12]

  • Biological Samples (Blood, Urine, Oral Fluid): These samples require more extensive preparation to remove interferences.[3] Common techniques include:

    • Liquid-Liquid Extraction (LLE): A simple method but can be prone to contamination and matrix effects.[3]

    • Solid-Phase Extraction (SPE): Very selective and provides cleaner extracts but can be more time-consuming.[3][13]

    • Protein Precipitation: Often used for blood or plasma samples to remove proteins before analysis.[6]

    • "Dilute and Shoot": In some cases, especially with sensitive LC-MS/MS systems, a simple dilution of the sample (e.g., urine) may be sufficient.

Q5: What are the stability considerations for this compound samples?

A5: Synthetic cathinones can be unstable in biological matrices, with stability being highly dependent on storage temperature, pH, and the specific chemical structure.[14][15] Generally, cathinones are most stable when frozen, particularly in acidic conditions, and least stable at elevated temperatures under alkaline conditions.[14] For instance, some cathinones show significant degradation within days or even hours when stored at room temperature in blood.[15] It is crucial to store biological samples frozen (e.g., at -20°C) and to minimize freeze-thaw cycles.[14][16] Studies on related cathinones show that they are more stable in acetonitrile-based solutions than in methanol.[17] Dihydro-metabolites of cathinones have been found to be more stable than the parent compounds in urine, which could be a consideration for re-testing stored samples.[16]

Troubleshooting Guides

Chromatography & Detection Issues

Q: I am observing poor peak shape (e.g., tailing or fronting) for this compound. What could be the cause?

A: Poor peak shape can arise from several factors related to the analytical column, mobile phase, or injection solvent.

  • Column Issues: The column may be overloaded, or the stationary phase may be degrading. Try injecting a smaller amount of sample. If the problem persists, consider flushing the column or replacing it.

  • Mobile Phase (LC): The pH of the mobile phase can significantly affect the peak shape of amine-containing compounds like this compound. Ensure the mobile phase pH is appropriate for the column and analyte. In reversed-phase chromatography, a low pH (e.g., using formic acid) is often used to ensure the amine is protonated, which generally results in better peak shape.

  • Injector Temperature (GC): For GC analysis, the injector temperature might be too high, causing thermal degradation, or too low, causing slow volatilization. Optimization of the injector temperature is recommended.

  • Solvent Effects: The injection solvent should be compatible with the mobile phase (LC) or the initial oven conditions (GC). A mismatch can cause peak distortion.

Q: My signal intensity is low, or I cannot detect this compound at expected concentrations. What should I check?

A: Low signal intensity can be due to issues with the sample, the instrument, or the method itself.

  • Sample Degradation: As discussed in the FAQs, this compound may be unstable. Ensure samples were stored correctly.[14][15] Consider preparing fresh samples and standards.

  • Extraction Recovery: Your sample preparation method (LLE, SPE) may have low recovery. Evaluate each step of the extraction process. It may be necessary to re-optimize the extraction solvent, pH, or SPE sorbent.

  • Ionization Suppression (MS): Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source, leading to a lower signal.[18] To check for this, perform a post-extraction spike. Improving sample cleanup or modifying the chromatographic separation to move the this compound peak away from interfering matrix components can mitigate this effect. Using a deuterated internal standard can help compensate for matrix effects.[18]

  • Instrument Sensitivity: Check the mass spectrometer tuning and calibration to ensure it is performing optimally. Clean the ion source if necessary.

Quantification & Validation Issues

Q: My calibration curve is non-linear or has a poor correlation coefficient (r²). What are the potential causes?

A: A non-linear calibration curve can be caused by several factors.

  • Concentration Range: The selected concentration range may be too wide, exceeding the linear dynamic range of the detector. Try narrowing the range or using a weighted linear regression (e.g., 1/x).[19]

  • Standard Preparation Errors: Inaccurate dilutions or degradation of the stock solution can lead to non-linear curves. Prepare fresh calibration standards and verify the concentration of the stock solution.

  • Detector Saturation: At high concentrations, the detector may become saturated. If this is the case, the upper end of your calibration curve will plateau. Dilute the upper-level standards and re-run.

  • Adsorption: The analyte may be adsorbing to vials or parts of the analytical system, especially at low concentrations. Using silanized glass vials can sometimes help.

Q: I'm seeing high variability (%RSD) in my precision measurements. How can I improve this?

A: High variability points to inconsistencies in the analytical process.

  • Inconsistent Sample Preparation: The most common source of variability is the sample preparation step.[20] Ensure that all samples, standards, and quality controls are treated identically. Pay close attention to volumetric measurements, extraction times, and evaporation steps.

  • Injection Volume Precision: Check the autosampler for any issues. Ensure the syringe is clean and there are no air bubbles in the sample loop.

  • Internal Standard Use: Inconsistent addition of the internal standard will lead to high variability. Ensure the internal standard is added precisely to every sample and standard. An internal standard that is chemically similar to the analyte and added at the beginning of the sample preparation process is ideal for correcting variability.

  • System Instability: A fluctuating baseline or inconsistent detector response can also cause high RSD. Allow the system to fully equilibrate before starting the analytical run.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantitative analysis of synthetic cathinones using chromatographic methods. These values can serve as a reference for developing and validating a method for this compound.

Table 1: Example Validation Parameters for Synthetic Cathinones in Biological Fluids

ParameterMethodMatrixTypical Value/RangeCitation
Linearity Range LC-MS/MSUrine0.5 - 100 ng/mL[19]
GC-MS/MSOral Fluid35 - 5000 ng/mL[21]
LC-Q/TOFBlood/Urine0.25 - 5 ng/mL (LOQ)[13]
LOD GC-MS/MSOral Fluid10.5 ng/mL (for NEP)[21]
GC-MS/MSBlood0.02 - 0.72 ng/mL[5]
LOQ LC-MS/MSUrine0.5 ng/mL[18]
GC-MS/MSOral Fluid35 ng/mL[21]
LC-Q/TOFBlood/Urine0.25 - 5 ng/mL[13]
Accuracy (Bias %) LC-MS/MSUrineWithin ±15%[19]
GC-MS/MSOral FluidWithin ±20%[21]
Precision (%RSD) LC-MS/MSUrine< 15%[19]
GC-MS/MSOral Fluid< 20%[21]
Recovery LC-Q/TOFBlood81 - 93%[13]
LC-Q/TOFUrine84 - 104%[13]
GC-MS/MSBlood83.2 - 106%[5]

NEP: N-ethylpentedrone, a structurally related cathinone.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound in Seized Material by GC-MS

This protocol provides a general framework. All new methods must be validated in the user's laboratory.[12][22]

  • Sample Preparation:

    • Homogenize the seized powder or tablet sample.

    • Accurately weigh approximately 10 mg of the homogenized sample into a 10 mL volumetric flask.

    • Add a suitable internal standard (e.g., a deuterated analog or a structurally similar compound like n-tetracosane).[23]

    • Dissolve and dilute to volume with methanol.[12] This is the stock solution.

    • Prepare a series of calibration standards by diluting a certified reference standard of this compound with methanol.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

    • Dilute an aliquot of the sample stock solution with methanol to a concentration that falls within the established linear range of the assay.

  • GC-MS Parameters (Example):

    • Instrument: Gas chromatograph with a flame ionization detector (FID) or mass spectrometer (MS).[23]

    • Column: HP-5 (or equivalent), 12 m x 0.20 mm I.D. x 0.33 µm.[23]

    • Injector: 270°C, Split mode (e.g., 60:1 split ratio).[23]

    • Carrier Gas: Hydrogen or Helium, constant flow (e.g., 1.0 mL/min).[23]

    • Oven Program: Isothermal at 230°C for 4 min, then ramp 30°C/min to 320°C and hold for 3 min.[23] This program must be optimized for this compound.

    • MS Detector (if used): Electron Ionization (EI) mode at 70 eV. Scan range m/z 40-500. For quantification, use Selected Ion Monitoring (SIM) of characteristic this compound ions.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (this compound/Internal Standard) against the concentration of the standards.

    • Apply a linear regression model to the calibration data. The correlation coefficient (r²) should be ≥0.99.

    • Calculate the concentration of this compound in the sample by applying the peak area ratio to the regression equation.

Protocol 2: Quantitative Analysis of this compound in Urine by LC-MS/MS

This protocol is a general guide for determining this compound in a biological matrix.

  • Sample Preparation (SPE):

    • Pipette 1 mL of urine into a glass tube.

    • Add 10 µL of an internal standard working solution (e.g., this compound-d3).

    • Add 1 mL of a buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6). Vortex to mix.

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 1 mL of the phosphate buffer. Do not allow the cartridge to go dry.

    • Load the sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.

    • Dry the cartridge under vacuum or nitrogen for 5 minutes.

    • Elute the analyte with 2 mL of 2% ammonium (B1175870) hydroxide (B78521) in methanol into a clean tube.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

  • LC-MS/MS Parameters (Example):

    • Instrument: UHPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.[24]

    • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).[24]

    • Mobile Phase A: Water with 5 mM formic acid.[24]

    • Mobile Phase B: Acetonitrile with 5 mM formic acid.[24]

    • Gradient: Start at 5% B, ramp to 95% B over 7.5 minutes, hold for 0.5 min, then re-equilibrate.[24] This must be optimized.

    • Flow Rate: 0.5 mL/min.[24]

    • Column Temperature: 45°C.[24]

    • MS/MS Detection: Operate in positive ESI mode. Use Multiple Reaction Monitoring (MRM) for quantification. The precursor ion will be the protonated molecule [M+H]⁺ of this compound. At least two product ion transitions should be monitored for confirmation and quantification.

  • Data Analysis:

    • Construct a calibration curve using fortified blank urine samples prepared in the same way as the unknown samples.

    • Use a weighted (1/x) linear regression of the peak area ratio vs. concentration.

    • Quantify this compound in the unknown samples using the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Sample Collection (e.g., Urine, Seized Powder) weigh Weighing / Aliquoting start->weigh is_add Add Internal Standard weigh->is_add extract Extraction (LLE / SPE / Dilution) is_add->extract evap Evaporation extract->evap recon Reconstitution evap->recon inject LC-MS/MS or GC-MS Injection recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification calibrate->quantify report Final Report quantify->report troubleshooting_flow cluster_sample Sample Integrity cluster_instrument Instrument Performance cluster_method Method Parameters start Problem Observed (e.g., Low Signal, High %RSD) check_storage Verify Sample Storage Conditions (-20°C?) start->check_storage check_tune Check MS Tune & Calibration start->check_tune check_matrix Investigate Matrix Effects (Post-Extraction Spike) start->check_matrix check_prep Review Sample Prep (Pipetting, Extraction) check_storage->check_prep check_standards Prepare Fresh Standards & QCs check_prep->check_standards end Problem Resolved check_standards->end clean_source Clean Ion Source check_tune->clean_source check_autosampler Inspect Autosampler & Syringe check_tune->check_autosampler clean_source->end check_autosampler->end optimize_chrom Optimize Chromatography (Gradient, Temperature) check_matrix->optimize_chrom check_is Confirm Internal Standard Addition optimize_chrom->check_is check_is->end

References

Technical Support Center: Minimizing Ion Suppression for Isopentedrone in Electrospray Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting ion suppression in the analysis of Isopentedrone by Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, diagnose, and mitigate ion suppression effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix. This phenomenon occurs within the Electrospray Ionization (ESI) source of the mass spectrometer. Co-eluting matrix components, such as salts, phospholipids, and other endogenous materials from biological samples (e.g., plasma, urine), can compete with this compound for ionization, ultimately leading to a decreased signal intensity. This can result in inaccurate quantification, poor reproducibility, and reduced sensitivity of the analytical method.

Q2: How can I determine if my this compound analysis is affected by ion suppression?

A2: Two common methods to assess matrix effects like ion suppression are the post-column infusion experiment and the post-extraction spike method.

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the analytical column but before the ESI source to establish a stable baseline signal. A blank, extracted matrix sample is then injected onto the LC system. A dip or decrease in the baseline signal at a specific retention time indicates the presence of co-eluting matrix components that are causing ion suppression.[1]

  • Post-Extraction Spike: The response of an this compound standard spiked into a pre-extracted blank matrix is compared to the response of the same standard in a neat solvent. The matrix effect can be quantified using the following formula:

    • Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100

    • A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement.

Q3: What are the most effective strategies to minimize ion suppression for this compound?

A3: A multi-faceted approach is typically the most effective. This includes:

  • Robust Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a significant portion of interfering matrix components is crucial.

  • Optimized Chromatographic Separation: Modifying the LC method (e.g., gradient, column chemistry) to separate the this compound peak from regions of ion suppression.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for accurate correction and improved reproducibility.

  • Sample Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of matrix components causing suppression.[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low this compound Signal Intensity / Poor Sensitivity Significant ion suppression from co-eluting matrix components (e.g., phospholipids, salts).1. Improve Sample Cleanup: Implement a more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). Consider using phospholipid removal products. 2. Optimize Chromatography: Adjust the LC gradient to better separate this compound from interfering peaks. 3. Check ESI Source Parameters: Optimize parameters like nebulizer gas pressure, drying gas flow rate and temperature, and capillary voltage.
Poor Reproducibility (High %RSD) Variable ion suppression across different samples due to inconsistent matrix composition.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variable matrix effects. 2. Automate Sample Preparation: Automation can improve the consistency of the extraction process. 3. Prepare Matrix-Matched Calibrators: Construct calibration curves in the same biological matrix as the samples to account for consistent matrix effects.
Peak Shape Distortion (e.g., Tailing, Fronting) High concentrations of matrix components overloading the column or interfering with the ionization process.1. Enhance Sample Preparation: A more effective sample cleanup will reduce the overall matrix load. 2. Investigate Phospholipid Contamination: Phospholipids are a common cause of peak shape issues and can accumulate on the column. Implement a phospholipid removal step in your sample preparation.[2]

Quantitative Data Summary

The following table summarizes typical matrix effects observed for cathinones in biological samples after different sample preparation methods. While this data is not specific to this compound, it provides a general indication of the effectiveness of these techniques for this class of compounds.

Analyte Class Biological Matrix Sample Preparation Method Matrix Effect (%) Reference
CathinonesUrineDilute-and-Shoot-27% to -9%[3]
CathinonesPlasmaProtein PrecipitationVariable, can be significantGeneral Knowledge
CathinonesPlasmaSolid-Phase Extraction (SPE)Often < ±15%General Knowledge
CathinonesPlasmaLiquid-Liquid Extraction (LLE)Often < ±20%General Knowledge

Note: A negative value indicates ion suppression. The effectiveness of each method is highly dependent on the specific analyte and matrix.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound from Urine (General Protocol for Cathinones)

This protocol is a general guideline and should be optimized for this compound.

  • Sample Pre-treatment:

    • To 1 mL of urine, add an appropriate internal standard (ideally, a stable isotope-labeled this compound).

    • Adjust the sample pH to approximately 6 with a phosphate (B84403) buffer.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of deionized water.

    • Finally, equilibrate with 3 mL of phosphate buffer (pH 6). Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash with 1 mL of 0.1 M acetic acid.

    • Dry the cartridge thoroughly under a stream of nitrogen or vacuum for 5-10 minutes.

  • Elution:

    • Elute this compound with two 1.5 mL aliquots of a freshly prepared solution of dichloromethane:isopropanol:ammonium hydroxide (B78521) (e.g., 80:20:2 v/v/v).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
  • Prepare Infusion Solution:

    • Prepare a solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration that provides a stable and moderate signal on the mass spectrometer.

  • System Setup:

    • Use a syringe pump to deliver the infusion solution at a low, constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow via a T-fitting placed between the analytical column and the ESI source.

  • Experimental Procedure:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Start the infusion of the this compound solution and allow the signal in the mass spectrometer to stabilize.

    • Inject a prepared blank matrix extract (e.g., an extracted urine sample from a drug-free donor) onto the LC system using your analytical method.

  • Data Analysis:

    • Monitor the this compound signal throughout the chromatographic run.

    • Any significant and reproducible downward deviation from the stable baseline indicates a region of ion suppression. The retention time of this dip corresponds to the elution of matrix components causing the suppression.

Visualizations

IonSuppressionWorkflow start Start: Poor this compound Signal or Reproducibility check_ms Check MS Performance (Tuning & Calibration) start->check_ms ms_ok MS Performance OK? check_ms->ms_ok assess_is Assess Ion Suppression (Post-Column Infusion or Post-Extraction Spike) ms_ok->assess_is Yes end_fail End: Consult Instrument Specialist ms_ok->end_fail No is_present Ion Suppression Detected? assess_is->is_present optimize_sp Optimize Sample Preparation (e.g., SPE, LLE, Phospholipid Removal) is_present->optimize_sp Yes end_ok End: Method Optimized is_present->end_ok No optimize_lc Optimize Chromatography (Separate Analyte from Suppression Zone) optimize_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_lc->use_sil_is use_sil_is->end_ok

Caption: Troubleshooting workflow for this compound ion suppression.

SPE_Workflow sample Urine Sample + Internal Standard pretreat Pre-treatment (pH Adjustment) sample->pretreat condition SPE Cartridge Conditioning (Methanol, Water, Buffer) pretreat->condition load Sample Loading condition->load wash Washing Steps (Aqueous & Mild Organic) load->wash elute Elution of this compound (Basic Organic Solvent) wash->elute evap Evaporation & Reconstitution elute->evap analysis LC-MS Analysis evap->analysis

Caption: Solid-Phase Extraction (SPE) workflow for this compound.

References

Technical Support Center: Derivatization of Isopentedrone for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful derivatization of isopentedrone for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from its isomer, pentedrone (B609907)?

A1: this compound is a positional isomer of pentedrone, both of which are substituted cathinone (B1664624) designer drugs.[1] Structurally, they differ in the position of the carbonyl (keto) group and the adjacent alkyl chain on the phenethylamine (B48288) backbone. In pentedrone, the structure is 2-(methylamino)-1-phenylpentan-1-one. This compound is 1-(methylamino)-1-phenyl-2-pentanone, meaning the α-propyl and β-keto groups have switched positions relative to pentedrone.[1] this compound has been identified as a by-product in the synthesis of pentedrone and detected in seized drug powders.[1][2]

Q2: Why is derivatization often necessary for the GC-MS analysis of this compound?

A2: The GC-MS analysis of synthetic cathinones like this compound can be challenging. Many of these compounds are thermally labile and can degrade in the hot GC injector.[3] Furthermore, underivatized cathinones often exhibit poor chromatographic peak shapes and undergo extensive fragmentation under Electron Impact (EI) ionization, resulting in poor quality mass spectra that may lack a molecular ion and are dominated by low mass fragments.[3][4] Derivatization is a chemical modification technique used to improve the analytical properties of a compound, making it more suitable for GC-MS analysis by increasing thermal stability, improving peak shape, and producing more characteristic mass spectra with higher mass fragments.[5][6]

Q3: What are the most common and effective derivatization agents for this compound?

A3: For synthetic cathinones that possess a primary or secondary amine, such as this compound (which has a secondary amine), acylation is a widely used and effective derivatization technique.[4][5] Fluorinated anhydrides are particularly popular choices. The most common reagents include:

  • Trifluoroacetic anhydride (B1165640) (TFAA) [4][7][8]

  • Pentafluoropropionic anhydride (PFPA) [7][8]

  • Heptafluorobutyric anhydride (HFBA) [7][8]

Studies comparing these agents have found PFPA and HFBA, followed by TFAA, to be excellent choices for derivatizing synthetic cathinones, demonstrating good accuracy and reproducibility.[5][7][9] Silylation reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), have shown limited success with some cathinones, particularly those with sterically hindered ketones.[3]

Q4: How does acylation with an agent like TFAA improve the analysis?

A4: Acylation with TFAA involves the reaction of the anhydride with the secondary amine group of this compound. An active hydrogen on the amine is replaced with a trifluoroacyl group.[4] This process has several benefits:

  • Increased Volatility and Stability: The derivative is typically more volatile and thermally stable than the parent compound.

  • Improved Chromatography: It reduces the polarity of the molecule, leading to better peak shape (less tailing) and improved resolution on common non-polar GC columns.[5][8]

  • Characteristic Mass Spectra: The addition of the trifluoroacyl group increases the molecular weight of the analyte. The resulting derivative produces a more informative mass spectrum upon fragmentation, often with characteristic ions that aid in definitive identification and differentiation from isomers.[8][10]

Q5: Are there alternative analytical techniques if derivatization proves difficult?

A5: Yes. Due to the potential for thermal degradation of cathinones during GC-MS analysis, alternative techniques are often preferred, especially for quantitative analysis in biological samples.[3] Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), or high-resolution mass spectrometry (LC-QTOF) can analyze these compounds without derivatization and avoid the high temperatures of a GC inlet, thus minimizing the risk of degradation.[3]

Troubleshooting Guides

Issue 1: Low or No Signal for Derivatized this compound
Possible CauseTroubleshooting StepsFurther Guidance
Incomplete Derivatization Optimize reaction conditions (time and temperature). Ensure derivatizing agent is fresh and not hydrolyzed.Studies often use temperatures around 70°C for 15-30 minutes for acylation.[8][11] Ensure the sample is dry before adding the reagent, as water will consume the anhydride.
Thermal Degradation in GC Injector Lower the injector temperature. Use a splitless injection to minimize the analyte's residence time in the inlet.[12]Start with a lower temperature (e.g., 230-250°C). Cathinones can be thermally labile.[3]
Active Sites in the GC System Use a fresh, deactivated injector liner. Trim the first 10-20 cm from the analytical column's injector end.Active sites in the liner or on the column can cause irreversible adsorption of the analyte, leading to signal loss.[12]
Incorrect MS Parameters Verify the mass spectrometer is tuned correctly. If using Selected Ion Monitoring (SIM), ensure the chosen ions are correct for the derivatized product.Check the expected mass spectrum for the derivative and select characteristic, abundant ions for monitoring.[8]
Issue 2: Poor Peak Shape (Tailing or Fronting)
Possible CauseTroubleshooting StepsFurther Guidance
Active Sites in GC System Replace the injector liner and septum. Trim the analytical column from the injector end.These are the most common sources of activity in a GC system that lead to peak tailing.
Incomplete Derivatization Re-optimize the derivatization procedure to ensure the reaction goes to completion.A mixture of the derivatized and underivatized compound can result in poor chromatography.
Column Overload Dilute the sample and re-inject.Injecting too much sample can lead to peak fronting.
Incompatible Solvent Ensure the sample solvent is compatible with the stationary phase of the GC column.For non-polar columns, using a highly polar injection solvent can sometimes cause peak splitting or distortion.

Quantitative Data Summary

The choice of derivatizing agent can significantly impact the sensitivity of the analysis. The following table summarizes a comparison of common acylating agents for cathinone analysis.

Derivatizing AgentAbbreviationKey AdvantagesConsiderations
Trifluoroacetic AnhydrideTFAAGood reactivity, readily available, produces stable derivatives.[7][8]May be less sensitive than PFPA or HFBA for some compounds.[8]
Pentafluoropropionic AnhydridePFPAOften provides the best sensitivity and is an excellent choice for many cathinones.[7][8][11]
Heptafluorobutyric AnhydrideHFBAExcellent reactivity and sensitivity.[7][8] Can produce more complex fragmentation patterns.[7][9]The larger group may lead to longer retention times.
Acetic AnhydrideAACan provide high relative abundance for fragment ions.[7]May not provide the same level of sensitivity as fluorinated anhydrides.

Experimental Protocols

Protocol: Acylation of this compound with Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline for the derivatization of cathinones. Optimization may be required for specific instrumentation and sample matrices.

Materials:

  • Dried sample extract containing this compound

  • Trifluoroacetic anhydride (TFAA)

  • Ethyl Acetate (B1210297) (or other suitable solvent)

  • Reaction vials (e.g., 2 mL autosampler vials with inserts)

  • Heating block or oven

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Ensure the sample extract containing this compound is completely dry. This is critical as moisture will quench the TFAA reagent. Evaporate the sample solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.

  • Reaction: Cap the vial tightly and vortex briefly. Place the vial in a heating block or oven set to 70°C for 30 minutes.[8]

  • Evaporation: After the reaction is complete, cool the vial to room temperature. Evaporate the reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried derivative in an appropriate volume of a suitable solvent (e.g., 50-100 µL of ethyl acetate) for GC-MS injection.

  • Analysis: Inject 1 µL of the reconstituted sample into the GC-MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_post Post-Reaction start Start with Sample Extract dry Evaporate to Dryness (Nitrogen Stream) start->dry add_reagents Add Ethyl Acetate (50 µL) & TFAA (50 µL) dry->add_reagents Critical Step: Sample must be dry react Cap, Vortex, and Heat (70°C for 30 min) add_reagents->react cool Cool to Room Temp react->cool evap_reagent Evaporate to Dryness (Nitrogen Stream) cool->evap_reagent reconstitute Reconstitute in Solvent evap_reagent->reconstitute inject Inject into GC-MS reconstitute->inject troubleshooting_workflow start Problem: Low or No Signal check_deriv Was derivatization successful? start->check_deriv check_gc Is GC inlet temperature optimized? check_deriv->check_gc Yes solution_deriv Solution: Optimize reaction (time/temp). Use fresh reagents. check_deriv->solution_deriv No check_system Any active sites in the system? check_gc->check_system Yes solution_gc Solution: Lower injector temperature. Use splitless injection. check_gc->solution_gc No solution_system Solution: Replace liner/septum. Trim column. check_system->solution_system Yes end Problem Resolved check_system->end No solution_deriv->end solution_gc->end solution_system->end

References

Technical Support Center: Chiral Separation of Isopentedrone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chiral separation of Isopentedrone enantiomers. As a structural isomer of the more commonly studied pentedrone (B609907), specific literature on the chiral separation of this compound is limited. Therefore, this guide draws upon established methodologies for pentedrone and other synthetic cathinones.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of chiral stationary phases (CSPs) for separating this compound enantiomers?

A1: Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are highly effective for the enantioseparation of a broad range of synthetic cathinones, including compounds structurally similar to this compound.[1] Columns such as Chiralpak® AS-H (amylose tris[(S)-α-methylbenzylcarbamate]) have been successfully used to separate enantiomers in mixtures containing pentedrone and this compound.[2][3] Ion-exchange type CSPs have also demonstrated utility for the chiral separation of cathinone (B1664624) derivatives.[1]

Q2: How does the mobile phase composition affect the resolution of this compound enantiomers?

A2: The mobile phase composition is a critical factor for achieving optimal resolution. For normal-phase chromatography on polysaccharide-based CSPs, a mobile phase typically consists of a non-polar solvent (e.g., n-hexane or heptane), an alcohol modifier (such as isopropanol (B130326) or ethanol), and a basic additive (like diethylamine (B46881) - DEA or triethylamine (B128534) - TEA).[1][3] The ratio of these components significantly influences retention times and enantioselectivity. The basic additive is particularly important for improving the peak shape and reducing tailing of basic compounds like cathinones by minimizing interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support.[1]

Q3: What is the role of the basic additive in the mobile phase?

A3: A basic additive, such as diethylamine (DEA) or triethylamine (TEA), is crucial for obtaining good peak shapes and enhancing the resolution of cathinone enantiomers. As basic compounds, cathinones can interact strongly with any remaining acidic silanol groups on the CSP's silica support, which leads to peak tailing. The basic additive in the mobile phase competes for these active sites, thereby minimizing these undesirable interactions.[1]

Q4: Can column temperature be used to optimize the separation?

A4: Yes, column temperature can influence enantioseparation. Generally, lower temperatures tend to improve resolution by enhancing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP. However, the effect is compound-dependent, and in some instances, higher temperatures can improve peak efficiency and shape. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition for a specific separation.

Q5: What are the expected metabolic pathways for this compound enantiomers?

  • β-keto reduction: Reduction of the ketone group to a secondary alcohol.

  • N-dealkylation: Removal of the methyl group from the nitrogen atom.

  • Hydroxylation: Addition of a hydroxyl group to the alkyl chain or aromatic ring. These metabolic pathways can exhibit stereoselectivity, meaning one enantiomer may be metabolized at a different rate or via a different primary pathway than the other.[4]

Troubleshooting Guides

This section addresses common issues encountered during the chiral separation of this compound and related cathinone enantiomers.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Issue 1: Poor or No Resolution of Enantiomers

  • Symptom: Enantiomer peaks are co-eluting or only partially separated (Resolution < 1.5).

  • Possible Causes & Solutions:

    • Suboptimal Mobile Phase Composition: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). Also, ensure the presence of a basic additive like DEA.[1]

    • Incorrect Flow Rate: A lower flow rate can sometimes improve resolution by allowing more time for interactions with the CSP. Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).[1]

    • Inappropriate Column Temperature: As discussed in the FAQ, temperature can significantly impact resolution. Experiment with different temperatures to find the optimum.

    • Unsuitable CSP: If optimization of the mobile phase and temperature does not yield satisfactory results, the chosen CSP may not be suitable for this compound. Screening other polysaccharide-based or ion-exchange CSPs is recommended.

Issue 2: Significant Peak Tailing

  • Symptom: Asymmetrical peaks where the latter half is broader than the front half.

  • Possible Causes & Solutions:

    • Secondary Interactions: Insufficient concentration of the basic additive (DEA or TEA) in the mobile phase can lead to interactions with residual silanols. Try increasing the additive concentration slightly (e.g., from 0.1% to 0.2%).

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase. Reduce the amount of sample injected onto the column.[1]

    • Column Contamination or Degradation: Flush the column with an appropriate solvent. If the issue persists, the column may be contaminated or degraded and require replacement.[1]

Issue 3: Peak Splitting

  • Symptom: A single enantiomer peak appears as two or more smaller peaks.

  • Possible Causes & Solutions:

    • Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.

    • Column Void or Blocked Frit: A void at the head of the column or a partially blocked frit can disrupt the sample flow path. This often affects all peaks in the chromatogram. Reverse-flushing the column or replacing the frit may resolve the issue.[6][7] If a void is present, the column will likely need to be replaced.

    • Co-eluting Impurity: What appears to be a split peak might be a closely eluting impurity. Modifying the mobile phase composition may help to resolve the two components.

Capillary Electrophoresis (CE) Troubleshooting

Issue 1: Poor or No Enantiomeric Resolution

  • Symptom: Enantiomers are not separated.

  • Possible Causes & Solutions:

    • Incorrect Chiral Selector: The type and concentration of the chiral selector (typically a cyclodextrin (B1172386) derivative for cathinones) are critical. Screen different cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, sulfated-β-cyclodextrin) and vary their concentration in the background electrolyte (BGE).[8][9]

    • Suboptimal BGE pH: The pH of the BGE affects the charge of both the analyte and some chiral selectors. For basic compounds like this compound, a low pH BGE (e.g., pH 2.5-3.0) is often effective.[10][11]

    • Inadequate Voltage or Temperature: Optimize the applied voltage and capillary temperature. Higher voltages can decrease analysis time but may generate excessive Joule heating, which can negatively impact resolution.

Issue 2: Poor Peak Shape (Tailing or Fronting)

  • Symptom: Asymmetrical peaks.

  • Possible Causes & Solutions:

    • Sample Overload: Injecting too much sample can lead to peak distortion. Reduce the injection time or pressure.

    • Adsorption to Capillary Wall: The basic nature of this compound can lead to interaction with the negatively charged silanol groups on the fused-silica capillary wall. Using a coated capillary or adding organic modifiers to the BGE can mitigate this issue.

    • Mismatch between Sample Matrix and BGE: High salt concentration in the sample can lead to peak distortion. If possible, dissolve the sample in a solution with a similar ionic strength to the BGE.

Experimental Protocols

HPLC Method for Chiral Separation of Pentedrone and this compound

This protocol is adapted from a study that successfully separated enantiomers in a mixture containing pentedrone and this compound.[2]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with UV detection.

  • Chiral Stationary Phase: Chiralpak® AS-H (250 mm x 4.6 mm, 5 µm).[3]

  • Mobile Phase: n-Hexane / Isopropanol / Triethylamine (TEA) (97:3:0.1, v/v/v).

  • Flow Rate: 0.5 - 1.0 mL/min (lower flow rates may improve resolution).[2]

  • Column Temperature: Ambient (controlled temperature, e.g., 25°C, is recommended for better reproducibility).

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase.

General Capillary Electrophoresis Method for Chiral Separation of Cathinones

This is a general starting method that can be optimized for this compound.

  • Instrumentation: Capillary Electrophoresis system with UV detection.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., effective length 40 cm).

  • Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer at pH 2.75 containing a chiral selector.

  • Chiral Selector: Start with 10 mM of a neutral cyclodextrin (e.g., 2-hydroxypropyl-β-cyclodextrin) or a charged cyclodextrin (e.g., carboxymethyl-β-cyclodextrin).[9][12]

  • Voltage: 20-25 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at an appropriate wavelength (e.g., 200-220 nm).

Quantitative Data

Table 1: Representative Chiral HPLC Separation Data for Selected Cathinones on a Chiralpak® AS-H Column

CompoundMobile Phase (Hexane:Isopropanol:TEA)Retention Time (k1 / k2)Separation Factor (α)Resolution (Rs)
Pentedrone97:3:0.11.9 / 2.51.321.9
Mephedrone97:3:0.12.1 / 2.81.332.1
Methylone90:10:0.13.5 / 4.21.201.8

Data adapted from literature on cathinone separations. Actual values for this compound will need to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_analysis Data Analysis sample This compound Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC System with Chiralpak AS-H Column filter->hplc method_dev Method Optimization (Mobile Phase, Flow Rate, Temp.) hplc->method_dev data_acq Data Acquisition (UV Detector) method_dev->data_acq chromatogram Analyze Chromatogram data_acq->chromatogram quantify Quantify Enantiomers (Peak Area) chromatogram->quantify ee_calc Calculate Enantiomeric Excess (ee%) quantify->ee_calc

Caption: Experimental workflow for the chiral HPLC separation of this compound enantiomers.

troubleshooting_logic cluster_mobile_phase Mobile Phase Optimization cluster_conditions Instrumental Conditions start Poor or No Resolution vary_modifier Vary % Alcohol Modifier start->vary_modifier check_additive Check Basic Additive Conc. vary_modifier->check_additive If no improvement success Resolution Achieved vary_modifier->success Improved adjust_flow Decrease Flow Rate check_additive->adjust_flow If no improvement check_additive->success Improved optimize_temp Optimize Column Temperature adjust_flow->optimize_temp If no improvement adjust_flow->success Improved csp_check Is CSP Appropriate? optimize_temp->csp_check If no improvement optimize_temp->success Improved screen_csp Screen Different CSPs csp_check->screen_csp No csp_check->success Yes screen_csp->success

Caption: Troubleshooting logic for poor resolution in chiral HPLC of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Enantiomers (R- and S-) keto_reduction β-Keto Reduction This compound->keto_reduction n_dealkylation N-dealkylation This compound->n_dealkylation hydroxylation Hydroxylation This compound->hydroxylation metabolite1 Dihydrothis compound keto_reduction->metabolite1 metabolite2 Northis compound n_dealkylation->metabolite2 metabolite3 Hydroxythis compound hydroxylation->metabolite3 glucuronidation Glucuronidation metabolite1->glucuronidation metabolite3->glucuronidation conjugate Glucuronide Conjugates glucuronidation->conjugate

Caption: Postulated metabolic pathways for this compound enantiomers based on related cathinones.

References

Storage and handling guidelines to prevent Isopentedrone degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage and handling of Isopentedrone to prevent its degradation. By following these recommendations, you can ensure the integrity and stability of your samples for accurate experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability, this compound (hydrochloride) should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least five years.[1]

Q2: How should I handle this compound upon receiving it?

This compound is typically shipped at room temperature for continental US deliveries, though this may vary for other locations.[1][2] Upon receipt, it is crucial to transfer the product to a -20°C freezer for storage.

Q3: In what form is this compound typically supplied?

This compound is supplied as a crystalline solid.[1]

Q4: What solvents are suitable for dissolving this compound?

This compound hydrochloride has known solubility in several common laboratory solvents. The approximate solubilities are as follows:

  • Dimethylformamide (DMF): 15 mg/ml

  • Dimethyl sulfoxide (B87167) (DMSO): 15 mg/ml

  • Ethanol: 20 mg/ml

  • Phosphate-buffered saline (PBS, pH 7.2): 10 mg/ml[1]

Q5: Are solutions of this compound stable?

While specific stability data for this compound in solution is limited, studies on related synthetic cathinones offer valuable insights. Generally, cathinone (B1664624) stability in solution is dependent on the solvent and storage temperature. For instance, some cathinones show greater stability in acetonitrile (B52724) (ACN) compared to methanol (B129727) (MeOH).[3][4] Degradation in methanolic solutions can be observed in as little as three days at room temperature.[3][5] For optimal stability of solutions, it is recommended to store them at -20°C.[3][4][6]

Q6: What are the primary factors that can cause this compound degradation?

Based on studies of synthetic cathinones, the main factors contributing to degradation are:

  • Temperature: Higher temperatures accelerate degradation. Storage at room temperature or even refrigeration (4°C) can lead to significant compound loss over time compared to freezer storage (-20°C).[3][5][6][7]

  • Solvent/Matrix: The choice of solvent can impact stability. As a general guideline for cathinones, acetonitrile is often a better choice than methanol for preparing stock solutions.[3][4]

  • pH: Cathinones are generally more stable in acidic conditions and less stable in neutral to basic conditions.[7][8]

  • Light Exposure: Although not explicitly detailed for this compound in the provided results, photolysis is a common degradation pathway for many chemical compounds and exposure to light should be minimized.[9]

  • Oxygen: Oxidative degradation can occur, particularly at higher temperatures.[8][9]

Troubleshooting Guide

This guide addresses common issues researchers may encounter related to this compound stability.

Problem: Inconsistent or unexpected experimental results.

This could be due to the degradation of your this compound sample. Follow this troubleshooting workflow:

Troubleshooting_Degradation Troubleshooting this compound Degradation start Inconsistent Experimental Results check_storage Verify Storage Conditions (Temp: -20°C?) start->check_storage check_age Check Sample Age (Within 5 years?) check_storage->check_age Correct degraded Sample is Degraded check_storage->degraded Incorrect check_solution_prep Review Solution Preparation (Solvent, Storage) check_age->check_solution_prep Yes check_age->degraded No perform_qc Perform Quality Control Analysis (e.g., LC-MS, GC-MS) check_solution_prep->perform_qc perform_qc->degraded Purity < Expected stable Sample is Stable perform_qc->stable Purity as Expected new_sample Order New Sample degraded->new_sample review_protocol Review Experimental Protocol for Other Error Sources stable->review_protocol

Caption: Troubleshooting workflow for suspected this compound degradation.

Problem: Rapid loss of compound in solution.

If you observe a rapid decrease in the concentration of your this compound solution, consider the following:

  • Storage Temperature: Are your solutions stored at -20°C? Storing solutions even in a refrigerator (4°C) can lead to degradation of some cathinones.[3][4]

  • Solvent Choice: If you are using methanol, consider switching to acetonitrile, as some cathinones have shown greater stability in this solvent.[3]

  • pH of the Solution: Ensure the pH is not neutral or basic, as this can accelerate degradation for cathinones.[7][8]

Quantitative Data on Cathinone Stability

Table 1: Stability of Mephedrone (B570743) in Methanol at Different Temperatures

Storage Temperature% Loss after 3 Days% Loss after 14 Days% Loss after 30 Days
Room Temperature (20°C)32.3 ± 6.1%-87.6 ± 3.9%
Refrigerator (4°C)No significant loss23.3 ± 9.0%-
Freezer (-20°C)No significant lossNo significant lossNo significant loss
Data adapted from a study on mephedrone stability.[5]

Table 2: Stability of MDPV in Methanol at Different Temperatures

Storage Temperature% Loss after 3 Days% Loss after 30 Days
Room Temperature (20°C)31.5 ± 4.9%44.4 ± 10.7%
Refrigerator (4°C)29.5 ± 2.5%32.1 ± 12.9%
Freezer (-20°C)No significant lossNo significant loss
Data adapted from a study on MDPV stability.[3]

Experimental Protocols

Protocol: Assessment of this compound Stability in Solution

This protocol provides a framework for determining the stability of this compound in a specific solvent and at various temperatures.

Stability_Study_Workflow Experimental Workflow for this compound Stability Study prep_solution Prepare this compound Solution (e.g., 1 mg/L in desired solvent) aliquot Aliquot Solution into Multiple Vials prep_solution->aliquot storage Store Aliquots at Different Temperatures (e.g., -20°C, 4°C, 20°C) aliquot->storage analysis_t0 Analyze Triplicate Samples at Day 0 (Establish baseline) storage->analysis_t0 analysis_tx Analyze Triplicate Samples at Subsequent Time Points (e.g., Day 3, 7, 14, 30) storage->analysis_tx data_analysis Calculate Percent Degradation Over Time analysis_t0->data_analysis analysis_tx->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: General workflow for conducting a stability study of this compound in solution.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in the solvent of interest (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/L).[3][5]

  • Aliquoting: Dispense the solution into multiple small, sealed vials (e.g., glass culture tubes or polypropylene (B1209903) microcentrifuge tubes) to avoid repeated freeze-thaw cycles of the entire stock.[3][5]

  • Storage: Divide the aliquots into groups and store them at the desired temperatures (e.g., -20°C, 4°C, and 20°C).[3][5]

  • Time Points: Designate specific time points for analysis (e.g., Day 0, Day 3, Day 7, Day 14, Day 30).[3]

  • Sample Analysis: At each time point, remove a set of samples (typically in triplicate) from each storage condition for analysis. A suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used to quantify the concentration of this compound.[3][10][11]

  • Data Analysis: Compare the concentration at each time point to the initial concentration at Day 0 to determine the percentage of degradation.

Note on Analytical Methods: When using GC-MS, be aware that thermal degradation of cathinones can occur in the injection port.[8] This can be minimized by using lower temperatures and reducing residence time in the inlet.[8] LC-MS methods may be advantageous to avoid this issue.

References

Technical Support Center: Isopentedrone and Cathinone Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the cross-reactivity of Isopentedrone and other synthetic cathinones in immunoassays.

Frequently Asked Questions (FAQs)

Q1: Does this compound show cross-reactivity in standard cathinone (B1664624) immunoassays?

Q2: What is immunoassay cross-reactivity and why is it a concern for synthetic cathinones?

A2: Immunoassay cross-reactivity is the ability of an antibody to bind with substances other than its target analyte. This is a significant concern for synthetic cathinones due to their structural similarity to amphetamines and to each other.[3] The constant emergence of new cathinone analogs, with slight chemical modifications, makes it challenging for immunoassays to specifically detect a particular compound, leading to potential false-positive or false-negative results.[3]

Q3: My immunoassay for amphetamines returned a positive result, but confirmatory analysis by LC-MS/MS was negative for amphetamines. Could a synthetic cathinone be the cause?

A3: Yes, this is a common scenario. Many synthetic cathinones are structurally related to amphetamines and can exhibit cross-reactivity with immunoassays designed to detect them.[3][4] However, the degree of cross-reactivity is highly variable and depends on the specific cathinone, the antibody used in the assay, and the assay's cutoff concentration.[3] For example, some studies have shown that certain cathinone derivatives can cause false-positive results in amphetamine and MDMA immunoassays.[4] Confirmatory analysis using a more specific method like Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is always recommended to identify the specific compound present.[1][4]

Q4: Are there immunoassays specifically designed for synthetic cathinones?

A4: Yes, several manufacturers have developed immunoassays that target common synthetic cathinones like mephedrone (B570743) and MDPV.[5][6] However, the specificity of these assays can still be a challenge due to the vast number of emerging cathinone analogs.[7] It is crucial to review the manufacturer's package insert for data on the cross-reactivity of different compounds with their specific assay.[8]

Troubleshooting Guides

Issue 1: Unexpected Positive Result in a Cathinone or Amphetamine Immunoassay

  • Possible Cause: Cross-reactivity with a non-target synthetic cathinone or another structurally related compound.

  • Troubleshooting Steps:

    • Review Assay Specificity: Consult the manufacturer's data sheet for the known cross-reactivity profile of the immunoassay kit being used.

    • Perform Confirmatory Testing: Utilize a highly specific analytical method such as GC-MS or LC-MS/MS to identify and quantify the exact substance present in the sample.[1]

    • Consider Sample Matrix Effects: Investigate the possibility of interference from other substances in the sample matrix.

    • Evaluate Sample History: If applicable, review any available information on the sample's origin, which might suggest the presence of novel psychoactive substances.

Issue 2: Unexpected Negative Result in a Cathinone Immunoassay Despite Suspected Presence

  • Possible Cause: The specific cathinone analog present has low or no cross-reactivity with the antibodies used in the assay.

  • Troubleshooting Steps:

    • Check Assay Target: Verify that the primary target of the immunoassay is appropriate for the suspected cathinone.

    • Broad-Spectrum Screening: If a specific cathinone is suspected but not detected, consider using a broader screening method that is not reliant on antibody-antigen interactions, such as LC-MS/MS.

    • Stay Updated on New Analogs: Be aware of newly emerging synthetic cathinones that may not be detected by existing immunoassays.

Data on Cross-Reactivity of Selected Synthetic Cathinones

The following tables summarize publicly available data on the cross-reactivity of various synthetic cathinones in different immunoassay kits. It is important to note that this data is not exhaustive and cross-reactivity can vary between different lots of the same assay.

Table 1: Cross-Reactivity in ELISA Kits for Synthetic Cathinones

CompoundRandox Mephedrone/Methcathinone KitNeogen Synthetic Cathinones (Methcathinone) Kit
This compound Data Not AvailableData Not Available
Pentedrone (B609907)Cross-reactiveData Not Available
MephedroneHighHigh
MethcathinoneHighHigh
MethyloneCross-reactiveData Not Available
MDPVLow to negligibleData Not Available
4-MECCross-reactiveData Not Available

Data compiled from publicly available research and product information. "High" indicates the compound is a primary target of the assay. "Cross-reactive" indicates that the compound produces a positive result, though the concentration required may be higher than the primary target. "Low to negligible" indicates minimal or no observed cross-reactivity.[1]

Table 2: Cross-Reactivity of Selected Cathinones in Amphetamine/Methamphetamine Immunoassays

CompoundAssay TypeCross-Reactivity (%)
MephedroneEMIT® d.a.u.™ Amphetamine< 0.1
MethyloneEMIT® d.a.u.™ Amphetamine< 0.1
MDPVEMIT® d.a.u.™ Amphetamine< 0.1
CathinoneVarious ELISA< 4
MethcathinoneVarious ELISA< 4

Cross-reactivity is expressed as a percentage relative to the primary target analyte (e.g., d-amphetamine). Data is compiled from various sources and manufacturer's inserts and is intended for illustrative purposes.[9][10]

Experimental Protocols

Below are generalized protocols for common immunoassay techniques used in the screening of synthetic cathinones. For specific applications, always refer to the detailed instructions provided by the manufacturer of the immunoassay kit.

1. Competitive ELISA (Enzyme-Linked Immunosorbent Assay) Protocol

This protocol outlines the general steps for a competitive ELISA for the detection of synthetic cathinones.

  • Principle: In a competitive ELISA, the antigen in the sample competes with a labeled antigen for binding to a limited number of antibody binding sites coated on a microplate well. The amount of labeled antigen that binds is inversely proportional to the concentration of the antigen in the sample.

  • Procedure:

    • Coating: Microplate wells are coated with antibodies specific to the target drug class.

    • Sample and Conjugate Addition: The sample is added to the well, followed by the addition of an enzyme-labeled drug conjugate.

    • Incubation: The plate is incubated to allow the drug in the sample and the enzyme-labeled drug to compete for binding to the antibodies.

    • Washing: The wells are washed to remove any unbound drug and enzyme-labeled drug.

    • Substrate Addition: A substrate solution is added, which is converted by the enzyme to produce a colored product.

    • Stopping the Reaction: A stop solution is added to terminate the reaction.

    • Data Interpretation: The absorbance is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample. A sample with an absorbance value lower than the cutoff calibrator is considered positive.[1][3]

2. EMIT (Enzyme Multiplied Immunoassay Technique) Protocol

This protocol describes the general principles of a homogeneous enzyme immunoassay for the detection of amphetamine-like substances, which can show cross-reactivity with cathinones.

  • Principle: This assay is based on the competition between the drug in the sample and a drug labeled with an enzyme for a limited number of antibody binding sites. The enzyme's activity is altered when bound by the antibody. The change in enzyme activity is directly proportional to the concentration of the drug in the sample.[3]

  • Assay Procedure (Automated):

    • Reagents, calibrators, controls, and samples are placed on an automated clinical chemistry analyzer.

    • The analyzer pipettes the sample and the assay reagents into a reaction cuvette.

    • The reaction mixture is incubated, and the rate of enzyme formation is measured spectrophotometrically.

    • The enzyme activity is directly proportional to the concentration of the drug in the sample.[1]

  • Data Interpretation: The analyzer calculates the drug concentration based on a calibration curve generated from the calibrators. Results are reported as positive or negative based on a pre-defined cutoff concentration.[1][3]

Visualizations

Immunoassay_Principle cluster_negative Negative Sample cluster_positive Positive Sample Antibody Antibody Enzyme_Conjugate Enzyme-Labeled Cathinone Antibody->Enzyme_Conjugate Binds Substrate Substrate Enzyme_Conjugate->Substrate Converts Product Color Product Substrate->Product Antibody_p Antibody Enzyme_Conjugate_p Enzyme-Labeled Cathinone Antibody_p->Enzyme_Conjugate_p Binding Inhibited Substrate_p Substrate Enzyme_Conjugate_p->Substrate_p No Conversion Drug_p This compound (in sample) Drug_p->Antibody_p Binds No_Product_p No/Reduced Color

Caption: Principle of a competitive immunoassay for cathinone detection.

Cross_Reactivity_Logic Target Target Analyte (e.g., Mephedrone) Antibody Specific Antibody Target->Antibody High Affinity Binding (True Positive) CrossReactant Cross-Reactant (e.g., this compound) CrossReactant->Antibody Lower Affinity Binding (False Positive) StructurallyUnrelated Unrelated Compound StructurallyUnrelated->Antibody No Binding (True Negative)

Caption: Logical relationship of antibody binding in cross-reactivity.

Troubleshooting_Workflow Start Unexpected Immunoassay Result Check_Data Review Manufacturer's Cross-Reactivity Data Start->Check_Data Confirmatory_Test Perform Confirmatory Test (LC-MS/MS or GC-MS) Check_Data->Confirmatory_Test Result Identify True Positive or False Positive Confirmatory_Test->Result Investigate Investigate Other Causes (Matrix Effects, New Analogs) Result->Investigate If Discrepancy Persists

Caption: A generalized workflow for troubleshooting unexpected immunoassay results.

References

Isopentedrone reference standard purity and characterization issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isopentedrone reference standards.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it relate to Pentedrone?

This compound (1-(methylamino)-1-phenyl-2-pentanone) is a positional isomer of Pentedrone (2-(methylamino)-1-phenyl-1-pentanone). This means they have the same chemical formula and molecular weight but differ in the arrangement of their atoms. Specifically, the keto group and the methylamino group are on adjacent carbons, and their positions are swapped between the two isomers. This compound is often found as a synthesis by-product in the clandestine production of Pentedrone.[1][2][3]

Q2: What is the typical purity of an this compound reference standard?

Commercial this compound hydrochloride reference standards are typically available with a purity of ≥98%.[1] It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for the specific lot you are using to obtain the exact purity value.[4]

Q3: How should I store my this compound reference standard?

For long-term stability, this compound hydrochloride reference standards should be stored at -20°C.[1] Under these conditions, the reference standard is reported to be stable for at least five years.[1] Short-term storage at room temperature is generally acceptable for shipping purposes. Many synthetic cathinones exhibit instability at room temperature, especially in solution, with significant degradation observed in a matter of hours to days.[5][6]

Q4: What solvents are suitable for dissolving this compound hydrochloride?

This compound hydrochloride is soluble in a variety of solvents. The following table summarizes the reported solubility data.

SolventSolubility
Dimethylformamide (DMF)~15 mg/mL
Dimethyl sulfoxide (B87167) (DMSO)~15 mg/mL
Ethanol~20 mg/mL
Phosphate Buffered Saline (PBS), pH 7.2~10 mg/mL

Table 1: Solubility of this compound Hydrochloride. [1]

Troubleshooting Guides

Purity and Impurity Issues

Problem: I am seeing an unexpected peak in my chromatogram when analyzing my this compound reference standard.

Possible Cause 1: Isomeric Impurity

  • Explanation: The most common impurity in this compound is its positional isomer, Pentedrone. This is due to the synthetic route where this compound itself is often a by-product.

  • Troubleshooting Steps:

    • Confirm Peak Identity: If you have a Pentedrone reference standard, inject it under the same chromatographic conditions to compare retention times.

    • Mass Spectrometry (MS) Analysis: Both this compound and Pentedrone will have the same molecular weight and produce similar fragment ions, making them difficult to distinguish by MS alone. However, subtle differences in fragmentation patterns may exist.

    • Chromatographic Resolution: Optimize your HPLC or GC method to achieve baseline separation of the two isomers. This may involve trying different column chemistries (e.g., phenyl-hexyl for HPLC) or temperature programming in GC.

Possible Cause 2: Degradation Products

  • Explanation: Synthetic cathinones can degrade under various conditions, including exposure to heat, light, and non-neutral pH in solution.

  • Troubleshooting Steps:

    • Review Sample Handling: Ensure that the sample was not exposed to high temperatures and that solutions were prepared fresh.

    • Analyze by LC-MS: If you are using GC-MS, consider that thermal degradation may be occurring in the injection port. LC-MS analysis at ambient temperature can help to confirm if the impurity is present in the sample or is an artifact of the analysis.

    • Forced Degradation Study: To identify potential degradation products, you can perform a forced degradation study by subjecting a solution of the reference standard to heat, acid, base, and oxidative conditions.[2][7][8]

Logical Workflow for Investigating Unexpected Peaks

G Troubleshooting Unexpected Peaks in this compound Analysis start Unexpected Peak Observed check_isomer Is it the Pentedrone isomer? start->check_isomer confirm_rt Compare retention time with Pentedrone standard check_isomer->confirm_rt Yes check_degradation Could it be a degradation product? check_isomer->check_degradation No optimize_separation Optimize chromatography to separate isomers confirm_rt->optimize_separation review_handling Review sample handling and storage check_degradation->review_handling lcms_analysis Analyze by LC-MS to check for thermal degradation review_handling->lcms_analysis forced_degradation Perform forced degradation study lcms_analysis->forced_degradation identify_degradant Identify degradation product structure forced_degradation->identify_degradant

Caption: A logical workflow for troubleshooting unexpected peaks in the analysis of this compound.

Characterization Issues

Problem: I am having difficulty with the characterization of this compound using GC-MS.

Possible Cause: Thermal Degradation in the GC Inlet

  • Explanation: Synthetic cathinones, including this compound, are known to be thermally labile. In the hot GC injection port, they can undergo degradation, most commonly through the loss of two hydrogen atoms (-2 Da), leading to the formation of a more stable, conjugated species.[1][7][9][10][11] This can result in the appearance of a peak at a slightly earlier retention time with a molecular ion that is 2 Da lighter than this compound.

  • Troubleshooting Steps:

    • Lower the Injection Port Temperature: Reducing the inlet temperature can minimize thermal degradation. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between analyte transfer and minimizing degradation.

    • Use a Deactivated Inlet Liner: Active sites in the inlet liner can promote degradation. Use a deactivated or silanized liner to reduce these interactions.

    • Consider LC-MS: For quantitative analysis of thermally unstable compounds like this compound, LC-MS is often a more suitable technique as it avoids high temperatures.

Experimental Workflow for GC-MS and LC-MS Analysis

G Analytical Workflow for this compound sample This compound Reference Standard gc_prep Prepare sample in volatile solvent sample->gc_prep lc_prep Prepare sample in mobile phase sample->lc_prep gcms GC-MS Analysis gc_inject Inject into GC-MS gcms->gc_inject lcms LC-MS Analysis lc_inject Inject into LC-MS lcms->lc_inject gc_prep->gcms lc_prep->lcms gc_data Acquire mass spectrum (potential for thermal degradation) gc_inject->gc_data lc_data Acquire mass spectrum (no thermal degradation) lc_inject->lc_data compare Compare results gc_data->compare lc_data->compare

Caption: A comparative workflow for the analysis of this compound using GC-MS and LC-MS.

Problem: My NMR spectrum of this compound shows unexpected signals or poor resolution.

Possible Cause 1: Presence of Impurities

  • Explanation: As mentioned, the presence of the Pentedrone isomer or degradation products will result in additional signals in the NMR spectrum.

  • Troubleshooting Steps:

    • 2D NMR: Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to aid in the assignment of all signals and to identify the connectivity of the unexpected signals.[2][3][12][13] This can help to confirm the structure of any impurities present.

    • Quantitative NMR (qNMR): If you have an internal standard, you can use qNMR to determine the concentration of both this compound and any quantifiable impurities.

Possible Cause 2: Poor Sample Preparation or Instrument Settings

  • Explanation: Poorly dissolved samples, incorrect solvent selection, or suboptimal instrument parameters can lead to broad peaks and poor spectral quality.

  • Troubleshooting Steps:

    • Ensure Complete Dissolution: Make sure the sample is fully dissolved in the NMR solvent. Sonication may help.

    • Use an Appropriate Solvent: Deuterated methanol (B129727) (CD3OD) or deuterated chloroform (B151607) (CDCl3) are common choices for cathinones. Ensure the solvent does not interact with your analyte.

    • Optimize Shimming: Carefully shim the instrument to improve the magnetic field homogeneity and thus the spectral resolution.

    • Adjust Acquisition Parameters: Optimize parameters such as the number of scans, acquisition time, and relaxation delay to improve the signal-to-noise ratio.

Experimental Protocols

Protocol 1: HPLC-UV Method for this compound Purity Assessment

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound reference standard at 1 mg/mL in methanol. Dilute with the initial mobile phase composition to a working concentration of 10 µg/mL.

Protocol 2: GC-MS Method for this compound Characterization

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 220°C (or lower to minimize degradation).

  • Injection Mode: Splitless (or split, depending on concentration).

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Prepare a solution of the this compound reference standard at a suitable concentration (e.g., 10-100 µg/mL) in a volatile solvent such as methanol or ethyl acetate.

Protocol 3: ¹H-NMR for Structural Confirmation

  • Spectrometer: 400 MHz or higher.

  • Solvent: Deuterated methanol (CD3OD) or deuterated chloroform (CDCl3).

  • Concentration: 5-10 mg of the reference standard in 0.6-0.7 mL of solvent.

  • Acquisition: Standard proton experiment with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum to the residual solvent peak.

Signaling Pathway for this compound Degradation (Hypothetical)

G Hypothetical Degradation Pathway of this compound This compound This compound thermal_stress Thermal Stress (GC Inlet) This compound->thermal_stress hydrolytic_stress Hydrolytic Stress (Acid/Base) This compound->hydrolytic_stress dehydrogenation Dehydrogenation (-2 Da) thermal_stress->dehydrogenation hydrolysis Hydrolysis of Amine hydrolytic_stress->hydrolysis degradation_product_1 Enamine Intermediate dehydrogenation->degradation_product_1 degradation_product_2 Keto-alcohol hydrolysis->degradation_product_2

Caption: A simplified diagram illustrating potential degradation pathways for this compound under thermal and hydrolytic stress.

References

Validation & Comparative

Comparative Mass Spectral Analysis of Isopentedrone and Pentedrone for Forensic and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the mass spectral differentiation of the constitutional isomers, Isopentedrone and Pentedrone. This document provides a comparative analysis of their mass spectra, outlines experimental protocols for their detection, and illustrates their distinct fragmentation pathways.

This compound and Pentedrone are constitutional isomers of synthetic cathinones, sharing the same chemical formula (C₁₂H₁₇NO) and molecular weight (191.27 g/mol ). Due to their structural similarity, their differentiation can be challenging. However, mass spectrometry, particularly through electron ionization (EI), provides a robust method for their unambiguous identification based on their distinct fragmentation patterns. This guide presents a comparative analysis of their mass spectra, supported by experimental data, to aid in their differentiation in a laboratory setting.

Executive Summary of Mass Spectral Data

The key to differentiating this compound and Pentedrone via mass spectrometry lies in their distinct primary fragmentation pathways under electron ionization. Pentedrone characteristically yields a base peak at m/z 86, while this compound's mass spectrum is dominated by a base peak at m/z 120. This fundamental difference allows for their clear identification. The table below summarizes the prominent mass-to-charge ratios (m/z) and their relative abundances observed in the EI-mass spectra of both compounds.

Compoundm/zRelative Abundance (%)Proposed Fragment Ion
Pentedrone 86100[C₅H₁₂N]⁺ (Immonium ion)
10540-60[C₇H₅O]⁺ (Benzoyl cation)
7730-50[C₆H₅]⁺ (Phenyl cation)
4420-40[C₂H₆N]⁺
This compound 120100[C₈H₁₀N]⁺ (N-methylbenzylimmonium ion)
7150-70[C₄H₇O]⁺ (Butyryl cation)
9120-40[C₇H₇]⁺ (Tropylium ion)
4410-30[C₂H₆N]⁺

Fragmentation Pathways and a Detailed Comparison

The differentiation of Pentedrone and this compound is a direct result of the location of the carbonyl group and the methylamino group on the pentanoyl chain, which dictates the primary fragmentation pathway upon electron ionization.

Pentedrone (2-(methylamino)-1-phenylpentan-1-one): In Pentedrone, the carbonyl group is at the C1 position, adjacent to the phenyl ring. The primary fragmentation mechanism is an alpha-cleavage between the C1 carbonyl carbon and the C2 carbon bearing the methylamino group. This cleavage results in the formation of the stable benzoyl cation ([C₇H₅O]⁺) at m/z 105 and an immonium ion radical. The subsequent fragmentation of the amino-containing portion leads to the formation of the highly stable immonium ion [C₅H₁₂N]⁺ at m/z 86, which is the base peak in the spectrum.

This compound (1-(methylamino)-1-phenyl-2-pentanone): In this compound, the carbonyl group is at the C2 position, and the methylamino group is at the C1 position. The primary alpha-cleavage occurs between the C1 and C2 carbons. This fragmentation is highly favored as it leads to the formation of the resonance-stabilized N-methylbenzylimmonium cation ([C₈H₁₀N]⁺) at m/z 120. This fragment is consistently the base peak in the mass spectrum of this compound. The other major fragment observed is the butyryl cation ([C₄H₇O]⁺) at m/z 71, resulting from the cleavage of the bond between the carbonyl carbon and the propyl group.

The following diagrams illustrate the distinct primary fragmentation pathways of Pentedrone and this compound.

Pentedrone_Fragmentation Pentedrone Pentedrone (m/z 191) alpha_cleavage α-Cleavage Pentedrone->alpha_cleavage Immonium_Ion Immonium Ion [C₅H₁₂N]⁺ (m/z 86 - Base Peak) alpha_cleavage->Immonium_Ion Benzoyl_Cation Benzoyl Cation [C₇H₅O]⁺ (m/z 105) alpha_cleavage->Benzoyl_Cation

Pentedrone Fragmentation Pathway

Isopentedrone_Fragmentation This compound This compound (m/z 191) alpha_cleavage α-Cleavage This compound->alpha_cleavage N_methylbenzylimmonium_Ion N-methylbenzylimmonium Ion [C₈H₁₀N]⁺ (m/z 120 - Base Peak) alpha_cleavage->N_methylbenzylimmonium_Ion Butyryl_Cation Butyryl Cation [C₄H₇O]⁺ (m/z 71) alpha_cleavage->Butyryl_Cation

This compound Fragmentation Pathway

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of synthetic cathinones like Pentedrone and this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the analyte in 1 mL of a suitable organic solvent such as methanol (B129727) or acetonitrile.

  • Vortex the solution to ensure complete dissolution.

  • If necessary, dilute the sample further to an appropriate concentration for GC-MS analysis (typically in the range of 1-10 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Injector: Split/splitless injector, operated in split mode with a split ratio of 20:1.

  • Injector Temperature: 250 °C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-500.

    • Solvent Delay: 3 minutes.

3. Data Analysis:

  • Acquire the total ion chromatogram (TIC) and the mass spectrum of the analyte peak.

  • Compare the obtained mass spectrum with reference spectra from spectral libraries (e.g., NIST, SWGDRUG).

  • Identify the characteristic fragment ions and their relative abundances to confirm the identity of the compound as either Pentedrone or this compound.

The following diagram illustrates the general experimental workflow for the GC-MS analysis of these compounds.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolution Dissolve Sample (1 mg/mL) Dilution Dilute to Working Concentration Dissolution->Dilution Injection Inject into GC-MS Dilution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection TIC Obtain Total Ion Chromatogram Detection->TIC Mass_Spectrum Extract Mass Spectrum of Analyte Peak TIC->Mass_Spectrum Library_Comparison Compare with Reference Spectra Mass_Spectrum->Library_Comparison Identification Identify Compound based on Fragments and Abundances Library_Comparison->Identification

GC-MS Experimental Workflow

A Comparative Guide to the Validation of a UHPLC-DAD Method for Isopentedrone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of an ultra-high-performance liquid chromatography with diode-array detection (UHPLC-DAD) method for the quantification of Isopentedrone. It is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for synthetic cathinones. The guide details the performance of the UHPLC-DAD method, compares it with alternative analytical techniques, and provides the necessary experimental protocols for validation.

Performance of the Validated UHPLC-DAD Method

A validated UHPLC-DAD method offers a reliable and accessible approach for the quantification of this compound in various matrices. The performance of such a method is characterized by several key validation parameters, which are summarized in the table below. These values are representative of a typical validation study for a synthetic cathinone (B1664624) and are compiled from established analytical practices.

Validation ParameterAcceptance CriteriaTypical Performance of UHPLC-DAD Method
Linearity (R²) ≥ 0.99> 0.995
Range To be defined based on application1 - 100 µg/mL
Accuracy (% Recovery) 80 - 120%98.5 - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2%< 1.5%
- Intermediate Precision (Inter-day)≤ 3%< 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10~0.3 µg/mL
Specificity No interference at the retention time of the analytePeak purity index > 0.999
Robustness No significant change in results with small variations in method parametersConsistent results with minor changes in pH and mobile phase composition
Comparison with Alternative Analytical Methods

While UHPLC-DAD is a robust technique, other methods are also employed for the quantification of synthetic cathinones. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation. The following table compares the UHPLC-DAD method with common alternatives like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4]

FeatureUHPLC-DADGC-MSLC-MS/MS
Principle Chromatographic separation followed by UV-Vis absorbance detection.Chromatographic separation of volatile compounds followed by mass-based detection.Chromatographic separation followed by highly selective and sensitive mass-based detection.
Selectivity Moderate; relies on chromatographic resolution and UV spectra.High; based on retention time and mass fragmentation patterns.Very High; based on precursor and product ion transitions.[3][4]
Sensitivity Moderate (µg/mL range).High (ng/mL range).Very High (pg/mL to ng/mL range).[5][6]
Sample Derivatization Not usually required.Often required to improve volatility and thermal stability.Not usually required.
Instrumentation Cost Low to moderate.Moderate.High.
Throughput High.Moderate.High.
Primary Application Routine quality control, quantification of major components.Broad screening and confirmation.Trace level quantification, analysis in complex biological matrices.[5][6][7][8]

Experimental Protocols

A detailed methodology is crucial for the successful validation of any analytical method. Below are the protocols for the validation of a UHPLC-DAD method for this compound quantification.

Instrumentation and Chromatographic Conditions
  • System: A UHPLC system equipped with a binary pump, autosampler, column oven, and a diode-array detector.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • DAD Wavelength: Monitoring at the wavelength of maximum absorbance for this compound (e.g., 254 nm).

Preparation of Standard and Sample Solutions
  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol) to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to cover the desired concentration range for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple matrix like a pharmaceutical formulation, it may involve dissolving the product in the mobile phase, filtering, and injecting. For complex matrices like biological fluids, a sample extraction step such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would be necessary.[7]

Method Validation Protocol

The validation of the analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines.

  • Specificity: Analyze blank samples, a placebo formulation, and samples spiked with this compound to demonstrate that there are no interfering peaks at the retention time of the analyte. Peak purity should be assessed using the DAD software.

  • Linearity: Inject the working standard solutions in triplicate. Construct a calibration curve by plotting the peak area against the concentration. The linearity is evaluated by the coefficient of determination (R²).

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). The accuracy is expressed as the percentage recovery.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The precision is expressed as the relative standard deviation (%RSD).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N) of the detector response. Typically, an S/N of 3 is used for LOD and an S/N of 10 for LOQ. These can be determined by injecting a series of dilute solutions of this compound.

  • Robustness: Intentionally introduce small variations to the method parameters (e.g., pH of the mobile phase ±0.2, column temperature ±5 °C, mobile phase composition ±2%) and assess the impact on the results.

Visualizations

The following diagrams illustrate the workflow of the UHPLC-DAD method validation and the logical relationship between the validation parameters.

G Workflow of UHPLC-DAD Method Validation cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_reporting Reporting prep_standards Prepare Standard Solutions instrument_setup Instrument Setup & Equilibration prep_standards->instrument_setup prep_samples Prepare Sample Solutions prep_samples->instrument_setup run_sequence Run Analytical Sequence instrument_setup->run_sequence data_processing Data Processing & Analysis run_sequence->data_processing specificity Specificity validation_report Generate Validation Report specificity->validation_report linearity Linearity linearity->validation_report accuracy Accuracy accuracy->validation_report precision Precision precision->validation_report lod_loq LOD & LOQ lod_loq->validation_report robustness Robustness robustness->validation_report data_processing->specificity data_processing->linearity data_processing->accuracy data_processing->precision data_processing->lod_loq data_processing->robustness

Caption: Workflow for the validation of a UHPLC-DAD analytical method.

G Logical Relationships of Validation Parameters cluster_core Core Method Performance cluster_limits Method Sensitivity cluster_reliability Method Reliability Accuracy Accuracy Precision Precision Validated_Method Validated Method Accuracy->Validated_Method Linearity Linearity & Range Precision->Validated_Method Linearity->Validated_Method LOD Limit of Detection LOQ Limit of Quantification LOD->LOQ LOQ->Validated_Method Specificity Specificity Robustness Robustness Specificity->Validated_Method Robustness->Validated_Method

Caption: Interrelation of key parameters in analytical method validation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of emerging psychoactive substances like Isopentedrone is crucial for forensic analysis, clinical toxicology, and pharmacological research. This compound (1-methylamino-1-phenylpentan-2-one) is a synthetic cathinone (B1664624) and a positional isomer of pentedrone (B609907).[1][2] Due to the proliferation of such designer drugs, robust and validated analytical methods are paramount for unambiguous identification and quantification, especially given the challenges posed by the existence of numerous isomers.[3][4]

This guide provides a comparative overview of the primary analytical techniques used for the detection and quantification of synthetic cathinones, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). While specific quantitative validation data for this compound is limited in publicly available literature, this guide leverages experimental data from validated methods for structurally similar synthetic cathinones to provide a reliable framework for method selection and cross-validation.

Comparative Performance of Analytical Methods

The choice between GC-MS and LC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the required sample throughput. The following table summarizes the typical performance characteristics of each method based on data from analogous cathinone analyses.

Performance CharacteristicGC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.5 - 5 ng/mL0.05 - 1.3 ng/mL[5][6]
Limit of Quantification (LOQ) 1 - 10 ng/mL0.1 - 6.3 ng/mL[5][6]
Linearity Range 1 - 1000 ng/mL0.25 - 100 ng/mL[7]
Accuracy (% Bias) < 15%< 15%
Precision (%RSD) < 15%< 15%
Specificity High, but may require derivatization and can be challenging for isomers[8]High, excellent for isomer separation with appropriate chromatography[4][9]
Sample Throughput ModerateHigh
Matrix Compatibility Good, but requires clean extractsExcellent, less susceptible to matrix effects with appropriate sample preparation

Note: The data presented in this table is a summary of performance characteristics reported for various synthetic cathinones and should be considered as a general guideline. Method performance for this compound should be independently validated.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of synthetic cathinones, including this compound, in biological matrices using GC-MS/MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Protocol

This protocol is based on a validated method for the determination of synthetic cathinones in oral fluid and sweat.[3][10]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To a 1 mL sample (e.g., oral fluid, urine), add an appropriate internal standard.

  • Add 200 µL of 0.5 M ammonium (B1175870) hydrogen carbonate buffer.[3]

  • Perform liquid-liquid extraction with 1 mL of ethyl acetate (B1210297) by vortexing for 1 minute.[3]

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction step and combine the organic layers.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

2. Derivatization:

  • Reconstitute the dried extract in 50 µL of a derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) - PFPA) and 50 µL of ethyl acetate.

  • Heat the mixture at 70°C for 30 minutes.

  • After cooling, the sample is ready for injection.

3. GC-MS/MS Analysis:

  • GC System: Agilent 7890B GC system (or equivalent).

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer: Agilent 7000D triple quadrupole mass spectrometer (or equivalent).[11]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[11]

  • Ion Source Temperature: 280°C.[11]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ions for this compound and the internal standard must be determined.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This protocol is based on validated methods for the analysis of synthetic cathinones in whole blood and urine.[7][9]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of the sample (e.g., whole blood, plasma, urine), add an appropriate deuterated internal standard.

  • Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • LC System: Shimadzu Nexera X2 UHPLC system (or equivalent).

  • Column: A C18 or Biphenyl column suitable for isomer separation (e.g., Restek Raptor Biphenyl 100 x 2.1 mm, 2.7 µm).[4]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage to elute the analytes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex 6500+ QTRAP (or equivalent).

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Ion Source Parameters: Optimized for the specific instrument and analyte (e.g., curtain gas, ion spray voltage, temperature).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). At least two transitions (one for quantification and one for qualification) should be monitored for this compound and the internal standard.

Mandatory Visualization

CrossValidationWorkflow cluster_planning Planning Phase cluster_method_dev Method Development & Validation cluster_cross_val Cross-Validation cluster_conclusion Conclusion & Implementation DefineAnalytes Define Analytes of Interest (e.g., this compound) SelectMethods Select Analytical Methods (e.g., GC-MS, LC-MS/MS) DefineAnalytes->SelectMethods Method1Dev Method 1 Development & Optimization SelectMethods->Method1Dev Method2Dev Method 2 Development & Optimization SelectMethods->Method2Dev Method1Val Method 1 Validation (Accuracy, Precision, Linearity, etc.) Method1Dev->Method1Val SampleAnalysis Analyze the Same Set of Samples by Both Validated Methods Method1Val->SampleAnalysis Method2Val Method 2 Validation (Accuracy, Precision, Linearity, etc.) Method2Dev->Method2Val Method2Val->SampleAnalysis DataComparison Compare Results Statistically (e.g., Bland-Altman plot, t-test) SampleAnalysis->DataComparison AssessAgreement Assess Agreement & Identify Discrepancies DataComparison->AssessAgreement MethodSelection Select Appropriate Method(s) for Routine Use AssessAgreement->MethodSelection

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

The selection of an appropriate analytical method for this compound requires careful consideration of the specific research or testing objectives.

  • GC-MS is a robust and widely available technique that provides high-resolution separation and definitive identification, particularly with the aid of established spectral libraries. However, it may require derivatization for some cathinones to improve their chromatographic behavior and can sometimes be challenging for the separation of thermally labile compounds or isomers.[8]

  • LC-MS/MS offers high sensitivity and specificity, particularly for complex biological matrices, and is well-suited for the analysis of polar and thermally labile compounds without the need for derivatization. With the use of appropriate chromatography columns, LC-MS/MS can provide excellent separation of isomers, which is a critical consideration for synthetic cathinones.[4][9]

Ultimately, a thorough method validation in the laboratory's own setting is essential to ensure that the chosen method is fit for its intended purpose. Cross-validation between two independent, validated methods provides the highest level of confidence in the analytical results and is a critical step in ensuring data integrity and defensibility, especially in forensic and clinical applications.

References

Isopentedrone Receptor Binding Affinity: A Comparative Analysis with Other Synthetic Cathinones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopentedrone is a synthetic cathinone, a class of psychoactive substances that act as central nervous system stimulants. It is a structural isomer of pentedrone (B609907), another synthetic cathinone. The pharmacological effects of synthetic cathinones are primarily mediated by their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), the serotonin (B10506) transporter (SERT), and the norepinephrine (B1679862) transporter (NET). By inhibiting the reuptake of these neurotransmitters, synthetic cathinones increase their extracellular concentrations in the brain, leading to their stimulant effects.

This guide provides a comparative analysis of the receptor binding affinity of this compound and other synthetic cathinones. However, a thorough review of the scientific literature reveals a significant gap: to date, there is no published experimental data on the receptor binding affinity of this compound at the dopamine, serotonin, or norepinephrine transporters. Its physiological and toxicological effects have not been well characterized[1].

Therefore, this guide will focus on the receptor binding affinity of its structural isomer, pentedrone , and other relevant synthetic cathinones for which experimental data is available. This information will serve as a valuable reference point for researchers interested in the structure-activity relationships of this class of compounds.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Kᵢ in nM or IC₅₀ in nM) of pentedrone and other selected synthetic cathinones for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. Lower values indicate a higher binding affinity.

CompoundhDAT (Kᵢ/IC₅₀, nM)hSERT (Kᵢ/IC₅₀, nM)hNET (Kᵢ/IC₅₀, nM)DAT/SERT Selectivity RatioReference
Pentedrone1372030500.07[2]
Mephedrone120022003400.55[2]
Methylone3600110012003.27[2]
α-PVP14.2>10,00039.4>704[3]
MDPV2.4337025.70.0007[3]
Cocaine27813406570.21[4]

Kᵢ (inhibitor constant) and IC₅₀ (half-maximal inhibitory concentration) are measures of the potency of a compound in inhibiting the binding of a radioligand to a receptor. The DAT/SERT selectivity ratio is calculated as (1/Kᵢ for DAT) / (1/Kᵢ for SERT) or (1/IC₅₀ for DAT) / (1/IC₅₀ for SERT).

Experimental Protocols

The following is a representative experimental protocol for a radioligand binding assay used to determine the binding affinities of synthetic cathinones at monoamine transporters.

Radioligand Binding Assay for Monoamine Transporters

Objective: To determine the in vitro binding affinity (Kᵢ) of test compounds for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters.

Materials:

  • Cell Membranes: Membranes from human embryonic kidney (HEK293) cells stably expressing the respective human monoamine transporter (hDAT, hSERT, or hNET).

  • Radioligand: A specific radiolabeled ligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]citalopram for hSERT, and [³H]nisoxetine for hNET).

  • Test Compounds: this compound, pentedrone, and other synthetic cathinones of interest.

  • Reference Compound: A compound with known affinity for the transporters (e.g., cocaine).

  • Assay Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer at a physiological pH.

  • Scintillation Fluid: A solution that emits light when it interacts with radioactive particles.

  • Filtration Apparatus: A cell harvester and glass fiber filters.

  • Scintillation Counter: An instrument to measure the radioactivity.

Procedure:

  • Membrane Preparation:

    • Thaw the frozen cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Centrifuge the homogenate to pellet the membranes and wash to remove any interfering substances.

    • Resuspend the final membrane pellet in fresh assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound or reference compound.

    • For determining total binding, add only the radioligand and buffer to the wells with the membrane preparation.

    • For determining non-specific binding, add a high concentration of a known non-labeled ligand to saturate the specific binding sites before adding the radioligand.

  • Incubation:

    • Add the prepared cell membrane suspension to each well.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials and add scintillation fluid.

    • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: Subtract the non-specific binding from the total binding to determine the specific binding of the radioligand at each concentration of the test compound.

  • Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀: Use non-linear regression analysis to fit the competition curve and determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate the Kᵢ: Convert the IC₅₀ value to the inhibitor constant (Kᵢ) using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

    where [L] is the concentration of the radioligand and Kₑ is the dissociation constant of the radioligand for the transporter.

Signaling Pathways and Experimental Workflows

The interaction of synthetic cathinones with monoamine transporters leads to the inhibition of neurotransmitter reuptake, which subsequently increases the concentration of dopamine, serotonin, and norepinephrine in the synaptic cleft. This enhanced neurotransmitter signaling is the primary mechanism underlying their psychostimulant effects.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Synthetic Cathinone Synthetic Cathinone Monoamine Transporter Monoamine Transporter (DAT, SERT, NET) Synthetic Cathinone->Monoamine Transporter Binds to & Inhibits Neurotransmitter Dopamine / Serotonin / Norepinephrine Neurotransmitter->Monoamine Transporter Reuptake (Blocked) Increased Neurotransmitter Increased Extracellular Neurotransmitter Neurotransmitter->Increased Neurotransmitter Synaptic Vesicle Synaptic Vesicle Synaptic Vesicle->Neurotransmitter Release Postsynaptic Receptor Postsynaptic Receptor Increased Neurotransmitter->Postsynaptic Receptor Binds to Downstream Signaling Downstream Signaling & Psychostimulant Effects Postsynaptic Receptor->Downstream Signaling Activates

Caption: Mechanism of action of synthetic cathinones at the monoamine synapse.

Experimental_Workflow Start Start Membrane_Prep Prepare Cell Membranes Expressing Transporter Start->Membrane_Prep Assay_Setup Set up 96-well Plate: - Radioligand - Test Compound - Membranes Membrane_Prep->Assay_Setup Incubation Incubate to Reach Binding Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting to Measure Radioactivity Filtration->Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a radioligand binding assay.

Conclusion

While there is a clear lack of experimental data on the receptor binding affinity of this compound, the information available for its structural isomer, pentedrone, and other synthetic cathinones provides valuable insights into the potential pharmacological profile of this compound. Pentedrone exhibits a preference for the norepinephrine and dopamine transporters over the serotonin transporter. Further research is imperative to characterize the specific binding affinities and functional activities of this compound to fully understand its pharmacological and toxicological properties. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to conduct such investigations.

References

Comparative Cytotoxicity of Pentedrone and Isopentedrone in Neuronal Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the neurotoxic profiles of the synthetic cathinone (B1664624) Pentedrone, contrasted with the current data gap for its isomer, Isopentedrone.

This guide provides a detailed comparison of the cytotoxic effects of Pentedrone and its structural isomer, this compound, on neuronal cells. While emerging research has begun to characterize the neurotoxicity of Pentedrone, a significant lack of data exists for this compound, highlighting a critical area for future investigation. This document is intended for researchers, scientists, and drug development professionals working to understand the neurotoxic potential of novel psychoactive substances.

Executive Summary

Pentedrone exhibits dose-dependent cytotoxicity in neuronal cell lines, with evidence suggesting the involvement of oxidative stress pathways. Studies on human neuroblastoma SH-SY5Y cells have established cytotoxic concentrations and demonstrated enantioselective effects, with the S-(+)-pentedrone enantiomer showing greater toxicity. In stark contrast, the physiological and toxicological effects of this compound remain uncharacterized in publicly available scientific literature. This guide synthesizes the available data for Pentedrone and underscores the current knowledge void concerning this compound.

Comparative Cytotoxicity Data

The following table summarizes quantitative data on the cytotoxicity of Pentedrone in neuronal cells. No comparable data is currently available for this compound.

CompoundCell LineExposure TimeCytotoxicity MetricValueReference
Racemic PentedroneSH-SY5Y (dopaminergic)24 hoursEC50~3 mM[1][2]
S-(+)-PentedroneSH-SY5Y (dopaminergic)Not SpecifiedCytotoxicityMore cytotoxic than R-(-)-pentedrone[1][3]
R-(-)-PentedroneSH-SY5Y (dopaminergic)Not SpecifiedCytotoxicityLess cytotoxic than S-(+)-pentedrone[1][3]
PentedroneRat Primary Cortical Cultures30 minutesMSR IC5023 µM[4]
This compound N/A N/A N/A Data Not Available [5]

MSR IC50: Half-maximal inhibitory concentration for Mean Spike Rate. EC50: Half-maximal effective concentration.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of synthetic cathinones like Pentedrone. These protocols would be applicable for future studies on this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture medium (e.g., DMEM with 10% FBS)

  • Pentedrone (or this compound) stock solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well microplate

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of approximately 25,000 cells/cm² and allow them to adhere overnight.[6]

  • Compound Treatment: Remove the culture medium and treat the cells with various concentrations of the synthetic cathinone in fresh culture medium for 24 hours. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).[6]

  • MTT Incubation: After the incubation period, add 10 µL of MTT solution to each well.[6]

  • Incubate the plate for 4 hours at 37°C in a CO2 incubator.[6]

  • Formazan (B1609692) Solubilization: After incubation, add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the control group.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from damaged cells, serving as an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • 96-well microplate

  • Treated cells in a 96-well plate (as described in the MTT assay)

  • Microplate reader

Procedure:

  • Cell Treatment: Seed and treat cells with the synthetic cathinone as described for the MTT assay.[6]

  • Controls: Prepare three control wells: a vehicle control, a high control (maximum LDH release using lysis buffer from the kit), and a background control (culture medium without cells).[6]

  • Supernatant Collection: After the 24-hour treatment period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[6]

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol.

  • Data Acquisition: Measure the absorbance at the recommended wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated and control wells.

Visualizations

Experimental Workflow

experimental_workflow General Workflow for In Vitro Cytotoxicity Testing cluster_prep Preparation cluster_exp Experiment cluster_assay Assays cluster_analysis Data Analysis cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) cell_seeding Seed Cells in 96-well Plates cell_culture->cell_seeding compound_prep Prepare Drug Solutions (Pentedrone/Isopentedrone) treatment Treat Cells with Drug (24h incubation) compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay (Cell Viability) treatment->mtt_assay ldh_assay LDH Assay (Cytotoxicity) treatment->ldh_assay data_acq Measure Absorbance (Plate Reader) mtt_assay->data_acq ldh_assay->data_acq calc Calculate % Viability/ % Cytotoxicity data_acq->calc ic50 Determine IC50/EC50 Values calc->ic50

Caption: A generalized workflow for assessing the in vitro cytotoxicity of novel compounds in neuronal cells.

Pentedrone's Proposed Signaling Pathway for Neurotoxicity

signaling_pathway Proposed Neurotoxic Signaling of Pentedrone cluster_transporters Monoamine Transporters cluster_effects Cellular Effects cluster_outcome Outcome pentedrone Pentedrone dat DAT pentedrone->dat inhibits net NET pentedrone->net inhibits sert SERT pentedrone->sert inhibits oxidative_stress Oxidative Stress pentedrone->oxidative_stress induces monoamine_reuptake Inhibition of Monoamine Reuptake dat->monoamine_reuptake net->monoamine_reuptake sert->monoamine_reuptake neuronal_activity Altered Neuronal Activity monoamine_reuptake->neuronal_activity cell_death Neuronal Cell Death oxidative_stress->cell_death neuronal_activity->cell_death

Caption: A diagram illustrating the proposed mechanisms of Pentedrone-induced neurotoxicity.

Discussion and Future Directions

The available evidence strongly indicates that Pentedrone is neurotoxic to neuronal cells in a dose-dependent manner. The primary mechanisms appear to involve the inhibition of monoamine transporters and the induction of oxidative stress, ultimately leading to decreased cell viability and altered neuronal function.[3][4] The enantioselectivity of Pentedrone's cytotoxicity, with the S-(+)-enantiomer being more potent, is a critical finding for understanding its structure-activity relationship.[1][3]

The complete absence of toxicological data for this compound is a significant concern. As a structural isomer of Pentedrone, it is plausible that this compound may exhibit similar psychoactive and neurotoxic properties. However, subtle changes in chemical structure can lead to profound differences in biological activity. Therefore, dedicated in vitro and in vivo studies are urgently needed to characterize the pharmacological and toxicological profile of this compound.

Future research should focus on:

  • Direct comparative studies of the cytotoxicity of Pentedrone and this compound in various neuronal cell lines.

  • Elucidation of the specific molecular pathways involved in this compound's potential neurotoxicity.

  • In vivo studies to assess the behavioral and neurochemical effects of this compound.

By addressing these knowledge gaps, the scientific community can better understand the potential risks associated with this emerging synthetic cathinone.

References

Superior Separation of Cathinone Isomers: A Comparative Analysis of UHPSFC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development and forensic analysis, the accurate identification and separation of cathinone (B1664624) isomers is a critical challenge. The rise of novel psychoactive substances (NPS) has led to a proliferation of positional isomers of synthetic cathinones, demanding analytical techniques with high resolving power. This guide provides a detailed comparison of Ultra-High Performance Supercritical Fluid Chromatography (UHPSFC) and Gas Chromatography-Mass Spectrometry (GC-MS), highlighting the advantages of UHPSFC for this application, supported by experimental data and detailed protocols.

The inherent structural similarities of cathinone isomers make their differentiation a complex analytical task. While GC-MS has been a workhorse in forensic laboratories, its limitations in resolving certain positional isomers and the potential for thermal degradation of analytes have paved the way for alternative techniques.[1][2] UHPSFC has emerged as a powerful tool, demonstrating superior performance in the separation of these challenging compounds.[3][4]

A key advantage of UHPSFC lies in its unique separation mechanism, which often provides orthogonal selectivity compared to reversed-phase liquid chromatography and GC.[3][5] This orthogonality, combined with the use of sub-2 µm particle columns, allows for rapid and high-resolution separations of structurally similar compounds, including positional isomers of synthetic cathinones.[3][6]

Quantitative Performance Comparison

The following table summarizes the key performance metrics for UHPSFC and GC-MS in the separation of cathinone isomers, based on published experimental data.

Performance MetricUHPSFCGC-MSKey Observations
Resolution of Positional Isomers Generally high resolution (Rs ≥ 1.5) for most positional isomers.[3] Capable of separating critical pairs like 3- and 4-fluoromethcathinone (FMC) in under a minute.[3]Often fails to satisfactorily resolve certain mixtures of positional isomers.[2][3] For example, some isomers may have retention time differences of less than 2%.[7][8]UHPSFC consistently demonstrates superior resolving power for challenging positional isomers.
Analysis Time Rapid separations, often under 6 minutes for a comprehensive screen of multiple cathinones.[4]Targeted methods can have shorter runtimes (e.g., a 3.83-minute shorter runtime than a general method), but complex mixtures may require longer analysis times to improve resolution.[7][8]UHPSFC offers a significant advantage in terms of speed and sample throughput.
Thermal Degradation Operates at lower temperatures, minimizing the risk of thermal degradation of labile compounds like cathinones.High temperatures in the injector and column can lead to thermal decomposition of cathinones, complicating analysis and interpretation.[1]UHPSFC provides a gentler analytical approach, preserving the integrity of the analytes.
Mass Spectral Quality Compatible with mass spectrometry, providing valuable structural information.Pyrrolidine-type cathinones can undergo extensive fragmentation, leading to poor quality mass spectra.[1] Derivatization is often required to improve spectral quality but can be problematic for tertiary amines.[1]While both techniques are coupled with MS, the inherent properties of some cathinones make obtaining informative mass spectra challenging with GC-MS.
Environmental Impact Utilizes supercritical CO2 as the primary mobile phase, significantly reducing the consumption of organic solvents.[3]Relies on carrier gases like helium and may involve the use of derivatizing agents.UHPSFC is considered a "greener" analytical technique.

Experimental Workflows

The following diagram illustrates the typical experimental workflows for the analysis of cathinone isomers using both UHPSFC-MS and GC-MS.

G cluster_0 Sample Preparation cluster_1 UHPSFC Analysis cluster_2 GC-MS Analysis cluster_3 Data Analysis Sample Seized Material / Biological Sample Extraction Extraction / Derivatization (for GC-MS) Sample->Extraction UHPSFC_System UHPSFC Instrument Extraction->UHPSFC_System Injection GC_System GC Instrument Extraction->GC_System Injection UHPSFC_Column Chiral or Achiral Column (e.g., Torus, Trefoil) UHPSFC_System->UHPSFC_Column UHPSFC_MS Mass Spectrometer UHPSFC_Column->UHPSFC_MS Data_UHPSFC Chromatogram & Mass Spectrum (UHPSFC) UHPSFC_MS->Data_UHPSFC GC_Column Capillary Column (e.g., Elite-5MS) GC_System->GC_Column GC_MS Mass Spectrometer GC_Column->GC_MS Data_GCMS Chromatogram & Mass Spectrum (GC-MS) GC_MS->Data_GCMS Comparison Isomer Identification & Quantification Data_UHPSFC->Comparison Data_GCMS->Comparison

Caption: Experimental workflows for cathinone isomer analysis.

Experimental Protocols

UHPSFC-MS Method for Cathinone Isomer Separation
  • Instrumentation: An ultra-high performance supercritical fluid chromatography system coupled to a mass spectrometer.

  • Columns: A variety of columns can be effective, including Torus and Trefoil series columns.[5] Chiral columns are necessary for the separation of enantiomers.

  • Mobile Phase: Supercritical CO2 as the primary solvent. Modifiers such as methanol, ethanol, or isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or ammonium hydroxide (B78521) are used to optimize separation.[5]

  • Gradient: A typical gradient might involve a change in the co-solvent percentage over a short period to elute the compounds of interest.

  • Detection: Mass spectrometry is used for detection and identification, often in full scan mode within a mass-to-charge (m/z) range of 40 to 500.[9]

GC-MS Method for Cathinone Isomer Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A common choice is a nonpolar capillary column such as an Elite-5MS.[5]

  • Injector: A split/splitless injector is typically used. To minimize thermal degradation, lower injector temperatures and split-mode injections are recommended.[3]

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. Slower thermal gradients can improve peak resolution but will prolong the analysis time.[9]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Derivatization: For some cathinones, derivatization may be necessary to improve chromatographic behavior and mass spectral quality.[1] However, this adds a step to the sample preparation and may not be effective for all isomers.

  • Detection: Mass spectrometry is used for detection, typically with electron ionization (EI).

Logical Relationship: Advantages of UHPSFC

The following diagram illustrates the logical flow of advantages that UHPSFC offers over GC-MS for the specific challenge of separating cathinone isomers.

G cluster_input Analytical Challenge cluster_uhpsfc UHPSFC Advantages cluster_outcomes Improved Outcomes Challenge Separation of Cathinone Isomers Orthogonality Orthogonal Selectivity Challenge->Orthogonality LowTemp Lower Operating Temperatures Challenge->LowTemp HighSpeed High-Speed Separation Challenge->HighSpeed Resolution Superior Isomer Resolution Orthogonality->Resolution Integrity Preserved Analyte Integrity LowTemp->Integrity Throughput Increased Sample Throughput HighSpeed->Throughput

Caption: Logical advantages of UHPSFC for cathinone isomer separation.

References

A Head-to-Head Comparison of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for the Analysis of Isopentedrone

Author: BenchChem Technical Support Team. Date: December 2025

In the analytical landscape of novel psychoactive substances (NPS), the choice of sample preparation technique is a critical determinant of method sensitivity, selectivity, and overall reliability. For synthetic cathinones like Isopentedrone, both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are commonly employed to isolate the analyte from complex biological matrices prior to chromatographic analysis. This guide provides an objective, data-supported comparison of these two extraction methodologies to assist researchers, scientists, and drug development professionals in selecting the optimal technique for their specific analytical needs.

While direct comparative studies on this compound are limited, data from structurally similar synthetic cathinones, such as mephedrone, provide valuable insights into the relative performance of SPE and LLE.

Principles of Extraction

Liquid-Liquid Extraction (LLE) is a traditional extraction method based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous sample and an organic solvent.[1] The analyte partitions into the solvent in which it is more soluble, thereby separating it from matrix components.[1]

Solid-Phase Extraction (SPE) utilizes a solid sorbent material, packed into a cartridge or well plate, to retain the analyte of interest from a liquid sample.[2] Interfering substances are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[2] SPE offers a high degree of selectivity based on the specific interactions between the analyte and the sorbent.[3]

Quantitative Performance Comparison

The following table summarizes typical performance data for the extraction of synthetic cathinones using SPE and LLE. It is important to note that these values are illustrative and can vary depending on the specific matrix, analyte concentration, and analytical instrumentation.

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)Reference(s)
Analyte Recovery Generally higher and more consistent, often >90% for cathinones.Variable, can be lower and less reproducible, especially at low concentrations.[4]
Matrix Effects Reduced matrix effects due to more efficient cleanup.Can be more susceptible to matrix effects, leading to ion suppression or enhancement in LC-MS analysis.[5]
Limit of Detection (LOD) Often lower due to higher concentration factors and cleaner extracts.May have higher LODs, particularly for complex matrices.[6]
Limit of Quantification (LOQ) Generally lower, allowing for the determination of trace levels of the analyte.Typically higher than SPE.[7]
Reproducibility (%RSD) High reproducibility with %RSD values typically <10%.Lower reproducibility with higher %RSD values.[8]
Solvent Consumption Significantly lower solvent usage.High consumption of organic solvents.
Sample Throughput Amenable to automation, allowing for high-throughput processing.Generally a manual and more time-consuming process.[6]

Experimental Workflows

The following diagrams illustrate the generalized experimental workflows for SPE and LLE of this compound from a biological matrix such as urine or plasma.

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Workflow Sample_Pretreatment Sample Pre-treatment (e.g., pH adjustment, internal standard addition) Conditioning SPE Cartridge Conditioning (e.g., with methanol (B129727) and water) Sample_Loading Sample Loading Conditioning->Sample_Loading Washing Washing (to remove interferences) Sample_Loading->Washing Elution Analyte Elution (with an appropriate solvent) Washing->Elution Analysis Instrumental Analysis (e.g., LC-MS/MS) Elution->Analysis

A generalized workflow for Solid-Phase Extraction (SPE).

LLE_Workflow cluster_lle Liquid-Liquid Extraction (LLE) Workflow Sample_Pretreatment Sample Pre-treatment (e.g., pH adjustment, internal standard addition) Solvent_Addition Addition of Immiscible Organic Solvent Sample_Pretreatment->Solvent_Addition Vortex_Centrifuge Vortexing and Centrifugation (to facilitate partitioning and phase separation) Solvent_Addition->Vortex_Centrifuge Phase_Separation Separation of Organic Layer Vortex_Centrifuge->Phase_Separation Evaporation_Reconstitution Solvent Evaporation and Reconstitution Phase_Separation->Evaporation_Reconstitution Analysis Instrumental Analysis (e.g., LC-MS/MS) Evaporation_Reconstitution->Analysis

A generalized workflow for Liquid-Liquid Extraction (LLE).

Detailed Experimental Protocols

The following are example protocols for the extraction of synthetic cathinones from urine, which can be adapted for this compound analysis.

Solid-Phase Extraction (SPE) Protocol (Mixed-Mode Cation Exchange)

This protocol is suitable for the extraction of basic drugs like this compound from a urine matrix.

  • Sample Pre-treatment: To 1 mL of urine, add an appropriate internal standard and 1 mL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0). Vortex to mix.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 60 mg, 3 mL) by sequentially passing 2 mL of methanol and 2 mL of the buffer through the cartridge.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 2 mL of deionized water to remove polar interferences.

    • Wash the cartridge with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Wash the cartridge with 2 mL of methanol to remove remaining non-polar interferences.

  • Elution: Elute the analyte with 2 mL of a freshly prepared solution of 5% ammonium (B1175870) hydroxide (B78521) in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Liquid-Liquid Extraction (LLE) Protocol

This protocol provides a general procedure for the extraction of this compound from a urine matrix.

  • Sample Pre-treatment: To 1 mL of urine in a glass tube, add an appropriate internal standard. Adjust the pH of the sample to approximately 9-10 with a suitable base (e.g., 1 M sodium hydroxide).

  • Solvent Addition: Add 5 mL of an appropriate organic solvent (e.g., a mixture of n-butyl chloride and ethyl acetate, 9:1 v/v).

  • Extraction: Cap the tube and vortex for 5 minutes.

  • Phase Separation: Centrifuge the sample at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

Conclusion

The choice between SPE and LLE for the extraction of this compound depends on the specific requirements of the analysis.

SPE is generally the superior technique for applications demanding high sensitivity, high throughput, and excellent reproducibility.[8] Its ability to provide cleaner extracts reduces matrix effects, leading to more reliable quantitative results, particularly at low analyte concentrations.[3] The potential for automation also makes SPE a more efficient choice for laboratories processing a large number of samples.

LLE remains a viable option , especially in laboratories where cost is a primary concern and for samples with higher analyte concentrations where the impact of matrix effects may be less pronounced.[4] However, LLE is more labor-intensive, consumes larger volumes of organic solvents, and is more prone to variability.[9]

For researchers, scientists, and drug development professionals aiming for robust and high-quality analytical data for this compound, Solid-Phase Extraction is the recommended method . The initial investment in SPE consumables and equipment is often offset by the long-term benefits of improved data quality, increased sample throughput, and reduced solvent waste.

References

A Comparative Analysis of Dopamine Transporter Affinity: Isopentedrone vs. Cocaine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dopamine (B1211576) transporter (DAT) affinity of Isopentedrone and the well-characterized psychostimulant, cocaine. Due to a lack of direct experimental data for this compound, this guide utilizes data from its close structural analog, pentedrone (B609907), and other related synthetic cathinones to provide a comparative context. This information is intended for research and informational purposes only.

The dopamine transporter is a critical neuronal protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. Its modulation by exogenous ligands can have profound effects on mood, cognition, and behavior, making it a key target in drug development and addiction research.

Quantitative Comparison of Dopamine Transporter Affinity

The following table summarizes the in vitro binding affinities (Kᵢ) and functional potencies (IC₅₀) of cocaine, pentedrone, and other relevant cathinone (B1664624) derivatives at the human dopamine transporter (hDAT). Lower values indicate a higher affinity or potency.

CompoundKᵢ (nM) at hDATIC₅₀ (nM) for DA Uptake Inhibition at hDATReference(s)
Cocaine 200 - 510255.2 - 5535[1]
Pentedrone 1290470[2]
α-PVP 22.212.8[2]
MDPV 2.44.9

Note: this compound is a positional isomer of pentedrone. The data for pentedrone is presented here as the closest available structural analog. Affinity and potency values can vary based on the specific experimental conditions, such as the cell line and radioligand used.

Experimental Methodologies

The determination of dopamine transporter affinity is primarily conducted through two key in vitro assays: radioligand binding assays and dopamine uptake inhibition assays.

1. Radioligand Binding Assay

This competitive binding assay quantifies the affinity of a test compound (e.g., this compound or cocaine) for the dopamine transporter by measuring its ability to displace a radiolabeled ligand that is known to bind to the transporter with high affinity.

  • Cell Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) are cultured and harvested. The cell membranes are then prepared through homogenization and centrifugation to isolate the fraction containing the transporters.

  • Assay Procedure: The cell membranes are incubated with a fixed concentration of a radioligand (e.g., [³H]WIN 35,428 or [¹²⁵I]RTI-55) and varying concentrations of the unlabeled test compound.

  • Data Acquisition: After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) is determined. The equilibrium dissociation constant (Kᵢ) is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

2. Dopamine Uptake Inhibition Assay

This functional assay measures the potency of a test compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.

  • Cell Culture: HEK293 cells stably expressing hDAT are grown in 96-well plates.

  • Assay Protocol: The cells are pre-incubated with varying concentrations of the test compound. Subsequently, a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine) is added, and the cells are incubated for a short period to allow for dopamine uptake.

  • Termination and Measurement: The uptake process is terminated by rapidly washing the cells with ice-cold buffer to remove extracellular [³H]dopamine. The cells are then lysed, and the intracellular radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration-response curve for the inhibition of dopamine uptake is plotted, and the IC₅₀ value, representing the concentration of the test compound that inhibits 50% of the specific dopamine uptake, is determined.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow of a competitive radioligand binding assay used to determine the dopamine transporter affinity of a test compound.

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis hDAT_cells hDAT-expressing HEK293 Cells membranes Isolated Cell Membranes hDAT_cells->membranes Homogenization & Centrifugation incubation Incubation of Membranes, Radioligand, and Test Compound membranes->incubation radioligand Radioligand ([³H]WIN 35,428) radioligand->incubation test_compound Test Compound (e.g., this compound) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis (IC₅₀ & Kᵢ Calculation) scintillation->data_analysis signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine Dopamine Dopamine_vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_receptor Dopamine Receptors Dopamine->Dopamine_receptor Binding Drug This compound / Cocaine Drug->DAT Inhibition Signaling Postsynaptic Signaling Dopamine_receptor->Signaling Activation

References

A Comparative Guide to the Metabolic Stability of Isopentedrone Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro metabolic stability of Isopentedrone and its structural analogs. Due to the limited publicly available data on this compound itself, this guide focuses on a comparative analysis of closely related synthetic cathinones. Understanding the metabolic fate of these compounds is crucial for predicting their pharmacokinetic profiles, potential for drug-drug interactions, and overall toxicological risk. The information presented herein is intended to support research and drug development efforts in the field of pharmacology and toxicology.

Introduction to this compound and its Analogs

This compound is a substituted cathinone (B1664624) that is structurally related to pentedrone. Synthetic cathinones are a broad class of psychoactive substances that are analogs of the naturally occurring cathinone found in the Catha edulis plant. The metabolic stability of these compounds, largely determined by their biotransformation in the liver, is a key factor influencing their duration of action and potential for accumulation. The primary enzymes responsible for the metabolism of most xenobiotics, including synthetic cathinones, are the Cytochrome P450 (CYP) enzymes.[1][2]

The metabolism of synthetic cathinones typically proceeds through Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, are primarily mediated by CYP enzymes and introduce or expose functional groups.[2][3] For substituted cathinones, the most common Phase I metabolic pathways are:

  • β-Keto reduction: The reduction of the ketone group to a hydroxyl group.

  • N-dealkylation: The removal of alkyl groups from the nitrogen atom.

  • Hydroxylation: The addition of a hydroxyl group, often on the alkyl chain or aromatic ring.

This guide will focus on the in vitro metabolic stability of several key analogs of this compound, providing quantitative data where available and outlining the experimental methods used to generate this data.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of various this compound analogs in human liver microsomes (HLM). The key parameters presented are the half-life (t½) and the intrinsic clearance (Clint). A shorter half-life and a higher intrinsic clearance indicate lower metabolic stability.

Compoundt½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Primary CYP Isoforms Involved
N-ethyl Pentedrone (NEP)7703.6CYP1A2, CYP2C, CYP3A (inferred from species differences)[4]
3-Chloromethcathinone (3-CMC)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found. General cathinone metabolism suggests involvement of CYP2D6, CYP2C19.[1][5]
4-Chloromethcathinone (4-CMC)> 60 (Low Clearance)Not explicitly stated, but inferred as lowNot explicitly stated in quantitative studies found. General cathinone metabolism suggests involvement of CYP2D6, CYP2C19.[1]
4-Chloro-α-pyrrolidinovalerophenone (4-CIC)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found.
4-Methyl-N-ethylpentedrone (4-MEAP)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found.
3-Chloro-N-ethylcathinone (3-CEC)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found.
4-Methyl-N,N-dimethylcathinone (4-MDMC)< 20 (High Clearance)Not explicitly stated, but inferred as highNot explicitly stated in quantitative studies found.
4-Methyl-N-ethyl-N-propylcathinone (4-MNEPC)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found.
4-Methyl-N,N-dipropylcathinone (4-MDPC)20-60 (Intermediate Clearance)Not explicitly stated, but inferred as intermediateNot explicitly stated in quantitative studies found.

Experimental Protocols

The following is a generalized experimental protocol for determining the in vitro metabolic stability of a compound using human liver microsomes. This protocol is based on methodologies reported in the scientific literature for the study of synthetic cathinones.[4]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in human liver microsomes.

Materials:

  • Test compound (e.g., this compound analog)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (or other suitable organic solvent for reaction termination)

  • Internal standard for analytical quantification

  • Incubator/shaking water bath (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Thaw pooled HLMs on ice.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is low, typically <1%).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the HLM suspension and the test compound solution at 37°C for a short period (e.g., 5-10 minutes).

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLMs and the test compound.

    • The final incubation mixture typically contains the test compound (at a specified concentration, e.g., 1 µM), HLMs (at a specified protein concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Incubate the mixture at 37°C with gentle shaking.

  • Time Points and Reaction Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. The 0-minute time point serves as a control and is prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing:

    • After adding the quenching solution, centrifuge the samples to precipitate the microsomal proteins.

    • Transfer the supernatant to a new plate or vials for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear portion of this plot is equal to the rate constant of elimination (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Visualizations

The following diagrams illustrate the key metabolic pathways for substituted cathinones and a typical experimental workflow for their metabolic stability assessment.

Metabolic_Pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_metabolites Metabolites Parent_Cathinone Substituted Cathinone (e.g., this compound Analog) Keto_Reduction β-Keto Reduction Parent_Cathinone->Keto_Reduction Reduction N_Dealkylation N-Dealkylation Parent_Cathinone->N_Dealkylation Oxidation Hydroxylation Hydroxylation Parent_Cathinone->Hydroxylation Oxidation Alcohol_Metabolite Alcohol Metabolite Keto_Reduction->Alcohol_Metabolite Dealkylated_Metabolite N-Dealkylated Metabolite N_Dealkylation->Dealkylated_Metabolite Hydroxylated_Metabolite Hydroxylated Metabolite Hydroxylation->Hydroxylated_Metabolite

Caption: Primary Phase I metabolic pathways of substituted cathinones.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Termination cluster_analysis Analysis A Prepare Reagents: - Test Compound Stock - Human Liver Microsomes (HLM) - NADPH Regenerating System B Incubate at 37°C: - HLM + Test Compound - Initiate with NADPH System A->B C Collect Samples at Time Points (0, 5, 15, 30, 60 min) B->C D Terminate Reaction: Add ice-cold Acetonitrile + Internal Standard C->D E Sample Processing: Centrifuge to precipitate proteins D->E F LC-MS/MS Analysis: Quantify remaining parent compound E->F G Data Analysis: Calculate t½ and Clint F->G

Caption: Typical workflow for an in vitro metabolic stability assay.

Conclusion

This guide provides a comparative overview of the metabolic stability of several analogs of this compound. The presented data indicates a range of metabolic stabilities among these compounds, from high clearance (e.g., 4-MDMC) to low clearance (e.g., 4-CMC and NEP). This variability is likely due to the influence of different structural substitutions on the affinity and catalytic activity of metabolizing enzymes, primarily Cytochrome P450 isoforms such as CYP2D6 and CYP2C19.

For researchers and drug development professionals, this comparative data is valuable for structure-activity relationship (SAR) studies and for predicting the pharmacokinetic behavior of novel cathinone derivatives. The provided experimental protocol offers a foundation for conducting in-house metabolic stability assays. Further research is warranted to elucidate the specific metabolic pathways and enzyme kinetics for this compound itself to more accurately assess its pharmacological and toxicological profile.

References

Enantioselectivity of Isopentedrone at Monoamine Transporters: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 19, 2025

This guide provides a comparative analysis of the enantioselectivity of isopentedrone at the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). Due to a lack of available data for this compound, this guide utilizes data from its close structural isomer, pentedrone (B609907), to infer potential enantioselective interactions. The information presented is intended to guide research and development efforts in the field of psychoactive substance pharmacology.

Quantitative Comparison of Monoamine Transporter Inhibition

The inhibitory activity of (S)-pentedrone and (R)-pentedrone at human monoamine transporters was assessed via in vitro neurotransmitter uptake inhibition assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. A lower IC50 value indicates a higher potency.

CompoundDAT IC50 (nM)SERT IC50 (nM)NET IC50 (nM)DAT/SERT Ratio
(S)-Pentedrone1,20011,0003909.17
(R)-Pentedrone3,30013,0009603.94

Data Interpretation:

  • Both enantiomers of pentedrone are more potent inhibitors of the norepinephrine and dopamine transporters compared to the serotonin transporter.

  • (S)-Pentedrone displays a higher potency for all three transporters compared to (R)-pentedrone.

  • The DAT/SERT ratio, an indicator of the relative dopamine versus serotonin activity, is higher for (S)-pentedrone, suggesting a more pronounced dopaminergic effect relative to its serotonergic effect compared to the (R)-enantiomer.

Experimental Protocols

The following protocols are representative of the methodologies used to determine the monoamine transporter inhibition profiles of synthetic cathinones.

Neurotransmitter Uptake Inhibition Assay

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target transporter.

Cell Culture and Transfection:

  • Human Embryonic Kidney 293 (HEK 293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Cells are stably transfected with plasmids encoding the human dopamine transporter (hDAT), human serotonin transporter (hSERT), or human norepinephrine transporter (hNET).

Uptake Inhibition Assay Procedure:

  • Cell Plating: Transfected HEK 293 cells are seeded into 96-well plates and grown to approximately 90% confluency.

  • Pre-incubation: The cell culture medium is removed, and the cells are washed with a Krebs-phosphate buffer. The cells are then pre-incubated for 10-20 minutes at room temperature with varying concentrations of the test compound (e.g., (S)-pentedrone or (R)-pentedrone).

  • Uptake Initiation: A mixture containing a fixed concentration of a radiolabeled monoamine substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT, or [³H]norepinephrine for NET) is added to each well to initiate the uptake reaction.

  • Uptake Termination: After a short incubation period (typically 5-15 minutes), the uptake is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled neurotransmitter.

  • Quantification: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis of the concentration-response curves.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for a neurotransmitter uptake inhibition assay.

G cluster_0 Cell Preparation cluster_1 Assay Procedure cluster_2 Data Analysis A Culture HEK 293 Cells B Transfect with Monoamine Transporter A->B C Plate Cells in 96-well Plate B->C D Pre-incubate with Test Compound C->D E Add Radiolabeled Neurotransmitter D->E F Terminate Uptake E->F G Lyse Cells F->G H Measure Radioactivity G->H I Calculate IC50 Values H->I

Caption: Workflow for Monoamine Transporter Uptake Inhibition Assay.

Signaling Pathway

The interaction of cathinones like this compound with monoamine transporters leads to an increase in the extracellular concentration of neurotransmitters, which then act on postsynaptic receptors to elicit a physiological response.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters Transporter Monoamine Transporter (DAT, SERT, NET) Vesicle->Transporter Release NT Neurotransmitter Transporter->NT Reuptake Receptor Postsynaptic Receptor NT->Receptor Signal Downstream Signaling Receptor->Signal This compound This compound (Enantiomers) This compound->Transporter Inhibition

Caption: this compound's Proposed Mechanism of Action at the Synapse.

Isopentedrone vs. MDMA: A Comparative Analysis of Serotonergic Effects

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the available experimental data on the impact of Isopentedrone and the well-characterized empathogen MDMA on serotonin (B10506) release mechanisms.

This guide provides a comparative overview of the effects of this compound and 3,4-methylenedioxymethamphetamine (MDMA) on serotonin (5-HT) release. The information is intended for researchers, scientists, and drug development professionals. It is important to note at the outset that while MDMA has been extensively studied, data on the pharmacological effects of this compound are scarce. This compound is identified as a structural isomer and a synthesis by-product of pentedrone (B609907), and its physiological and toxicological properties are largely uncharacterized[1][2][3]. Consequently, this comparison will juxtapose the well-documented serotonergic activity of MDMA with the limited available data for the related compound, pentedrone, to provide a speculative context for this compound, with the explicit caution that the properties of isomers can differ significantly.

Mechanism of Action at the Serotonin Transporter

MDMA is a well-established serotonin releaser. Its primary mechanism of action involves its interaction with the serotonin transporter (SERT). MDMA acts as a SERT substrate, meaning it is transported into the presynaptic neuron by SERT. Once inside, it disrupts the vesicular storage of serotonin and reverses the direction of SERT, leading to a significant, non-vesicular release of serotonin into the synaptic cleft. This surge in extracellular serotonin is a key contributor to the characteristic prosocial and empathogenic effects of MDMA.

In contrast, the available evidence for pentedrone, the parent compound of this compound, suggests a different pharmacological profile. Studies indicate that pentedrone is a potent inhibitor of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, with substantially weaker effects on the serotonin transporter[4]. One study explicitly states that pentedrone exhibits negligible dopamine or norepinephrine release, and while some serotonin release was observed for its analogue pentylone (B609909), it was not a prominent feature for pentedrone itself[5]. Another study characterized pentedrone as a non-releasing norepinephrine and dopamine uptake inhibitor[4]. This suggests that pentedrone, and by extension possibly this compound, may not share MDMA's primary mechanism of potent serotonin release.

Quantitative Comparison of In Vitro Data

The following table summarizes key in vitro pharmacological data for MDMA and pentedrone at monoamine transporters. It is crucial to reiterate that no direct data for this compound is available.

CompoundTransporterIC50 (nM) for Uptake InhibitionEC50 (nM) for ReleaseDAT/SERT Selectivity Ratio (IC50)
MDMA DAT10802690.08[5]
NET640148
SERT89143
Pentedrone DAT56>10,00054[5]
NET47>10,000
SERT3020>10,000

Note: A lower IC50 value indicates greater potency at inhibiting transporter function. A lower EC50 value indicates greater potency at inducing neurotransmitter release. The DAT/SERT selectivity ratio is calculated as IC50 (DAT) / IC50 (SERT).

The data clearly illustrates MDMA's high affinity for and potent releasing activity at the serotonin transporter. In contrast, pentedrone is a much more potent inhibitor of DAT and NET, with significantly weaker activity at SERT and a lack of releasing capability at the tested concentrations.

Experimental Protocols

The data presented in this guide are typically generated using standardized in vitro and in vivo experimental protocols.

In Vitro Monoamine Transporter Uptake and Release Assays

These assays are fundamental for characterizing the interaction of compounds with monoamine transporters.

  • Objective: To determine the potency of a compound to inhibit the uptake of a radiolabeled neurotransmitter or to induce the release of a pre-loaded radiolabeled neurotransmitter from cells expressing the specific transporter.

  • Methodology:

    • Cell Culture: Human embryonic kidney (HEK-293) cells are genetically modified to express the human serotonin transporter (hSERT), dopamine transporter (hDAT), or norepinephrine transporter (hNET).

    • Uptake Inhibition Assay:

      • Cells are incubated with varying concentrations of the test compound (e.g., this compound, MDMA).

      • A fixed concentration of a radiolabeled monoamine (e.g., [³H]5-HT for SERT) is added.

      • After a set incubation period, the cells are washed to remove the extracellular radiolabel.

      • The amount of radioactivity taken up by the cells is measured using a scintillation counter.

      • The concentration of the test compound that inhibits 50% of the radiolabel uptake (IC50) is calculated.

    • Release Assay:

      • Cells are first incubated with a radiolabeled monoamine to allow for its uptake and accumulation.

      • After washing, the cells are exposed to varying concentrations of the test compound.

      • The amount of radiolabel released from the cells into the surrounding buffer is measured over time.

      • The concentration of the test compound that induces 50% of the maximum possible release (EC50) is determined.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

  • Objective: To determine the effect of a drug on the concentration of serotonin and other neurotransmitters in specific brain regions.

  • Methodology:

    • Probe Implantation: A microdialysis probe is surgically implanted into a target brain region (e.g., the nucleus accumbens or prefrontal cortex) of an anesthetized rodent.

    • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

    • Sample Collection: The aCSF exchanges with the extracellular fluid in the brain tissue. The resulting fluid, called the dialysate, is collected at regular intervals.

    • Baseline Measurement: Dialysate samples are collected before drug administration to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: The test compound is administered (e.g., via injection).

    • Post-Drug Measurement: Dialysate collection continues to measure changes in neurotransmitter concentrations over time.

    • Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).

Signaling Pathway and Experimental Workflow Diagrams

experimental_workflow cluster_animal_prep Animal Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis animal Rodent Model surgery Stereotaxic Surgery animal->surgery implantation Microdialysis Probe Implantation (e.g., Nucleus Accumbens) surgery->implantation recovery Post-Surgical Recovery implantation->recovery perfusion aCSF Perfusion recovery->perfusion baseline Baseline Sample Collection perfusion->baseline drug_admin Drug Administration (this compound or MDMA) baseline->drug_admin post_drug Post-Drug Sample Collection drug_admin->post_drug hplc HPLC-ECD Analysis post_drug->hplc quantification Quantification of Serotonin Levels hplc->quantification data_analysis Data Analysis (% Change from Baseline) quantification->data_analysis

Figure 1. Workflow for in vivo microdialysis.

Conclusion

The available scientific literature provides a clear picture of MDMA as a potent serotonin-releasing agent, acting as a substrate for the serotonin transporter. In stark contrast, there is a significant lack of pharmacological data for this compound. The data for its parent compound, pentedrone, suggests a pharmacological profile distinct from MDMA, characterized by potent dopamine and norepinephrine uptake inhibition with minimal interaction with the serotonin transporter.

Based on this indirect evidence, it is hypothesized that this compound is unlikely to exhibit the potent serotonin-releasing effects characteristic of MDMA. However, this remains speculative. Direct experimental investigation of this compound's effects on serotonin transporters and in vivo serotonin levels is necessary to definitively characterize its pharmacological profile and to provide a scientifically rigorous comparison with MDMA. Researchers should exercise extreme caution in assuming similar properties between structural isomers of psychoactive compounds.

References

A Comparative Analysis of the Rewarding Effects of Pentedrone and Amphetamine

Author: BenchChem Technical Support Team. Date: December 2025

A note on Isopentedrone: Direct experimental data on the rewarding effects of this compound is currently unavailable in peer-reviewed literature. This compound is a structural isomer of pentedrone (B609907), a synthetic cathinone (B1664624).[1] Given the limited information on this compound, this guide will provide a comparative analysis of the well-researched psychostimulant amphetamine and the structurally related compound, pentedrone, as a proxy for this compound. It is crucial to note that while structurally similar, the rewarding effects of this compound may not be identical to those of pentedrone.

Introduction

Amphetamine, a potent central nervous system stimulant, has been extensively studied for its significant rewarding and reinforcing properties, which contribute to its high abuse potential.[2] Pentedrone is a synthetic cathinone that acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] Like amphetamine, pentedrone has demonstrated psychostimulant and reinforcing effects in animal studies.[3] This guide provides a comparative overview of the rewarding effects of amphetamine and pentedrone, focusing on key preclinical models: conditioned place preference and self-administration.

Mechanism of Action

The rewarding effects of both amphetamine and pentedrone are primarily mediated by their actions on the brain's dopaminergic system.

Amphetamine: Amphetamine exerts its effects by increasing the levels of dopamine (B1211576) in the synaptic cleft through multiple mechanisms. It is a substrate for the dopamine transporter (DAT), leading to competitive inhibition of dopamine reuptake.[6] Furthermore, amphetamine facilitates the release of dopamine from synaptic vesicles into the cytoplasm and promotes reverse transport of dopamine through the DAT into the synapse.[6] This surge in synaptic dopamine in key brain regions, such as the nucleus accumbens, is strongly associated with the euphoric and rewarding effects of the drug.[6]

Pentedrone: Pentedrone functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][4][5] Unlike amphetamine, it does not induce the release of these monoamines.[3][4] Its rewarding effects are believed to stem from the blockade of DAT, which leads to an accumulation of extracellular dopamine in the synapse. The half-maximal inhibitory concentration (IC50) values for pentedrone have been reported as 2,500 μM for dopamine and 610 nM for norepinephrine.[3]

Data Presentation: Rewarding Effects

The following tables summarize quantitative data from conditioned place preference (CPP) and self-administration studies for both amphetamine and pentedrone.

Table 1: Conditioned Place Preference (CPP) Data
CompoundSpeciesDose(s)Key FindingsReference
AmphetamineRat0.5 and 1.5 mg/kgHigh impulsive rats showed significant CPP at both doses, while low impulsive rats did not develop CPP at any dose tested.[7]
AmphetamineMouse0.1 mg/kgMice treated with 0.1 mg/kg methamphetamine (a closely related amphetamine) formed CPP after 4 days of conditioning.[8]
PentedroneMouse3 and 10 mg/kgSignificantly increased conditioned place preference.[9]
Table 2: Self-Administration Data
CompoundSpeciesUnit Dose(s)Schedule of ReinforcementKey FindingsReference
AmphetamineRat0.03, 0.06, and 0.12 mg/kgFixed-Ratio (FR) 1As the dose increased, the percentage of rats acquiring self-administration increased (80-100%), and the number of days to meet the acquisition criterion decreased.[10]
AmphetamineRat0.06 mg/kg/infusionFixed-Ratio (FR) 1Rats maintained stable self-administration over a 20-day period.[11]
PentedroneRat0.3 mg/kg/infusionNot specifiedSignificantly increased self-administration.[9]
PentedroneRat0.025-0.3 mg/kg/infusionFixed-Ratio (FR) 1Pentedrone was self-administered, and more infusions were taken compared to methylone.[12]

Experimental Protocols

Conditioned Place Preference (CPP)

The CPP paradigm is a standard preclinical model used to assess the rewarding or aversive properties of a substance.[13][14]

  • Apparatus: A typical CPP apparatus consists of a two- or three-compartment chamber. The compartments are distinguished by distinct visual and tactile cues (e.g., wall color, floor texture).[13][15]

  • Phases:

    • Habituation (Pre-conditioning): Animals are allowed to freely explore all compartments of the apparatus to establish baseline preference.[14]

    • Conditioning: Over several days, animals receive injections of the drug (e.g., amphetamine or pentedrone) and are confined to one specific compartment. On alternate days, they receive a vehicle injection (e.g., saline) and are confined to the other compartment.[13]

    • Testing (Post-conditioning): After the conditioning phase, the animals are placed back in the apparatus in a drug-free state with free access to all compartments. The time spent in each compartment is recorded.[13]

  • Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase is indicative of a conditioned place preference, suggesting the drug has rewarding effects.[13]

Intravenous Self-Administration (IVSA)

The IVSA paradigm is used to measure the reinforcing efficacy of a drug, which is a key component of its abuse potential.

  • Surgical Preparation: Animals (typically rats) are surgically implanted with an intravenous catheter, usually in the jugular vein, which is connected to an infusion pump.

  • Apparatus: The animals are placed in an operant conditioning chamber equipped with two levers.

  • Acquisition Phase:

    • Pressing one lever (the "active" lever) results in the delivery of a unit dose of the drug infusion.[11][16]

    • Pressing the other lever (the "inactive" lever) has no programmed consequence.[16]

    • The acquisition of self-administration is typically achieved when the number of active lever presses is significantly higher than inactive lever presses.[10]

  • Schedule of Reinforcement:

    • Fixed-Ratio (FR) Schedule: The drug is delivered after a fixed number of lever presses. An FR1 schedule means one lever press results in one infusion.[10][16]

    • Progressive-Ratio (PR) Schedule: The number of lever presses required to receive an infusion increases progressively. This schedule is used to assess the motivation to obtain the drug.

  • Data Analysis: The primary dependent variables are the number of infusions earned and the rate of responding on the active versus the inactive lever. A higher number of infusions indicates a stronger reinforcing effect.

Mandatory Visualization

Dopaminergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amphetamine Amphetamine Dopamine_Vesicle Dopamine Vesicle Amphetamine->Dopamine_Vesicle Promotes Release DAT Dopamine Transporter (DAT) Amphetamine->DAT Inhibits Reuptake (Competitive Substrate) Pentedrone Pentedrone Pentedrone->DAT Inhibits Reuptake VMAT2 VMAT2 Dopamine_cyto Cytoplasmic Dopamine Dopamine_Vesicle->Dopamine_cyto Dopamine_synapse Dopamine DAT->Dopamine_synapse Reuptake Dopamine_cyto->DAT Reverse Transport Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binds Rewarding_Effects Rewarding Effects Dopamine_Receptor->Rewarding_Effects Activates Signaling

Caption: Dopaminergic signaling pathway and mechanisms of action for Amphetamine and Pentedrone.

CPP_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Conditioning cluster_phase3 Phase 3: Testing cluster_analysis Data Analysis Habituation Animal freely explores all compartments Drug_Pairing Drug administration and confinement to one compartment Habituation->Drug_Pairing Vehicle_Pairing Vehicle administration and confinement to other compartment Drug_Pairing->Vehicle_Pairing Alternating Days Testing Drug-free animal has free access to all compartments Vehicle_Pairing->Testing Analysis Compare time spent in drug-paired vs. vehicle-paired compartment Testing->Analysis

Caption: Experimental workflow for the Conditioned Place Preference (CPP) paradigm.

IVSA_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Data Analysis Surgery Surgical implantation of intravenous catheter Operant_Chamber Animal in operant chamber with two levers Surgery->Operant_Chamber Active_Lever Active Lever Press Operant_Chamber->Active_Lever Inactive_Lever Inactive Lever Press Operant_Chamber->Inactive_Lever Drug_Infusion Drug Infusion Active_Lever->Drug_Infusion No_Consequence No Consequence Inactive_Lever->No_Consequence Analysis Measure number of infusions and lever presses Drug_Infusion->Analysis

Caption: Experimental workflow for the Intravenous Self-Administration (IVSA) paradigm.

References

Spectroscopic Data of Isopentedrone: A Comparative Analysis of a Pentedrone Synthesis By-Product

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Isopentedrone (1-(methylamino)-1-phenylpentan-2-one) is recognized primarily as an isomeric by-product in the synthesis of the designer drug pentedrone (B609907) (2-methylamino-1-phenylpentan-1-one). The differentiation between these two isomers is critical for forensic and research applications. This guide provides a comparative analysis of the spectroscopic data of this compound, primarily sourced from its characterization as a by-product, against its more prevalent isomer, pentedrone.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and Pentedrone, as detailed in the scientific literature. This data is essential for the unequivocal identification of each compound.

Spectroscopic TechniqueThis compound (By-product)Pentedrone (Main Product)Reference
¹H NMR (CDCl₃, ppm) [1][2]
δ (CH₃, t)0.880.89[1][2]
δ (CH₂, m)1.481.28, 1.50[1][2]
δ (CH₂, t)2.45-[1][2]
δ (N-CH₃, s)2.262.40[1][2]
δ (CH, q)3.864.54[1][2]
δ (Aromatic, m)7.25-7.357.45-7.60, 7.95-8.00[1][2]
¹³C NMR (CDCl₃, ppm) [1][2]
δ (CH₃)13.813.9[1][2]
δ (CH₂)17.518.5[1][2]
δ (CH₂)43.135.8[1][2]
δ (N-CH₃)35.135.2[1][2]
δ (CH)68.962.1[1][2]
δ (C=O)212.1200.5[1][2]
δ (Aromatic)127.5, 128.4, 128.6, 138.8128.5, 128.8, 133.5, 136.2[1][2]
Mass Spectrometry (EI-MS) m/z 58 (base peak), 77, 105, 134m/z 86 (base peak), 58, 77, 105[1][2]
Infrared (IR) Spectroscopy (cm⁻¹) 1720 (C=O stretch)1685 (C=O stretch)[1][2]

Experimental Protocols

The spectroscopic data presented above were obtained using standard analytical techniques as described in the cited literature.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry (MS): Electron ionization mass spectra (EI-MS) were obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS). The electron energy was typically 70 eV.

Infrared (IR) Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer. The data for the carbonyl (C=O) stretching frequency is a key diagnostic feature for distinguishing between the two isomers.

Synthesis Routes and By-Product Formation

This compound is not typically synthesized intentionally but rather forms as a by-product during the synthesis of pentedrone. The most common synthesis route for pentedrone involves the reaction of α-bromovalerophenone with methylamine. The formation of the this compound isomer can occur due to a rearrangement reaction.

Synthesis_Pathway cluster_main Pentedrone Synthesis (Intended Route) cluster_byproduct This compound Formation (By-product Route) alpha_bromovalerophenone α-Bromovalerophenone pentedrone Pentedrone alpha_bromovalerophenone->pentedrone Reaction rearrangement Rearrangement methylamine Methylamine methylamine->pentedrone pentedrone->rearrangement This compound This compound rearrangement->this compound

References

Safety Operating Guide

Proper Disposal of Isopentedrone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Isopentedrone is a research chemical and may be subject to specific regulations in your region. This document provides general guidance for the disposal of research chemicals. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department and refer to the specific Safety Data Sheet (SDS) for this compound before handling or disposal. All procedures must be in strict compliance with local, state, and federal regulations.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves are mandatory.

  • Eye Protection: Safety glasses or goggles should always be worn.

  • Lab Coat: A flame-resistant lab coat is recommended.

Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The following is a generalized procedure for the disposal of small quantities of this compound typically found in a research setting. This protocol is not a substitute for a site-specific risk assessment and EHS-approved procedures.

  • Consult the Safety Data Sheet (SDS): The SDS for this compound is the primary source of information regarding its specific hazards, handling, and disposal requirements.

  • Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) office is the definitive authority on chemical waste disposal. Provide them with the chemical name, quantity, and any available hazard information. They will provide specific instructions for collection and disposal.

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. It should be collected in a designated, properly labeled, and sealed waste container.

  • Waste Container Labeling: The waste container must be clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: this compound

    • The specific hazards associated with the chemical (e.g., "Toxic," "Harmful if Swallowed"). This information can be found on the SDS.

    • The accumulation start date.

  • Secure Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area until it is collected by your institution's hazardous waste management service. This area should be well-ventilated and away from incompatible materials.

Logical Workflow for this compound Disposal

start Start: this compound Waste Generated ppe Wear Appropriate Personal Protective Equipment (PPE) start->ppe sds Consult Safety Data Sheet (SDS) ehs Contact Environmental Health & Safety (EHS) sds->ehs segregate Segregate Waste into Designated Container ehs->segregate ppe->sds label Label Waste Container Correctly segregate->label store Store in Secure Hazardous Waste Area label->store pickup Arrange for Professional Waste Pickup store->pickup end End: Proper Disposal Complete pickup->end

Caption: Logical workflow for the proper disposal of this compound in a laboratory setting.

Quantitative Data Summary

Experimental Protocols

The disposal of hazardous chemical waste is a regulated procedure and not an experimental protocol. Therefore, no experimental methodologies are provided. Adherence to established, approved safety protocols is paramount.

It is the responsibility of the individual researcher and their institution to ensure that all chemical waste is managed and disposed of in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

Handling Isopentedrone: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical guidance for researchers, scientists, and drug development professionals handling Isopentedrone. Due to the limited availability of specific toxicological data for this compound, a highly cautious approach is mandatory. All personnel must adhere to the following personal protective equipment (PPE) and operational plans to minimize exposure risk. This compound is a substituted cathinone, and while its specific physiological and toxicological effects have not been fully characterized, it should be handled as a potent and hazardous compound.[1]

Essential Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is required to prevent dermal, ocular, and respiratory exposure to this compound. The following table summarizes the recommended PPE based on guidelines for handling potent and hazardous compounds, including related synthetic cathinones.[2]

PPE ComponentSpecificationRationale
Gloves Double-gloving with powder-free nitrile gloves.[2]Provides a robust barrier against dermal absorption. The outer glove can be removed if contaminated, minimizing the risk of exposure to the inner glove and skin. Powder-free gloves prevent the aerosolization of particles.
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting cuffs.[2]Protects personal clothing and skin from contamination. The back-closing design offers better frontal protection.
Eye and Face Protection Safety goggles or a full-face shield.[2]Protects the eyes and face from splashes or airborne particles of the compound. Standard eyeglasses are not sufficient.
Respiratory Protection A minimum of an N100, R100, or P100 disposable filtering facepiece respirator for handling small quantities. A powered air-purifying respirator (PAPR) is recommended for procedures with a higher risk of aerosolization.[2]Prevents inhalation of airborne particles. The choice of respirator should be based on a risk assessment of the specific procedure.
Shoe Covers Disposable shoe covers.[2]Prevents the tracking of contamination outside of the designated laboratory area.

Operational Plan for Handling this compound

A systematic approach to all procedures involving this compound is critical to ensure safety. The following step-by-step guidance should be incorporated into all experimental protocols.

Preparation and Pre-Handling
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to contain any potential spills or airborne particles.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials, cleaning solutions, and waste disposal bags is readily available in the designated handling area.

  • Emergency Plan: All personnel must be familiar with the laboratory's emergency plan, including procedures for accidental exposure and spills.

Donning PPE

The following sequence should be followed to ensure proper protection:

  • Gown: Put on the disposable gown, ensuring it is securely fastened.

  • Respiratory Protection: Don the appropriate respirator and perform a user seal check.

  • Eye and Face Protection: Put on safety goggles or a face shield.

  • Gloves: Don the first pair of nitrile gloves, tucking the cuffs under the gown sleeves. Don the second, outer pair of gloves, pulling the cuffs over the gown sleeves.[2]

Handling this compound
  • Weighing and Aliquoting: All weighing and aliquoting of solid this compound should be performed in a containment device such as a ventilated balance enclosure or a glove box to minimize the risk of aerosolization.

  • Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing.

  • Avoid Inhalation and Contact: Always handle the compound in a manner that avoids the generation of dust or aerosols. Do not touch bare skin with gloved hands.

Doffing PPE

To prevent cross-contamination, remove PPE in the following order in a designated doffing area:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Gown: Remove the gown by unfastening it and rolling it down from the shoulders, containing the contaminated front surface.

  • Eye and Face Protection: Remove goggles or face shield from the back.

  • Respiratory Protection: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of according to institutional and local regulations.

  • Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware, and any absorbent materials from spill cleanup should be placed in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not dispose of this compound solutions down the drain.

  • Sharps: Any contaminated sharps should be placed in a designated sharps container for hazardous waste.

Health Risks and Emergency Procedures

The physiological and toxicological effects of this compound have not been fully characterized.[1] However, synthetic cathinones as a class are known to have stimulant effects and can cause a range of adverse health effects, including agitation, confusion, cardiovascular issues, and neurological symptoms.[3]

  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • In case of ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep Preparation cluster_donning PPE Donning Sequence cluster_handling Handling Procedures cluster_doffing PPE Doffing Sequence cluster_disposal Waste Disposal prep_area Designate Handling Area (Fume Hood/Glove Box) spill_kit Ensure Spill Kit is Available emergency_plan Review Emergency Plan don_gown 1. Don Gown don_respirator 2. Don Respirator (& Perform Seal Check) don_gown->don_respirator don_eye 3. Don Eye/Face Protection don_respirator->don_eye don_gloves 4. Don Double Gloves don_eye->don_gloves weighing Weighing/Aliquoting in Containment Device don_gloves->weighing solution_prep Prepare Solutions Carefully weighing->solution_prep avoid_exposure Avoid Inhalation & Contact solution_prep->avoid_exposure doff_outer_gloves 1. Remove Outer Gloves avoid_exposure->doff_outer_gloves doff_gown 2. Remove Gown doff_outer_gloves->doff_gown doff_eye 3. Remove Eye/Face Protection doff_gown->doff_eye doff_respirator 4. Remove Respirator doff_eye->doff_respirator doff_inner_gloves 5. Remove Inner Gloves doff_respirator->doff_inner_gloves hand_hygiene 6. Wash Hands Thoroughly doff_inner_gloves->hand_hygiene collect_solid Collect Solid Waste in Designated Container collect_liquid Collect Liquid Waste in Designated Container

Caption: Logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.